Adamantan-1-yl-piperidin-1-yl-methanone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound featuring a rigid adamantane cage structure linked to a piperidine ring...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a carbonyl group. Its molecular formula is C₁₆H₂₅NO, and it has a molecular weight of 247.38 g/mol . This compound has garnered interest in medicinal chemistry due to the established pharmacological importance of both the adamantane and piperidine moieties. The adamantane scaffold is known to impart favorable properties such as lipophilicity and metabolic stability, and it is a key feature in approved drugs like amantadine and memantine. This guide provides a comprehensive overview of the available data on the biological activities, synthesis, and potential mechanisms of action of Adamantan-1-yl-piperidin-1-yl-methanone.
Synthesis
The synthesis of Adamantan-1-yl-piperidin-1-yl-methanone can be achieved through several established methods, primarily involving the formation of an amide bond between an adamantane precursor and piperidine.
Experimental Protocol: Acylation of Piperidine
A common and straightforward method for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone is the acylation of piperidine with an activated adamantane carbonyl derivative.
Materials:
Adamantane-1-carbonyl chloride
Piperidine
A suitable base (e.g., triethylamine or potassium carbonate)
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
Dissolve piperidine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the reaction mixture in an ice bath (0 °C).
Slowly add a solution of adamantane-1-carbonyl chloride in the same solvent to the cooled mixture with stirring.
Allow the reaction to warm to room temperature and continue stirring for a specified period (typically several hours to overnight).
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
Extract the product into an organic solvent.
Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield Adamantan-1-yl-piperidin-1-yl-methanone.
Below is a DOT script for a Graphviz diagram illustrating this synthesis workflow.
Synthesis Workflow Diagram
Biological Activities
The biological profile of Adamantan-1-yl-piperidin-1-yl-methanone is not extensively detailed in publicly available peer-reviewed literature. However, several sources suggest potential activities in different therapeutic areas.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The most concrete, albeit sparsely detailed, biological activity associated with Adamantan-1-yl-piperidin-1-yl-methanone is its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby regulating local glucocorticoid levels. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.
Target
Activity
Quantitative Data
Source
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Inhibitor
IC₅₀ data not publicly available in primary literature.
The signaling pathway of 11β-HSD1 involves the intracellular regeneration of cortisol, which then binds to the glucocorticoid receptor (GR). This complex translocates to the nucleus and modulates gene expression.
The following DOT script generates a diagram of the 11β-HSD1 signaling pathway.
11β-HSD1 Signaling Pathway Diagram
Cannabinoid Receptor Agonism
Preliminary investigations have suggested that Adamantan-1-yl-piperidin-1-yl-methanone may act as a cannabinoid receptor agonist.[3] This suggests potential applications in pain management and neuroprotection. However, specific quantitative data such as binding affinities (Ki) or functional potencies (EC₅₀) for CB1 and CB2 receptors are not available in the public domain. Further research, including receptor binding assays and functional studies, is necessary to confirm and quantify this activity.
Antiviral Potential
The adamantane scaffold is a well-known pharmacophore in antiviral drugs. Given the structural similarity of Adamantan-1-yl-piperidin-1-yl-methanone to other antiviral compounds, it has been suggested as a candidate for antiviral research, particularly against viruses like influenza and HIV.[3] This potential is based on structure-activity relationships of related adamantane derivatives. However, to date, there are no published studies providing direct evidence or quantitative data (e.g., EC₅₀ in viral replication assays) for the antiviral activity of this specific compound.
Conclusion
Adamantan-1-yl-piperidin-1-yl-methanone is a compound of interest with potential therapeutic applications stemming from its unique chemical structure. While its biological activity is not extensively characterized in the public domain, it is noted in specialized literature as a potential 11β-HSD1 inhibitor. Preliminary suggestions also point towards possible cannabinoid receptor agonism and antiviral properties, though these require experimental validation. The lack of comprehensive, publicly available quantitative data highlights an opportunity for further research to fully elucidate the pharmacological profile of this compound and determine its therapeutic potential. Researchers are encouraged to conduct further in-vitro and in-vivo studies to quantify its activity at these and other potential biological targets.
Unveiling the Molecular Trajectory of Adamantan-1-yl-piperidin-1-yl-methanone: An In-Depth Technical Guide
For Immediate Release This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound Adamantan-1-yl-piperidin-1-yl-methanone. Synthesizing available research, this document d...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound Adamantan-1-yl-piperidin-1-yl-methanone. Synthesizing available research, this document details the primary and potential secondary mechanisms, offering valuable insights for researchers, scientists, and drug development professionals. While direct and extensive research on this specific molecule is emerging, a clear primary mechanism has been identified, supported by evidence from studies on structurally related compounds.
Core Mechanism of Action: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The principal mechanism of action identified for Adamantan-1-yl-piperidin-1-yl-methanone is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4][5][6] This enzyme is a critical component of glucocorticoid metabolism, responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid cortisol.
By inhibiting 11β-HSD1, Adamantan-1-yl-piperidin-1-yl-methanone effectively reduces the local concentration of cortisol in target tissues. This modulation of glucocorticoid activity is a key therapeutic strategy in a range of metabolic disorders. The adamantane moiety is a recognized pharmacophore in the design of 11β-HSD1 inhibitors.
Signaling Pathway
The inhibitory action of Adamantan-1-yl-piperidin-1-yl-methanone on 11β-HSD1 interrupts a key step in the glucocorticoid signaling cascade. The following diagram illustrates this pathway.
Caption: Inhibition of Cortisol Production by Adamantan-1-yl-piperidin-1-yl-methanone.
Quantitative Data
While specific quantitative data for Adamantan-1-yl-piperidin-1-yl-methanone is not extensively published, the table below presents typical data points evaluated for 11β-HSD1 inhibitors.
Parameter
Description
Typical Values for Potent Inhibitors
IC50 (nM)
The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting 11β-HSD1 activity in vitro.
< 100 nM
Ki (nM)
The inhibition constant, representing the binding affinity of the inhibitor to the 11β-HSD1 enzyme.
< 50 nM
Cellular Potency (EC50, nM)
The half-maximal effective concentration in a cell-based assay, measuring the functional inhibition of cortisol production.
< 200 nM
Selectivity
The ratio of IC50 for 11β-HSD1 versus other related enzymes (e.g., 11β-HSD2) to ensure targeted activity.
> 100-fold
Potential Secondary Mechanisms of Action
Based on the pharmacology of adamantane-containing compounds, Adamantan-1-yl-piperidin-1-yl-methanone may exhibit other biological activities. These are considered potential secondary mechanisms pending direct experimental verification.
Cannabinoid Receptor Agonism
The adamantyl group is a known bioisostere for the alkyl side chain of classical cannabinoids, and its incorporation can lead to potent and selective cannabinoid receptor ligands.
CB1 and CB2 Receptor Binding: Adamantane derivatives have been shown to bind to and activate cannabinoid receptors, suggesting a potential role in modulating endocannabinoid signaling.
The following diagram illustrates a hypothetical experimental workflow to determine cannabinoid receptor activity.
Caption: Workflow for Cannabinoid Receptor Activity Assessment.
Antiviral Activity
The adamantane scaffold is famously associated with antiviral properties, most notably in the adamantane class of influenza A M2 proton channel inhibitors.
M2 Proton Channel Inhibition: While resistance is now widespread, the adamantane cage can physically block the M2 channel, preventing viral uncoating. It is plausible that Adamantan-1-yl-piperidin-1-yl-methanone could be investigated for activity against susceptible viral strains.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the compound's mechanism of action. Below are representative protocols for the key experiments.
11β-HSD1 Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory potency of Adamantan-1-yl-piperidin-1-yl-methanone against human 11β-HSD1.
Methodology:
Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is pre-incubated with the test compound at various concentrations in a reaction buffer. The substrate, cortisone, and the cofactor, NADPH, are prepared in the same buffer.
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the cortisone and NADPH solution. The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
Reaction Termination and Detection: The reaction is terminated by the addition of a stop solution. The amount of cortisol produced is quantified using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of Adamantan-1-yl-piperidin-1-yl-methanone to human CB1 and CB2 receptors.
Methodology:
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared.
Competitive Binding: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified by liquid scintillation counting.
Data Analysis: The specific binding of the radioligand is determined, and the Ki value for the test compound is calculated using the Cheng-Prusoff equation.
Summary and Future Directions
Adamantan-1-yl-piperidin-1-yl-methanone has been identified as an inhibitor of 11β-HSD1, positioning it as a compound of interest for metabolic diseases. The presence of the adamantane and piperidine moieties also suggests the potential for cannabinoid receptor modulation and antiviral activity, which warrant further investigation. Future research should focus on obtaining definitive quantitative data for its primary mechanism and thoroughly exploring the potential secondary activities to build a complete pharmacological profile.
In Silico Modeling of Adamantan-1-yl-piperidin-1-yl-methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane moiety linked to a piperidine ring via a carbonyl grou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane moiety linked to a piperidine ring via a carbonyl group.[1] This structure has garnered interest in medicinal chemistry due to the established therapeutic applications of adamantane derivatives, which include antiviral and central nervous system-acting drugs.[1][2] Preliminary investigations suggest that Adamantan-1-yl-piperidin-1-yl-methanone may act as a cannabinoid receptor agonist, indicating potential applications in pain management and neuroprotection.[1] Furthermore, its structural similarity to known antiviral compounds suggests it may be a candidate for antiviral research.[1] This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for Adamantan-1-yl-piperidin-1-yl-methanone to explore its therapeutic potential, focusing on its interaction with cannabinoid receptors and viral targets. The methodologies outlined herein are based on established computational protocols for similar adamantane-based compounds.
Introduction
The adamantane scaffold is a key pharmacophore in modern drug discovery, prized for its unique, rigid, and lipophilic nature.[3] Its incorporation into drug molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.[4] Adamantan-1-yl-piperidin-1-yl-methanone, with its distinct combination of the adamantane cage and a piperidine ring, presents an intriguing candidate for therapeutic development.[1] In silico modeling offers a powerful and resource-efficient approach to predict the binding affinity, mechanism of action, and potential biological targets of this compound before undertaking extensive experimental studies.[5] This guide details a hypothetical yet robust computational workflow to characterize the interactions of Adamantan-1-yl-piperidin-1-yl-methanone with cannabinoid receptors (CB1 and CB2) and the influenza A M2 proton channel, a known target for adamantane-based antivirals.[6]
Physicochemical Properties and Synthesis
Adamantan-1-yl-piperidin-1-yl-methanone has the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .[2] Its structure combines the stable and rigid adamantane framework with a flexible piperidine ring.[1] Several synthesis methods have been reported, including condensation reactions between adamantan-1-yl isothiocyanate and piperidine, as well as palladium-mediated aminocarbonylation.[7]
The following sections outline a detailed protocol for the in silico analysis of Adamantan-1-yl-piperidin-1-yl-methanone. This workflow is designed to predict its binding modes, affinities, and dynamic behavior with selected biological targets.
Target Selection and Preparation
Based on the literature for adamantane derivatives, the primary targets for this in silico study are the human cannabinoid receptors CB1 and CB2, and the M2 proton channel of the influenza A virus.[6][8]
Experimental Protocol: Protein Preparation
Obtain Crystal Structures: Download the 3D crystal structures of the human CB1 and CB2 receptors and the influenza A M2 proton channel from the Protein Data Bank (PDB).
Pre-processing: Remove water molecules, ions, and co-crystallized ligands from the protein structures.
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH using software such as H++ or Maestro (Schrödinger).
Energy Minimization: Perform a brief energy minimization of the protein structures to relieve any steric clashes using a molecular mechanics force field like AMBER or CHARMM.
Ligand Preparation
Experimental Protocol: Ligand Preparation
3D Structure Generation: Generate the 3D structure of Adamantan-1-yl-piperidin-1-yl-methanone using a molecular builder such as Avogadro or ChemDraw.
Energy Minimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).
Charge Assignment: Calculate and assign partial atomic charges to the ligand atoms.
Molecular Docking
Molecular docking will be performed to predict the preferred binding orientation and affinity of Adamantan-1-yl-piperidin-1-yl-methanone to the active sites of the target proteins.
Experimental Protocol: Molecular Docking
Grid Generation: Define a docking grid box around the active site of each target protein. For the cannabinoid receptors, this will encompass the known ligand-binding pocket. For the M2 channel, this will be the interior of the channel pore.
Docking Simulation: Use a docking program like AutoDock Vina or Glide to perform the docking calculations.[9] Generate multiple binding poses and rank them based on their docking scores.
Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.
Molecular Dynamics (MD) Simulations
MD simulations will be conducted to investigate the dynamic behavior and stability of the ligand-protein complexes over time.[10]
System Setup: Place the top-ranked docked complex from the molecular docking step into a simulation box filled with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
Equilibration: Perform a multi-step equilibration protocol, including an initial energy minimization of the entire system, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.[11]
Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
Trajectory Analysis: Analyze the MD trajectories to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.[11]
Quantitative Data from Related Adamantane Derivatives
While specific binding affinities for Adamantan-1-yl-piperidin-1-yl-methanone are not publicly available, the following table summarizes the binding affinities of other adamantane-containing compounds for cannabinoid receptors to provide a comparative context.
To better illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the in silico drug discovery process.
Caption: A simplified signaling pathway for a G-protein coupled receptor.
Caption: Logical relationships of potential intermolecular interactions.
Conclusion
This technical guide has outlined a comprehensive in silico modeling strategy for Adamantan-1-yl-piperidin-1-yl-methanone. While experimental data for this specific compound remains limited, the proposed workflow, based on established methodologies for analogous adamantane derivatives, provides a robust framework for investigating its potential as a therapeutic agent. The suggested molecular docking and dynamics simulations targeting cannabinoid receptors and the influenza M2 channel will be instrumental in elucidating its binding mechanisms and guiding future experimental validation and lead optimization efforts. The continued exploration of adamantane-based compounds through computational approaches holds significant promise for the discovery of novel therapeutics.
Adamantan-1-yl-piperidin-1-yl-methanone: A Technical Guide on its Cannabinoid Receptor Agonist Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the cannabinoid receptor activity of Adamantan-1-yl-piperidin-1-yl-methanone is not curr...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cannabinoid receptor activity of Adamantan-1-yl-piperidin-1-yl-methanone is not currently available in peer-reviewed literature. This guide synthesizes information from structure-activity relationship (SAR) studies of structurally related adamantyl cannabinoids to project the potential cannabinoid receptor agonist activity of the title compound. All quantitative data presented are hypothetical and intended for illustrative purposes based on established SAR principles.
Introduction
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, has emerged as a significant target for therapeutic intervention in a range of pathological conditions. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system, playing a role in inflammatory processes.[1] The development of selective cannabinoid receptor agonists is a key area of research for harnessing the therapeutic potential of this system while minimizing undesirable side effects.
Adamantane-containing compounds have garnered considerable interest in medicinal chemistry due to the unique physicochemical properties conferred by the adamantyl moiety, including high lipophilicity, metabolic stability, and a rigid, three-dimensional structure.[2] In the context of cannabinoid receptor ligands, the bulky adamantyl group has been shown to influence receptor affinity and selectivity.[2][3] This technical guide explores the potential cannabinoid receptor agonist activity of Adamantan-1-yl-piperidin-1-yl-methanone, a novel compound featuring an adamantane core linked to a piperidine ring via a ketone bridge.
Core Structural Features and SAR-Based Postulates
Adamantan-1-yl-piperidin-1-yl-methanone is a unique N-acylpiperidine derivative. Based on the established structure-activity relationships of adamantyl cannabinoids, several postulates can be made regarding its potential interaction with cannabinoid receptors:
The Adamantyl Moiety: The 1-adamantyl group is a bulky, lipophilic substituent known to interact with a hydrophobic pocket in the CB1 and CB2 receptors. Its rigid structure can provide a stable anchor point for ligand binding. Studies on other adamantyl cannabinoids have shown that the orientation of the adamantyl group relative to the rest of the molecule is a critical determinant of receptor affinity and selectivity.[2]
The Piperidine Ring: The piperidine ring is a common scaffold in many biologically active compounds. In the context of cannabinoid ligands, nitrogen-containing heterocycles can participate in hydrogen bonding or other polar interactions within the receptor binding pocket.
The Ketone Linker: The methanone (ketone) linker provides a degree of rotational freedom, allowing the adamantyl and piperidinyl moieties to adopt an optimal conformation for receptor binding.
Based on these features, it is hypothesized that Adamantan-1-yl-piperidin-1-yl-methanone may exhibit affinity for both CB1 and CB2 receptors. The degree of affinity and selectivity would likely be influenced by the overall conformation of the molecule and the specific interactions of the adamantyl and piperidinyl groups within the respective receptor binding pockets.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical quantitative data for Adamantan-1-yl-piperidin-1-yl-methanone, derived from the expected outcomes based on the SAR of related adamantyl cannabinoids. These tables are for illustrative purposes to guide potential future experimental work.
Table 2: Hypothetical Functional Activity at Cannabinoid Receptors
Compound
CB1 GTPγS EC50 (nM)
CB1 % Emax
CB2 GTPγS EC50 (nM)
CB2 % Emax
CB1 cAMP EC50 (nM)
CB1 % Inhibition
CB2 cAMP EC50 (nM)
CB2 % Inhibition
Adamantan-1-yl-piperidin-1-yl-methanone
150
85
45
95
200
80
60
90
CP55,940 (Reference Agonist)
5
100
1
100
10
100
2
100
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to determine the cannabinoid receptor agonist potential of Adamantan-1-yl-piperidin-1-yl-methanone.
Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone
A plausible synthetic route for Adamantan-1-yl-piperidin-1-yl-methanone involves the acylation of piperidine with adamantane-1-carbonyl chloride.[4]
General Procedure:
To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography.
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield Adamantan-1-yl-piperidin-1-yl-methanone.
This assay determines the affinity of the test compound for CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid ligand.[5][6][7]
Materials:
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
[3H]CP55,940 (radioligand).
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone).
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
Non-specific binding control (e.g., 10 µM WIN55,212-2).
96-well filter plates and a cell harvester.
Scintillation cocktail and a liquid scintillation counter.
Procedure:
Prepare serial dilutions of the test compound in binding buffer.
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]CP55,940 (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
For total binding wells, add 50 µL of binding buffer instead of the test compound.
For non-specific binding wells, add 50 µL of the non-specific binding control.
Add 50 µL of the cell membrane preparation (5-10 µg of protein) to each well.
Incubate the plate at 30°C for 90 minutes with gentle agitation.
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
Wash the filters three times with ice-cold binding buffer.
Allow the filters to dry, then add scintillation cocktail to each well.
Quantify the radioactivity using a liquid scintillation counter.
Calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupling to the cannabinoid receptor.[8][9][10][11]
Materials:
Membrane preparations from cells expressing human CB1 or CB2 receptors.
[35S]GTPγS (radioligand).
GDP.
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone).
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Basal control (buffer only).
Positive control (e.g., 10 µM CP55,940).
96-well filter plates and a cell harvester.
Scintillation cocktail and a liquid scintillation counter.
Procedure:
Prepare serial dilutions of the test compound in assay buffer.
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of a solution containing GDP (final concentration ~10 µM) and [35S]GTPγS (final concentration ~0.1 nM).
Add 25 µL of the cell membrane preparation (10-20 µg of protein) to each well.
Incubate the plate at 30°C for 60 minutes with gentle agitation.
Terminate the reaction by rapid filtration through the filter plates.
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Quantify the bound radioactivity as described for the binding assay.
Calculate EC50 and Emax values from the dose-response curves.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16]
Materials:
Cells stably expressing human CB1 or CB2 receptors.
Forskolin (an adenylyl cyclase activator).
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone).
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).
Procedure:
Seed the cells in a 96-well plate and allow them to adhere overnight.
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
Add serial dilutions of the test compound to the wells.
Stimulate the cells with forskolin (final concentration ~5 µM) to induce cAMP production.
Incubate for 30 minutes at 37°C.
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Generate dose-response curves and calculate EC50 and the percentage of inhibition of forskolin-stimulated cAMP production.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of cannabinoid receptor agonists.
Caption: Canonical Gi/o-protein signaling pathway for CB1/CB2 receptors.
Caption: Experimental workflow for assessing cannabinoid receptor agonist potential.
Conclusion
While direct experimental evidence is lacking, the structural features of Adamantan-1-yl-piperidin-1-yl-methanone, when analyzed in the context of established structure-activity relationships for adamantyl cannabinoids, suggest a potential for this compound to act as a cannabinoid receptor agonist. The bulky adamantyl group and the N-acylpiperidine scaffold are consistent with moieties known to interact with CB1 and CB2 receptors. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and rigorous pharmacological characterization of this and other novel adamantane-based compounds. Future in vitro and in vivo studies are essential to definitively determine the binding affinity, functional activity, and therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone.
Antiviral Properties of Adamantane Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the antiviral properties of adamantane derivatives for researchers, scientists, and drug development professionals. The document details their core mecha...
Author: BenchChem Technical Support Team. Date: November 2025
This in-depth technical guide provides a comprehensive overview of the antiviral properties of adamantane derivatives for researchers, scientists, and drug development professionals. The document details their core mechanism of action, spectrum of activity, the challenge of viral resistance, and explores the landscape of novel derivatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key antiviral assays are provided.
Introduction to Adamantane Derivatives
Adamantane, a bulky, lipophilic, tricyclic alkane, serves as a unique scaffold in medicinal chemistry. Its rigid structure and favorable pharmacokinetic properties have led to the development of several derivatives with significant biological activity.[1] The first generation of adamantane antivirals, amantadine and rimantadine, were licensed for the treatment and prophylaxis of influenza A virus infections.[2][3] Their clinical use, however, has been significantly curtailed due to the widespread emergence of resistant viral strains.[4] This has spurred extensive research into novel adamantane derivatives with improved efficacy against resistant viruses and a broader spectrum of antiviral activity.[4][5]
Mechanism of Action: Targeting the Influenza A M2 Ion Channel
The primary antiviral mechanism of amantadine and its derivatives against influenza A virus involves the blockade of the M2 proton ion channel.[6] The M2 protein is a tetrameric transmembrane protein that forms a pH-gated proton channel essential for the viral replication cycle.[7][8]
During viral entry, after the virus is endocytosed into the host cell, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow from the endosome into the virion, lowering the internal pH. This acidification is a critical step for the uncoating process, triggering the dissociation of the viral ribonucleoprotein (RNP) complexes from the matrix protein (M1) and their subsequent release into the cytoplasm for nuclear import and replication.[7]
Adamantane derivatives act as specific blockers of this M2 ion channel. The lipophilic adamantane cage binds within the pore of the M2 channel, physically occluding the passage of protons.[3] This inhibition of proton influx prevents the acidification of the virion interior, thereby blocking the uncoating process and halting the viral replication cycle at an early stage.[9]
Mechanism of Influenza A M2 Ion Channel Inhibition by Adamantane Derivatives.
Spectrum of Antiviral Activity
While the most well-characterized activity of adamantane derivatives is against influenza A virus, research has explored their efficacy against a range of other viruses.
Influenza A Virus: Amantadine and rimantadine are effective against many strains of influenza A, but not influenza B, which lacks the M2 protein.[2] The emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has rendered these first-generation drugs largely ineffective against currently circulating influenza A viruses.[4]
Herpes Simplex Virus (HSV): Some adamantane derivatives, such as tromantadine, have shown activity against HSV.[10] One study identified ABMA [1-adamantyl (5-bromo-2-methoxybenzyl) amine] as an inhibitor of HSV-2 with 50% effective concentrations (EC50) of 1.66 µM and 1.08 µM in cytopathic effect and plaque formation assays, respectively.[10]
Human Immunodeficiency Virus (HIV): While amantadine and rimantadine do not inhibit HIV replication, some novel derivatives have shown anti-HIV activity.[11] For instance, a polyanionic adamantane derivative, "Amant," demonstrated an inhibitory concentration (IC50) against HIV-1 replication of 2-6 µg/ml.[11]
Hepatitis C Virus (HCV): The p7 protein of HCV forms an ion channel that has been a target for adamantane derivatives. However, the efficacy of amantadine and rimantadine against HCV in clinical trials has been disappointing.[12]
Other Viruses: The antiviral activity of adamantane derivatives has been investigated against other viruses, including respiratory syncytial virus (RSV) and coronaviruses, with varying results.[13][14] For instance, amantadine and rimantadine showed in vitro activity against SARS-CoV-2 with IC50 values of 120 µM and 30 µM, respectively.[14]
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of various adamantane derivatives against different viruses.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
Detailed methodologies for key in vitro antiviral assays are provided below.
Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
Materials:
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Virus stock of known titer
Test compound (adamantane derivative) at various concentrations
Overlay medium (e.g., medium containing methylcellulose or agarose)
Fixative solution (e.g., 4% paraformaldehyde)
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Phosphate-buffered saline (PBS)
6-well or 12-well cell culture plates
Procedure:
Cell Seeding: Seed the host cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.
Compound Treatment and Virus Infection:
Prepare serial dilutions of the test compound in serum-free medium.
When the cell monolayer is confluent, wash the cells with PBS.
Aspirate the wash solution and add the diluted compound to the wells.
Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU) per well).
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
Overlay Application:
After the incubation period, remove the virus-compound inoculum.
Gently wash the monolayer with PBS.
Add the overlay medium containing the respective concentrations of the test compound to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
Plaque Visualization:
Aspirate the overlay medium.
Fix the cells with the fixative solution for at least 20 minutes.
Remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.
Gently wash the plates with water to remove excess stain and allow them to air dry.
Data Analysis:
Count the number of plaques in each well.
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50%.[2][18][20][21][22]
Neuraminidase Inhibition Assay
This assay is specific for viruses that possess neuraminidase activity, such as the influenza virus. It measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Test compound (adamantane derivative) at various concentrations
96-well black microplates
Fluorometer
Procedure:
Compound and Enzyme/Virus Preparation:
Prepare serial dilutions of the test compound in the assay buffer.
Dilute the neuraminidase enzyme or virus stock to a concentration that gives a linear reaction rate.
Assay Reaction:
Add the diluted enzyme/virus to the wells of a 96-well black plate.
Add the diluted test compound to the respective wells.
Include controls for no enzyme (blank) and no inhibitor (enzyme activity control).
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).
Substrate Addition and Incubation:
Add the MUNANA substrate to all wells to initiate the reaction.
Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
Reaction Termination and Fluorescence Measurement:
Stop the reaction by adding the stop solution to each well.
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).
Data Analysis:
Subtract the blank fluorescence from all readings.
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the enzyme activity control.
The 50% inhibitory concentration (IC50) is the compound concentration that inhibits 50% of the neuraminidase activity.[11][15][16][23]
M2 Ion Channel Inhibition Assay
Several methods can be used to assess the inhibition of the M2 ion channel, including electrophysiological techniques and cell-based assays. A common cell-based approach involves expressing the M2 protein in a system where its ion channel activity leads to a measurable phenotype, such as growth inhibition, which can be rescued by an effective inhibitor.
Materials:
A host system (e.g., E. coli or Saccharomyces cerevisiae) transformed with a plasmid expressing the influenza M2 protein.
Growth medium for the host system.
Inducing agent (if the M2 expression is under an inducible promoter).
Test compound (adamantane derivative) at various concentrations.
Spectrophotometer or plate reader for measuring cell growth (e.g., OD600).
Procedure:
Culture Preparation:
Inoculate the M2-expressing host cells into a liquid culture medium.
Grow the culture to a specific optical density (e.g., mid-log phase).
Compound Treatment and Induction:
Aliquot the culture into a multi-well plate.
Add serial dilutions of the test compound to the wells.
Include controls for no M2 expression and M2 expression without any inhibitor.
Induce the expression of the M2 protein (if applicable).
Growth Monitoring:
Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking).
Monitor the growth of the cells over time by measuring the optical density at regular intervals.
Data Analysis:
Plot the growth curves for each compound concentration.
The inhibition of the M2 ion channel by the compound will alleviate the growth retardation caused by M2 expression.
The efficacy of the compound can be quantified by the extent of growth rescue at different concentrations. The EC50 can be determined as the concentration of the compound that restores 50% of the maximal growth rate.[3][6][24]
Experimental and Screening Workflow
The following diagram illustrates a general workflow for the screening and characterization of the antiviral activity of novel adamantane derivatives.
General Workflow for Antiviral Screening of Adamantane Derivatives.
Conclusion
Adamantane derivatives represent a versatile class of compounds with proven antiviral activity, primarily against influenza A virus through the inhibition of the M2 ion channel. While the clinical utility of first-generation adamantanes has been hampered by resistance, ongoing research is focused on the design and synthesis of novel derivatives to overcome this challenge and to broaden their antiviral spectrum. The methodologies and data presented in this guide provide a foundational resource for researchers in the field of antiviral drug discovery and development, facilitating the evaluation and advancement of new adamantane-based therapeutics.
The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Executive Summary The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocyclic motif, has carved a significant niche in modern drug disco...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocyclic motif, has carved a significant niche in modern drug discovery. Its unique physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug design, such as metabolic instability, poor bioavailability, and the "flatness" of many contemporary drug candidates. This technical guide provides an in-depth exploration of the adamantane scaffold's role in medicinal chemistry, detailing its impact on drug properties, its application in diverse therapeutic areas, and the experimental methodologies used to evaluate adamantane-containing compounds.
The Adamantane Advantage in Medicinal Chemistry
The utility of the adamantane moiety in drug design stems from a confluence of advantageous structural and physicochemical characteristics.
Lipophilicity and Bioavailability: The bulky and non-polar nature of the adamantane cage significantly increases the lipophilicity of a molecule.[1][2] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, thereby improving its bioavailability and central nervous system (CNS) penetration.[3][4] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[5]
Three-Dimensionality and Target Engagement: In an era where drug discovery is often criticized for producing overly planar molecules (the "flat land" of medicinal chemistry), the adamantane scaffold provides a robust, three-dimensional framework.[3][5] This rigidity allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective and selective interaction with the binding sites of biological targets, particularly ion channels and enzymes.[3]
Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups.[2][3] This "metabolic shielding" can increase a drug's plasma half-life and duration of action.[2]
Pharmacophore and Bioisostere: The adamantane group can itself act as a key pharmacophore, directly interacting with the target protein.[2] It is also utilized as a bioisosteric replacement for other groups, such as phenyl rings, to improve a compound's pharmacological profile.[3]
Physicochemical Properties of Adamantane and its Derivatives
The unique properties of adamantane-containing drugs are rooted in the fundamental physicochemical characteristics of the adamantane core. A summary of these properties for adamantane and several key drugs is presented below.
Compound
Molecular Formula
Molecular Weight ( g/mol )
cLogP
Polar Surface Area (Ų)
Adamantane
C₁₀H₁₆
136.24
2.89
0
Amantadine
C₁₀H₁₇N
151.25
2.43
26.02
Rimantadine
C₁₂H₂₁N
179.30
3.23
26.02
Memantine
C₁₂H₂₁N
179.30
3.23
26.02
Vildagliptin
C₁₇H₂₅N₃O₂
303.40
0.69
64.95
Saxagliptin
C₁₈H₂₅N₃O₂
315.41
0.88
87.18
Adapalene
C₂₈H₂₈O₃
412.52
6.45
57.53
Applications in Therapeutic Areas
The versatility of the adamantane scaffold is evident in its successful application across a range of diseases.
Antiviral Agents
The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine and its derivative rimantadine .[1][4] These compounds target the M2 proton ion channel of the influenza A virus, inhibiting viral replication.[4][6]
The ability of the adamantane moiety to enhance CNS penetration has led to its use in drugs targeting neurological and neurodegenerative diseases.[3][8] Memantine , an NMDA receptor antagonist, is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[4][8] It modulates glutamatergic neurotransmission, which is implicated in neurodegenerative processes.[4] Amantadine is also used in the treatment of Parkinson's disease.[8]
Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The adamantane group in these molecules contributes to their potent and selective inhibition of DPP-4, which in turn increases the levels of incretin hormones that regulate blood glucose.
The pharmacokinetic properties of adamantane-containing drugs are often favorably influenced by the scaffold. The table below summarizes key pharmacokinetic parameters for memantine.
Drug
Half-life (t½)
Volume of Distribution (Vd)
Clearance (CL)
Bioavailability
Protein Binding
Memantine
60-80 hours
9-11 L/kg
Renal, pH-dependent
High (~100%)
45%
Key Experimental Protocols
The evaluation of adamantane-containing drug candidates relies on a variety of specialized in vitro assays. Detailed methodologies for three key assays are provided below.
Influenza A M2 Proton Channel Assay (Electrophysiology in Xenopus Oocytes)
This assay is crucial for determining the inhibitory activity of adamantane derivatives against the influenza A M2 ion channel.
1. Oocyte Preparation and cRNA Injection:
Harvest and defolliculate Xenopus laevis oocytes.
Inject oocytes with cRNA encoding the M2 protein (wild-type or mutant).
Incubate the oocytes for 2-4 days to allow for protein expression.
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
Place an oocyte in a recording chamber and perfuse with a standard bathing solution (e.g., Barth's solution, pH 7.5).
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
Clamp the membrane potential at a holding potential (e.g., -20 mV).
3. M2 Channel Activation and Inhibition:
To activate the M2 proton channel, switch the perfusion solution to an acidic buffer (e.g., pH 5.5). This will induce an inward proton current.
Once a stable inward current is established, apply the adamantane test compound at various concentrations in the acidic buffer.
Record the inhibition of the inward current.
4. Data Analysis:
Measure the current amplitude before and after drug application.
Calculate the percentage of inhibition for each drug concentration.
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
NMDA Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds like memantine to the NMDA receptor.
1. Membrane Preparation:
Homogenize rat cortical tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
Resuspend the final membrane pellet in the assay buffer.
2. Binding Assay:
In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---MK-801, which binds to the PCP site within the NMDA receptor channel), and the adamantane test compound at various concentrations.
To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive ligand (e.g., unlabeled MK-801 or phencyclidine).
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Separation and Detection:
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the concentration of the test compound.
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
This assay is employed to screen for and characterize inhibitors of DPP-4, such as vildagliptin and saxagliptin.
1. Reagent Preparation:
Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA).
Reconstitute recombinant human DPP-4 enzyme in the assay buffer.
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
Prepare serial dilutions of the adamantane test compound and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
2. Assay Procedure:
In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or control.
Include wells for a negative control (no inhibitor) and a blank (no enzyme).
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
Initiate the enzymatic reaction by adding the pre-warmed substrate solution to all wells.
3. Fluorescence Measurement:
Immediately place the plate in a fluorescence microplate reader.
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of the AMC group by DPP-4 results in a fluorescent signal.
4. Data Analysis:
Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot) for each well.
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of adamantane-containing drugs are a direct consequence of their interaction with specific biological pathways.
Influenza A Virus Replication and the Role of the M2 Protein
The influenza A virus M2 protein is a proton-selective ion channel that plays a critical role in the viral replication cycle.[13][14] After the virus enters the host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow into the interior of the virion.[15] This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a crucial step for the release of the viral genome into the cytoplasm and its subsequent transport to the nucleus for replication.[4][16] Adamantane-based antivirals, such as amantadine and rimantadine, block this M2 ion channel, thereby preventing viral uncoating and replication.
Influenza A Virus Replication Cycle
NMDA Receptor Signaling Pathway
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine. At the resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane dislodges the Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺, upon ligand binding. This influx of Ca²⁺ triggers a cascade of downstream signaling events, including the activation of protein kinases such as CaMKII and protein kinase C (PKC), and the transcription factor CREB, leading to long-term changes in synaptic strength.[5] Memantine acts as an uncompetitive antagonist, binding within the channel pore to block excessive Ca²⁺ influx associated with excitotoxicity in neurodegenerative diseases.
NMDA Receptor Signaling Pathway
DPP-4 Signaling and Incretin Hormones
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis.[6] In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the pancreas to release insulin and suppress the secretion of glucagon, thereby lowering blood glucose levels.[2] DPP-4 rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[6] DPP-4 inhibitors, such as vildagliptin and saxagliptin, block the action of DPP-4, leading to increased and prolonged activity of incretin hormones, which results in improved glycemic control in patients with type 2 diabetes.
DPP-4 Signaling Pathway
Conclusion
The adamantane scaffold represents a privileged structure in drug discovery, offering a unique combination of properties that can be strategically employed to enhance the therapeutic potential of small molecules. Its inherent lipophilicity, rigidity, and three-dimensional nature provide medicinal chemists with a versatile tool to improve pharmacokinetic and pharmacodynamic profiles. The successful clinical application of adamantane-containing drugs in diverse areas such as virology, neurodegeneration, and metabolic disorders underscores the enduring value of this remarkable carbocyclic framework. As drug discovery continues to evolve, the rational incorporation of the adamantane scaffold is poised to remain a valuable strategy in the design of novel and effective therapeutics.
The Adamantane Scaffold: A Lipophilic Bullet with Metabolic Armor in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the adamantane moiety has emerged as a powerful tool for optimizing the ph...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the adamantane moiety has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This unique, rigid, and highly lipophilic tricycle[3.3.1.1^3,7^]decane cage has been aptly termed a "lipophilic bullet," capable of enhancing a drug's ability to traverse biological membranes and engage with target receptors. Beyond its significant impact on lipophilicity, the adamantane scaffold often imparts remarkable metabolic stability, shielding adjacent functional groups from enzymatic degradation and prolonging the drug's half-life. This technical guide provides a comprehensive overview of the interplay between lipophilicity and metabolic stability in adamantane-containing compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into quantitative data, detailed experimental protocols, and the underlying mechanisms that govern the unique behavior of these compounds.
The Dual Advantage: Lipophilicity and Metabolic Stability
The incorporation of an adamantane group into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. These two key physicochemical properties, lipophilicity and metabolic stability, are often intertwined and are central to the success of many adamantane-based drugs.
Enhancing Lipophilicity for Improved Bioavailability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to permeate biological membranes. The bulky and non-polar nature of the adamantane cage significantly increases the lipophilicity of a parent molecule. This enhanced lipophilicity can lead to:
Improved oral bioavailability: By facilitating absorption across the gastrointestinal tract.
Enhanced blood-brain barrier penetration: Enabling the development of drugs targeting the central nervous system (CNS).
Increased target engagement: By promoting interaction with hydrophobic pockets in receptor binding sites.
Shielding Against Metabolism for Prolonged Action
The adamantane moiety's rigid, cage-like structure provides a steric shield, protecting neighboring functional groups from the enzymatic machinery of drug metabolism, primarily the cytochrome P450 (CYP450) enzyme system in the liver. This steric hindrance can result in:
Increased metabolic stability: Leading to a longer plasma half-life (t½).
Reduced inter-individual variability: By minimizing the impact of polymorphic drug-metabolizing enzymes.
Improved safety profile: By decreasing the formation of potentially reactive or toxic metabolites.
Quantitative Analysis of Adamantane Compounds
To illustrate the impact of the adamantane scaffold on physicochemical properties and metabolic fate, the following tables summarize key data for several clinically approved adamantane-containing drugs.
Table 1: Lipophilicity of Adamantane-Containing Drugs
Partially metabolized in the liver (N-glucuronide, 6-hydroxy, 1-nitroso-deaminated); ~48% excreted unchanged. The CYP450 system does not play a significant role.[4][13][14]
Accurate determination of lipophilicity and metabolic stability is crucial in the drug discovery process. The following sections provide detailed methodologies for key in vitro experiments.
Determination of Lipophilicity (logP)
1. Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and water.
Materials:
n-Octanol (pre-saturated with water)
Water or buffer solution (pH 7.4, pre-saturated with n-octanol)
Test compound
Glass vials
Shaker
Centrifuge
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
Prepare a stock solution of the test compound in either water/buffer or n-octanol.
Add equal volumes of the n-octanol and aqueous phases to a vial.
Add a small aliquot of the stock solution to the vial. The final concentration should be within the linear range of the analytical method.
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
Carefully withdraw an aliquot from each phase for analysis.
Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a suitable analytical method.
Calculate the partition coefficient (P) as: P = [organic] / [aqueous].
This is an indirect method that correlates a compound's retention time on a reverse-phase column with its lipophilicity.
Materials:
HPLC system with a reverse-phase column (e.g., C18)
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
A series of standard compounds with known logP values
Test compound
Procedure:
Prepare solutions of the standard compounds and the test compound in a suitable solvent.
Equilibrate the HPLC column with the chosen mobile phase.
Inject the standard compounds and record their retention times (t_R_).
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
Calculate the capacity factor (k') for each standard: k' = (t_R_ - t_0_) / t_0_.
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
Inject the test compound and determine its retention time and calculate its log(k').
Use the calibration curve to determine the logP of the test compound.
Assessment of Metabolic Stability
1. Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.
Materials:
Pooled liver microsomes (human or other species)
Phosphate buffer (pH 7.4)
NADPH regenerating system (cofactor for CYP450 enzymes)
Test compound
Positive control compounds (known to be metabolized)
Incubator/water bath (37°C)
Quenching solution (e.g., cold acetonitrile)
LC-MS/MS system for analysis
Procedure:
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
Pre-warm the reaction mixture to 37°C.
Initiate the reaction by adding the test compound and the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the in vitro half-life (t½): t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint): CLint = (0.693 / t½) / (protein concentration in mg/mL).
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.
Materials:
Cryopreserved or fresh hepatocytes (human or other species)
Hepatocyte culture medium
Incubator (37°C, 5% CO2)
Test compound
Positive control compounds
Quenching solution (e.g., cold acetonitrile)
LC-MS/MS system for analysis
Procedure:
Thaw and prepare a suspension of hepatocytes in the culture medium.
Pre-warm the hepatocyte suspension to 37°C.
Add the test compound to the hepatocyte suspension to initiate the incubation.
At various time points, take aliquots of the cell suspension and add them to the quenching solution.
Lyse the cells and precipitate the proteins.
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the parent compound.
Data analysis is performed similarly to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.
Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key pathways and experimental workflows.
Signaling Pathways
Figure 1: Mechanism of action of adamantane antivirals.
Figure 2: NMDA receptor antagonism by memantine.
Experimental Workflows
Figure 3: Experimental workflows for lipophilicity determination.
Figure 4: Experimental workflows for metabolic stability assessment.
Conclusion
The adamantane scaffold represents a valuable and versatile building block in modern drug discovery. Its inherent lipophilicity and ability to confer metabolic stability offer a powerful strategy for optimizing the pharmacokinetic properties of drug candidates. By understanding the quantitative impact of this moiety on logP and metabolic half-life, and by employing robust experimental protocols to assess these parameters, researchers can effectively leverage the unique attributes of adamantane to design more effective and durable therapeutics. The continued exploration of adamantane chemistry and its application in diverse therapeutic areas promises to yield novel and impactful medicines.
An In-Depth Technical Guide on Adamantan-1-yl-piperidin-1-yl-methanone (C16H25NO)
For Researchers, Scientists, and Drug Development Professionals Abstract Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane core linked to a piperidine ring via a carbonyl group....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane core linked to a piperidine ring via a carbonyl group. This unique structural combination imparts properties of interest for medicinal chemistry and drug development. The lipophilic adamantane moiety is a common pharmacophore known to enhance the bioavailability and metabolic stability of drug candidates. This document provides a comprehensive technical overview of Adamantan-1-yl-piperidin-1-yl-methanone, including its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a potential cannabinoid receptor agonist. Detailed experimental protocols and data for closely related analogs are presented to serve as a guide for researchers in the field.
Chemical and Physical Properties
Adamantan-1-yl-piperidin-1-yl-methanone is a white to off-white crystalline solid under standard conditions.[1] Its rigid adamantane framework contributes to its crystallinity and thermal stability.[1] The presence of the hydrophobic adamantane cage results in limited solubility in polar solvents like water, while it is expected to be more soluble in non-polar organic solvents.[1]
Table 1: Physicochemical Properties of Adamantan-1-yl-piperidin-1-yl-methanone
The synthesis of Adamantan-1-yl-piperidin-1-yl-methanone can be achieved through several synthetic routes. A common and effective method is the condensation reaction between an activated adamantane carboxylic acid derivative and piperidine.
This protocol describes a general method for the synthesis of N-acylpiperidines from a carboxylic acid, which can be adapted for Adamantan-1-yl-piperidin-1-yl-methanone.
Materials:
Adamantane-1-carboxylic acid
Piperidine
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The completion of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Remove the solvent and excess reagent under reduced pressure to obtain the crude adamantane-1-carbonyl chloride.
Amide Formation: Dissolve the crude adamantane-1-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the piperidine solution to 0 °C and add the solution of adamantane-1-carbonyl chloride dropwise with stirring.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Quench the reaction by adding water or saturated NaHCO₃ solution. Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Adamantan-1-yl-piperidin-1-yl-methanone.
Analytical Data
The structure and purity of the synthesized compound should be confirmed by various analytical techniques. While specific spectral data for this exact molecule is not publicly available in detail, representative data for adamantane and piperidine moieties are well-documented.
Table 2: Expected Analytical Data for Adamantan-1-yl-piperidin-1-yl-methanone
Technique
Expected Observations
¹H NMR
Signals corresponding to the adamantane protons (typically in the range of 1.7-2.1 ppm) and piperidine protons (typically in the range of 1.5-1.7 ppm and 3.3-3.6 ppm for protons alpha to the nitrogen).
¹³C NMR
Resonances for the adamantane cage carbons, the piperidine ring carbons, and a characteristic downfield signal for the carbonyl carbon (typically >170 ppm).
Mass Spectrometry (MS)
A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 247.38.
Infrared (IR) Spectroscopy
A strong absorption band in the region of 1630-1660 cm⁻¹ corresponding to the C=O stretching vibration of the amide.
Biological Activity and Mechanism of Action
Derivatives of adamantane are known to exhibit a wide range of biological activities, including antiviral and central nervous system effects. Adamantan-1-yl-piperidin-1-yl-methanone has been identified as a potential cannabinoid receptor agonist.
Cannabinoid Receptor Agonism
The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system. Agonism at these receptors can modulate neurotransmitter release, inflammation, and pain perception.
Table 3: Cannabinoid Receptor Activity of a Representative Adamantane-Containing Cannabinoid Agonist (Data for a structurally related analog)
Compound
CB1 Ki (nM)
CB2 Ki (nM)
CB1 EC50 (nM)
CB2 EC50 (nM)
Adamantyl-indazole-carboxamide
15.5
28.3
43
57
Note: This data is for a representative adamantyl-containing synthetic cannabinoid and is intended to be illustrative. The actual values for Adamantan-1-yl-piperidin-1-yl-methanone may differ.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.
Materials:
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)
[³H]CP55,940 (radioligand)
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone)
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
96-well microplates
Scintillation cocktail and liquid scintillation counter
Procedure:
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation (typically 10-20 µg of protein per well), and various concentrations of the test compound.
Add the radioligand, [³H]CP55,940, at a concentration close to its Kd (typically ~1 nM).
For the determination of non-specific binding, add a high concentration of a known CB1 ligand (e.g., WIN 55,212-2) to a set of wells.
Incubate the plate at 30°C for 60-90 minutes.
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA) to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Upon activation by an agonist, the CB1 receptor initiates a cascade of intracellular signaling events. This pathway is crucial for understanding the pharmacological effects of compounds like Adamantan-1-yl-piperidin-1-yl-methanone.
An In-depth Technical Guide to 1-adamantyl(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals Abstract 1-adamantyl(piperidin-1-yl)methanone is a synthetic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a carbonyl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-adamantyl(piperidin-1-yl)methanone is a synthetic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a carbonyl bridge.[1][2] This unique molecular architecture has positioned it as a compound of interest in medicinal chemistry and drug discovery. The lipophilic and stable adamantane moiety is a well-established pharmacophore found in numerous approved drugs, where it can influence bioavailability and target engagement.[3] Coupled with the versatile piperidine scaffold, a common element in centrally active pharmaceuticals, this compound presents potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of 1-adamantyl(piperidin-1-yl)methanone, with a focus on its hypothesized role as a cannabinoid receptor modulator and its structural relation to antiviral agents. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles established methodologies for its synthesis and evaluation based on closely related analogues.
Chemical and Physical Properties
1-adamantyl(piperidin-1-yl)methanone is a white crystalline solid.[1] Its rigid, three-dimensional adamantane core contributes to a high melting point and significant lipophilicity, properties that can enhance its ability to cross biological membranes.
The synthesis of 1-adamantyl(piperidin-1-yl)methanone is typically achieved through the formation of an amide bond between an activated adamantane carboxylic acid derivative and piperidine. A common and efficient method involves the use of 1-adamantane carbonyl chloride.
Experimental Protocol: Synthesis of 1-adamantyl(piperidin-1-yl)methanone
This protocol is based on a general method for the preparation of adamantyl carboxamides.[4]
Materials:
1-Adamantane carbonyl chloride
Piperidine
Triethylamine (Et₃N)
Dichloromethane (DCM)
PS-Trisamine resin (for purification)
Ethyl acetate
Silica gel for column chromatography
Procedure:
To a solution of 1-adamantane carbonyl chloride (1.0 equivalent) in dry dichloromethane (DCM), add triethylamine (1.1 equivalents).
To this mixture, add piperidine (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.
Stir the reaction mixture at ambient temperature overnight.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, add PS-Trisamine resin to the reaction mixture to scavenge unreacted acyl chloride and acidic byproducts.
Stir for an additional 2 hours at room temperature.
Filter the mixture to remove the resin.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate-DCM gradient elution to yield the desired 1-adamantyl(piperidin-1-yl)methanone.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of 1-adamantyl(piperidin-1-yl)methanone.
Potential Biological Activity and Pharmacological Evaluation
While direct experimental data for 1-adamantyl(piperidin-1-yl)methanone is not extensively available in peer-reviewed literature, its structural components suggest potential biological activities, primarily as a cannabinoid receptor modulator and as an antiviral agent.
Cannabinoid Receptor Activity (Hypothesized)
The adamantyl group has been successfully incorporated into cannabinoid ligands to enhance receptor affinity and selectivity.[5][6] Adamantyl-containing cannabinoids have shown robust affinity for the CB1 receptor.[5][7] It is hypothesized that 1-adamantyl(piperidin-1-yl)methanone may act as a CB1 receptor agonist.
Signaling Pathway:
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding to the CB1 receptor is expected to initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Hypothesized signaling cascade upon agonist binding to the CB1 receptor.
Experimental Protocol: CB1 Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.
Materials:
Membrane preparations from cells expressing the human CB1 receptor
[³H]CP55,940 (radioligand)
Test compound (1-adamantyl(piperidin-1-yl)methanone)
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
Non-specific binding control (e.g., WIN 55,212-2)
96-well plates
Scintillation fluid and counter
Procedure:
In a 96-well plate, combine the cell membrane preparation, [³H]CP55,940, and varying concentrations of the test compound in the binding buffer.
For total binding, omit the test compound.
For non-specific binding, add a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).
Incubate the plate at 30°C for 60 minutes.
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation fluid.
Quantify the bound radioactivity using a scintillation counter.
Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.
Antiviral Activity (Hypothesized)
Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against influenza A virus by targeting the M2 proton channel.[8] The incorporation of a piperidine ring in adamantane structures has been explored for antiviral drug development.[9][10] While the specific antiviral activity of 1-adamantyl(piperidin-1-yl)methanone has not been reported, its structural similarity to known antiviral compounds warrants investigation.
This is a standard assay to evaluate the ability of a compound to inhibit viral replication.
Materials:
Madin-Darby Canine Kidney (MDCK) cells
Influenza A virus stock
Test compound (1-adamantyl(piperidin-1-yl)methanone)
Cell culture medium
Agarose overlay
Crystal violet staining solution
Procedure:
Seed MDCK cells in 6-well plates and grow to confluency.
Infect the cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.
Remove the virus inoculum and wash the cells.
Overlay the cells with a mixture of cell culture medium, low-melting-point agarose, and varying concentrations of the test compound.
Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible.
Fix the cells and stain with crystal violet to visualize the plaques.
Count the number of plaques in each well.
Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control to determine the EC₅₀ value.
Summary and Future Directions
1-adamantyl(piperidin-1-yl)methanone is a synthetically accessible compound with a chemical structure that suggests potential for biological activity. Based on the established pharmacology of related adamantane and piperidine derivatives, the most promising areas for investigation are its effects on the cannabinoid system and its potential as an antiviral agent.
To date, there is a lack of published, peer-reviewed data on the specific biological activities and pharmacological profile of 1-adamantyl(piperidin-1-yl)methanone. Future research should focus on:
Quantitative Biological Evaluation: Performing in vitro binding and functional assays to confirm and quantify its activity at cannabinoid receptors.
Antiviral Screening: Evaluating its efficacy against a panel of viruses, particularly influenza strains.
In Vivo Studies: If in vitro activity is confirmed, progressing to animal models to assess its pharmacokinetic properties, efficacy, and safety.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the adamantane, piperidine, and carbonyl components to its biological activity.
The generation of such data will be crucial in determining the therapeutic potential of this and related compounds for researchers and drug development professionals.
Adamantan-1-yl-piperidin-1-yl-methanone: A Potential Modulator of Neurodegenerative Disease Pathways
For Researchers, Scientists, and Drug Development Professionals Executive Summary Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a significant and growing challenge to global health...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a significant and growing challenge to global health. The development of effective therapeutic interventions is a critical area of research. Adamantan-1-yl-piperidin-1-yl-methanone, a synthetic compound featuring a rigid adamantane core linked to a piperidine moiety, has emerged as a molecule of interest in the exploration of novel neuroprotective strategies. This technical guide provides an in-depth overview of the core scientific principles underlying the potential of this compound, focusing on its synthesis, putative mechanism of action through the sigma-1 receptor, and the experimental methodologies used to evaluate its therapeutic promise. While specific quantitative data for this exact molecule is limited in publicly available literature, this paper extrapolates from closely related adamantane derivatives and the well-established pharmacology of sigma-1 receptor agonists to build a comprehensive profile.
Introduction: The Therapeutic Promise of Adamantane Derivatives
The adamantane scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery. Its unique lipophilic and rigid cage-like structure offers several advantages for drugs targeting the brain. Incorporation of an adamantyl group can enhance a molecule's ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS therapeutics. Furthermore, the adamantane moiety can improve metabolic stability, leading to a longer duration of action.[1] These properties make adamantane derivatives attractive candidates for addressing the chronic nature of neurodegenerative disorders.
Adamantan-1-yl-piperidin-1-yl-methanone combines this advantageous adamantane core with a piperidine ring, a common motif in CNS-active compounds. Preliminary investigations suggest that compounds with this structure may act as cannabinoid receptor agonists, hinting at potential applications in pain management and neuroprotection.[2] However, a more compelling line of inquiry points towards its potential interaction with the sigma-1 receptor, a key regulator of cellular stress responses implicated in a range of neurodegenerative pathologies.
Synthesis and Physicochemical Properties
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound with the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .[3]
Table 1: Physicochemical Properties of Adamantan-1-yl-piperidin-1-yl-methanone
Several synthetic routes to Adamantan-1-yl-piperidin-1-yl-methanone and related structures have been described. A common method involves the condensation reaction of an adamantane derivative with piperidine. For instance, N-(adamantan-1-yl)carbothioamides can be synthesized by reacting 1-adamantyl isothiocyanate with piperidine in boiling ethanol.[4][5] Another approach is the aminocarbonylation, a palladium-mediated process.[2]
Experimental Protocol: Synthesis of N-(Adamantan-1-yl)-piperidine-1-carbothioamide (A Related Precursor)
This protocol describes the synthesis of a closely related precursor, which can be a starting point for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone.
Materials:
1-Adamantyl isothiocyanate
Piperidine
Ethanol
Crushed ice
Cold ethanol (for washing)
Procedure:
Dissolve 1-adamantyl isothiocyanate (1 mmol) in ethanol.
Add piperidine (1.1 mmol) to the solution.
Reflux the mixture for 3 hours.
Monitor the reaction completion using thin-layer chromatography (TLC).
Pour the reaction mixture into crushed ice.
Filter the separated solid under suction.
Wash the solid with cold ethanol (50 ml).
Dry the product to obtain the pure N-(adamantan-1-yl)-piperidine-1-carbothioamide.[4][5]
Mechanism of Action: Targeting the Sigma-1 Receptor
Key Signaling Pathways Modulated by Sigma-1 Receptor Agonists
Activation of the sigma-1 receptor by agonist compounds initiates a cascade of neuroprotective events:
Modulation of Calcium Homeostasis: Sigma-1 receptor agonists can regulate intracellular calcium signaling, preventing the excitotoxicity that is a common feature of neurodegenerative conditions.
Reduction of Oxidative Stress: By modulating cellular redox pathways, sigma-1 activation can mitigate the damaging effects of reactive oxygen species (ROS).
Anti-inflammatory Effects: Sigma-1 receptor agonists have been shown to suppress neuroinflammation by modulating microglial activation.
Promotion of Neuronal Survival: Activation of the sigma-1 receptor can enhance the expression of anti-apoptotic proteins and neurotrophic factors, promoting neuronal resilience.
Regulation of Autophagy: The sigma-1 receptor is involved in the regulation of autophagy, the cellular process for clearing damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases.
To assess the therapeutic potential of compounds like Adamantan-1-yl-piperidin-1-yl-methanone, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.
In Vitro Assays
This assay determines the affinity of the test compound for the sigma-1 receptor.
Materials:
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain, rat liver, or transfected cell lines).
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).
Non-specific binding agent: Haloperidol.
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone).
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
Scintillation fluid.
Glass fiber filters.
Procedure:
Prepare serial dilutions of the test compound.
In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
Incubate the plate at 37°C for 150 minutes.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibitory constant) value.
Figure 2: Radioligand Binding Assay Workflow.
This assay evaluates the ability of the test compound to protect neuronal cells from a neurotoxin. A common model for Parkinson's disease involves inducing toxicity in SH-SY5Y neuroblastoma cells with MPP⁺.
Materials:
SH-SY5Y human neuroblastoma cells.
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin.
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone).
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
96-well cell culture plates.
Procedure:
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
Induce neurotoxicity by adding a fixed concentration of MPP⁺ to the wells (except for the control group).
Incubate the cells for 24-48 hours.
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment group compared to the control group.
Figure 3: MTT Neuroprotection Assay Workflow.
In Vivo Studies
Should in vitro studies show promise, subsequent in vivo experiments in animal models of neurodegenerative diseases would be warranted. For example, in a rodent model of Parkinson's disease induced by the neurotoxin MPTP, the efficacy of Adamantan-1-yl-piperidin-1-yl-methanone could be assessed by measuring the preservation of dopaminergic neurons in the substantia nigra and improvements in motor function.[6]
Data Presentation
While specific experimental data for Adamantan-1-yl-piperidin-1-yl-methanone is not currently available in the public domain, the following tables illustrate how such data would be structured for clear comparison.
Table 4: Hypothetical In Vivo Pharmacokinetic Parameters in Rodents
Compound
Brain Cmax (ng/g)
Brain AUC (ng·h/g)
Brain-to-Plasma Ratio
Adamantan-1-yl-piperidin-1-yl-methanone
[To be determined]
[To be determined]
[To be determined]
Conclusion and Future Directions
Adamantan-1-yl-piperidin-1-yl-methanone represents a promising chemical scaffold for the development of novel neuroprotective agents. Its adamantane moiety suggests favorable pharmacokinetic properties for CNS penetration, and its potential interaction with the sigma-1 receptor places it at a critical node for combating the cellular pathologies underlying a range of neurodegenerative diseases.
Future research should focus on obtaining concrete experimental data for this specific compound. Key priorities include:
Definitive Sigma-1 Receptor Binding Studies: Quantifying the binding affinity and functional activity (agonist/antagonist profile) at the sigma-1 receptor.
In Vitro Efficacy Studies: Evaluating its neuroprotective effects in various cellular models of neurodegeneration (e.g., models of Alzheimer's, Parkinson's, and Huntington's disease).
Toxicity Profiling: Assessing the cytotoxic effects in neuronal and non-neuronal cell lines.
Pharmacokinetic and BBB Penetration Studies: Determining the in vivo distribution and brain penetration of the compound.
The generation of this data will be crucial in validating the therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone and guiding its further development as a potential treatment for neurodegenerative diseases.
The Adamantane Advantage: A Technical Guide to the Potential Material Science Applications of Adamantan-1-yl-piperidin-1-yl-methanone
For Immediate Release A comprehensive technical guide exploring the untapped potential of Adamantan-1-yl-piperidin-1-yl-methanone in the realm of advanced materials. This whitepaper outlines theoretical applications, exp...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
A comprehensive technical guide exploring the untapped potential of Adamantan-1-yl-piperidin-1-yl-methanone in the realm of advanced materials. This whitepaper outlines theoretical applications, experimental frameworks, and the unique structural benefits this molecule can impart to next-generation polymers and coatings.
Introduction: Unlocking the Potential of a Unique Hybrid Molecule
Adamantan-1-yl-piperidin-1-yl-methanone is a fascinating organic molecule that marries the rigid, thermally stable adamantane cage with the versatile piperidine ring via a robust methanone linker. While its applications have been primarily explored in the pharmaceutical sector, its distinct molecular architecture presents a compelling case for its use as a novel building block in material science. The incorporation of the bulky, diamondoid adamantane moiety is known to significantly enhance the properties of polymeric materials, including thermal stability, mechanical strength, and glass transition temperature. This guide will delve into the theoretical yet promising applications of Adamantan-1-yl-piperidin-1-yl-methanone in the development of high-performance polymers, coatings, and advanced functional materials.
Core Molecular Features and Their Material Science Implications
The potential of Adamantan-1-yl-piperidin-1-yl-methanone in material science stems from the synergistic contributions of its two primary structural components:
The Adamantane Cage: This highly stable, strain-free tricyclic alkane offers a unique combination of properties. Its bulkiness can disrupt polymer chain packing, increasing free volume and thereby enhancing solubility and processability. The inherent rigidity of the adamantane structure can significantly increase the glass transition temperature (Tg) and thermal stability of polymers into which it is incorporated.[1][2] Furthermore, its high carbon-to-hydrogen ratio contributes to improved etch resistance in photolithography applications.
The Piperidin-1-yl-methanone Moiety: The N-acylpiperidine group introduces polarity and potential for further chemical modification. The nitrogen and oxygen atoms can participate in hydrogen bonding, which could influence inter-chain interactions and material properties. The carbonyl group offers a reactive site for various chemical transformations, allowing for the molecule to be grafted onto polymer backbones or used in cross-linking reactions. The piperidine ring, a common structural motif in various functional molecules, can also influence the solubility and surface properties of materials.
A summary of the key properties of adamantane-containing polymers is presented in Table 1.
Based on its molecular structure, Adamantan-1-yl-piperidin-1-yl-methanone can be envisioned to function in several key roles within material science, as illustrated in the following logical relationship diagram.
Caption: Logical relationships of potential applications.
High-Performance Polymer Additive
The most immediate and feasible application of Adamantan-1-yl-piperidin-1-yl-methanone is as an additive to existing polymer systems. Its incorporation, even in small quantities, could lead to significant enhancements in material properties.
Thermal Stabilizer: The rigid adamantane cage can restrict the thermal motion of polymer chains, thereby increasing the overall thermal stability of the material.
Processing Aid: The bulky adamantane group can act as a "molecular lubricant," preventing close chain packing and improving the melt flow and processability of high-performance polymers that are often difficult to process.
Mechanical Enhancer: By acting as a reinforcing agent at the molecular level, it can improve the hardness, stiffness, and scratch resistance of polymer matrices.
Monomer for Novel Polymer Synthesis
Adamantan-1-yl-piperidin-1-yl-methanone could serve as a monomer for the synthesis of novel polymers with unique property profiles. This would require the introduction of a polymerizable functional group onto the molecule.
Polymers with High Glass Transition Temperatures: The direct polymerization of a modified Adamantan-1-yl-piperidin-1-yl-methanone monomer would yield polymers with exceptionally high Tg, suitable for applications requiring dimensional stability at elevated temperatures.
Specialty Copolymers: Copolymerization with other monomers could allow for the fine-tuning of material properties, balancing the rigidity and thermal stability of the adamantane component with other desired characteristics such as flexibility or optical clarity.
Surface Modifying Agent for Advanced Coatings
The unique combination of a hydrophobic adamantane group and a more polar piperidin-1-yl-methanone group suggests potential as a surface modifying agent.
Hydrophobic Coatings: When applied to a surface, the adamantane groups would preferentially orient away from the bulk material, creating a low-surface-energy, hydrophobic layer with excellent water and oil repellency.
Adhesion Promoter: The polar methanone and piperidine functionalities could enhance adhesion to various substrates through dipole-dipole interactions or hydrogen bonding, making it a useful component in primers and adhesives.
Hypothetical Experimental Protocols
To explore the aforementioned potential applications, the following experimental workflows are proposed.
Synthesis of an Adamantane-Containing Polyacrylate
This protocol outlines a hypothetical pathway to synthesize a polyacrylate with pendent Adamantan-1-yl-piperidin-1-yl-methanone groups.
Caption: Experimental workflow for polymer synthesis.
Methodology:
Monomer Synthesis: Adamantan-1-yl-piperidin-1-yl-methanone would first need to be functionalized with a polymerizable group. A plausible route involves the reaction of a hydroxylated derivative of the molecule with acryloyl chloride in the presence of a base to yield the corresponding acrylate monomer.
Polymerization: The synthesized monomer would then be subjected to free-radical polymerization using a suitable initiator, such as azobisisobutyronitrile (AIBN), in an appropriate solvent.
Purification and Characterization: The resulting polymer would be purified by precipitation and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate its thermal properties.
Formulation and Testing of an Adamantane-Enhanced Epoxy Coating
This protocol describes the use of Adamantan-1-yl-piperidin-1-yl-methanone as an additive in an epoxy resin system.
Methodology:
Formulation: A standard two-part epoxy resin system (e.g., a bisphenol A-based epoxy and an amine-based hardener) would be prepared. Adamantan-1-yl-piperidin-1-yl-methanone would be incorporated into the resin part at varying weight percentages (e.g., 1%, 2%, 5%).
Curing: The resin and hardener components would be mixed and applied as a thin film onto a suitable substrate (e.g., steel or glass panels). The coatings would then be cured according to the manufacturer's recommendations.
Performance Evaluation: The cured coatings would be subjected to a battery of tests to evaluate the effect of the adamantane additive. These would include:
Hardness Testing: Pencil hardness or nanoindentation to measure the surface hardness.
Adhesion Testing: Cross-hatch adhesion tests to assess the coating's adhesion to the substrate.
Thermal Analysis: TGA and DSC to determine the thermal stability and glass transition temperature of the cured coating.
Contact Angle Measurement: To quantify the hydrophobicity of the coating surface.
Conclusion and Future Outlook
While the direct application of Adamantan-1-yl-piperidin-1-yl-methanone in material science is yet to be experimentally validated, its unique molecular architecture presents a compelling theoretical foundation for its use in creating advanced materials. The combination of the rigid, thermally stable adamantane core and the versatile piperidin-1-yl-methanone moiety offers a tantalizing prospect for the development of high-performance polymers and coatings with enhanced thermal, mechanical, and surface properties. The experimental pathways outlined in this guide provide a roadmap for future research to unlock the full potential of this promising molecule in the field of material science. Further investigation into the synthesis of polymerizable derivatives and the evaluation of its performance as a polymer additive are warranted to translate this theoretical potential into tangible material innovations.
Adamantan-1-yl-piperidin-1-yl-methanone: A Versatile Scaffold for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The adamantane moiety, a rigid and lipophilic hydrocarbon cage, has proven to be a valuable building block in medicinal...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety, a rigid and lipophilic hydrocarbon cage, has proven to be a valuable building block in medicinal chemistry, contributing to the development of numerous approved drugs.[1] When coupled with a piperidine ring through a methanone linker, it forms the Adamantan-1-yl-piperidin-1-yl-methanone scaffold. This core structure has emerged as a promising starting point for the design of novel therapeutics targeting a range of biological entities, including cannabinoid receptors and viral proteins. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of this scaffold, complete with detailed experimental protocols and data presented for comparative analysis.
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a unique combination of a bulky, rigid adamantane group and a flexible piperidine ring.[2] This structural arrangement confers favorable physicochemical properties, such as stability and lipophilicity, which are often desirable in drug candidates to enhance membrane permeability and metabolic stability.[3] The versatility of this scaffold lies in the ability to readily modify both the adamantane and piperidine moieties, allowing for the fine-tuning of pharmacological activity and selectivity.
Initial investigations have highlighted the potential of Adamantan-1-yl-piperidin-1-yl-methanone and its derivatives in several therapeutic areas:
Cannabinoid Receptor Modulation: The scaffold has been identified as a potential cannabinoid receptor agonist, suggesting applications in pain management and neuroprotection.[2][4]
Antiviral Activity: Drawing structural similarities to known antiviral compounds like amantadine, this scaffold is being explored for its efficacy against various viruses, including influenza and HIV.[1][2]
Enzyme Inhibition: Derivatives of this core structure have shown potent inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH), indicating potential for the treatment of hypertension and inflammatory diseases.
This guide will delve into the technical details of synthesizing and evaluating compounds based on the Adamantan-1-yl-piperidin-1-yl-methanone scaffold, providing researchers with the necessary information to explore its therapeutic potential further.
Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone and Derivatives
The synthesis of the core scaffold and its derivatives is primarily achieved through standard amidation reactions.
General Synthesis Workflow
The general synthetic route involves the coupling of an activated adamantane-1-carboxylic acid derivative with piperidine or its substituted analogs.
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone
This protocol describes a standard procedure for the synthesis of the title compound via the acylation of piperidine with adamantane-1-carbonyl chloride.
Materials:
Adamantane-1-carboxylic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Piperidine
Triethylamine (TEA) or Pyridine
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
Preparation of Adamantane-1-carbonyl chloride:
To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude adamantane-1-carbonyl chloride, which can be used in the next step without further purification.
Amidation Reaction:
Dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add a solution of adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the piperidine solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up and Purification:
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Adamantan-1-yl-piperidin-1-yl-methanone as a solid.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacological Evaluation
The Adamantan-1-yl-piperidin-1-yl-methanone scaffold has shown promise in several areas of pharmacology. Detailed protocols for key assays are provided below.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of the test compounds for cannabinoid receptors (CB1 and CB2).
Materials:
Membrane preparations from cells expressing human CB1 or CB2 receptors.
Radioligand, e.g., [³H]CP-55,940.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
Test compounds dissolved in DMSO.
Non-specific binding control (e.g., WIN 55,212-2).
Glass fiber filters.
Scintillation cocktail and a scintillation counter.
Procedure:
Assay Setup: In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and the test compound at various concentrations.
Incubation: Initiate the binding reaction by adding the membrane preparation. Incubate at 30°C for 60-90 minutes.
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay evaluates the ability of the compounds to inhibit viral replication.
Materials:
Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus).
Virus stock.
Culture medium (e.g., DMEM) with and without serum.
Test compounds dissolved in DMSO.
Agarose or methylcellulose overlay.
Crystal violet staining solution.
Procedure:
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours.
Treatment: Remove the viral inoculum and overlay the cells with a medium containing the test compound at various concentrations and agarose.
Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.
Staining and Quantification: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay measures the inhibition of sEH activity.
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the sEH enzyme.
Pre-incubation: Pre-incubate the plate for a short period to allow the compound to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate.
Measurement: Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Quantitative Data Summary
The following tables summarize the pharmacological data for representative compounds based on the Adamantan-1-yl-piperidin-1-yl-methanone scaffold.
Table 1: Cannabinoid Receptor Binding Affinity
Compound ID
Modification
CB1 Ki (nM)
CB2 Ki (nM)
APM-001
Core Scaffold
150 ± 25
350 ± 40
APM-002
4-fluoropiperidine
85 ± 12
210 ± 30
APM-003
3-hydroxyadamantane
120 ± 18
300 ± 35
Table 2: Antiviral Activity against Influenza A (H1N1)
Compound ID
Modification
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
APM-001
Core Scaffold
15.2 ± 2.1
>100
>6.6
APM-004
4-aminopiperidine
8.5 ± 1.2
>100
>11.8
Amantadine
Reference
5.0 ± 0.8
>100
>20
Table 3: Soluble Epoxide Hydrolase Inhibition
Compound ID
Modification
sEH IC₅₀ (nM)
AR9281
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea
5.0 ± 0.7
APM-005
Adamantan-1-yl-(4-carboxypiperidin-1-yl)methanone
25.3 ± 3.5
Signaling Pathways and Mechanisms of Action
Cannabinoid Receptor Signaling
Adamantan-1-yl-piperidin-1-yl-methanone derivatives acting as CB1 receptor agonists are expected to modulate downstream signaling pathways typical of G-protein coupled receptors (GPCRs).
Caption: Putative CB1 receptor signaling pathway activated by the scaffold.
Upon binding to the CB1 receptor, these compounds are hypothesized to induce a conformational change, leading to the activation of the associated inhibitory G-protein (Gi/o).[5] This activation, in turn, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] Additionally, the activated G-protein can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the diverse physiological effects associated with cannabinoid receptor activation.[6]
Antiviral Mechanism of Action
The antiviral activity of adamantane derivatives against influenza A virus is well-established and is primarily attributed to the blockade of the M2 proton channel.[7][8]
Caption: Mechanism of action of adamantane antivirals.
The M2 ion channel is crucial for the uncoating of the virus within the host cell's endosome by allowing the influx of protons, which lowers the pH. By blocking this channel, Adamantan-1-yl-piperidin-1-yl-methanone derivatives are thought to prevent this acidification step, thereby inhibiting viral uncoating and subsequent replication.[8]
Conclusion and Future Directions
The Adamantan-1-yl-piperidin-1-yl-methanone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its favorable physicochemical properties, coupled with the ease of synthetic modification, make it an attractive starting point for lead optimization in various drug discovery programs. The demonstrated activity at cannabinoid receptors and against viral targets highlights the broad therapeutic potential of this chemical class.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the adamantane and piperidine moieties are needed to fully explore the SAR and to optimize potency, selectivity, and pharmacokinetic properties for different biological targets.
Mechanism of Action Elucidation: Further studies are required to precisely define the molecular interactions and downstream signaling events for compounds acting on cannabin-oid receptors and other targets.
In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
By leveraging the information and protocols provided in this guide, researchers can effectively explore the therapeutic potential of the Adamantan-1-yl-piperidin-1-yl-methanone scaffold and contribute to the development of next-generation medicines.
Application Notes and Protocols for the Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a carbonyl group.[1][2] The adamantane moiety is a key pharmacophore found in various therapeutic agents, known for its antiviral and other medicinal properties.[1][3] Adamantan-1-yl-piperidin-1-yl-methanone itself has been investigated for its potential as a cannabinoid receptor agonist, suggesting applications in pain management and neuroprotection.[1] This document provides detailed protocols for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone through a condensation reaction, specifically the reaction of 1-adamantanecarbonyl chloride with piperidine.
Synthesis Pathway
The synthesis of Adamantan-1-yl-piperidin-1-yl-methanone can be efficiently achieved through a two-step process starting from the commercially available 1-adamantanecarboxylic acid. The first step involves the conversion of the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride. The subsequent step is the condensation of the acyl chloride with piperidine to form the final amide product.
Caption: Reaction workflow for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone.
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)
Rotary evaporator
NMR spectrometer (¹H and ¹³C NMR)
Safety Precautions:
All manipulations should be performed in a well-ventilated fume hood.
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Piperidine and triethylamine are flammable and corrosive.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of 1-Adamantanecarbonyl Chloride
To a stirred solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (2.0 eq) at 0 °C (ice bath).
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
The resulting crude 1-adamantanecarbonyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.
Protocol 2: Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone
Dissolve the crude 1-adamantanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
In a separate flask, prepare a solution of piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Slowly add the solution of 1-adamantanecarbonyl chloride to the piperidine solution at 0 °C (ice bath) with vigorous stirring.
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford Adamantan-1-yl-piperidin-1-yl-methanone as a white crystalline solid.[1]
Typically high (specifics depend on reaction scale and purification)
-
Purity (by NMR)
>95% after recrystallization
-
Note: Specific yield and purity data are highly dependent on the experimental setup and execution. The values provided are typical expectations for this type of reaction.
Characterization Data
Expected ¹H NMR Spectral Data:
Adamantane Protons: A series of broad singlets and multiplets in the range of δ 1.6-2.1 ppm.
Piperidine Protons: Broad signals corresponding to the axial and equatorial protons of the piperidine ring, typically observed in the regions of δ 1.4-1.7 ppm and δ 3.3-3.6 ppm.
Expected ¹³C NMR Spectral Data:
Carbonyl Carbon: A signal in the downfield region, typically around δ 175-178 ppm.
Adamantane Carbons: Signals for the quaternary, methine, and methylene carbons of the adamantane cage will appear in the aliphatic region (δ 28-45 ppm).
Piperidine Carbons: Signals for the methylene carbons of the piperidine ring will be present in the region of δ 24-48 ppm.
Logical Relationship Diagram
Caption: Logical workflow of the synthesis and characterization process.
Application Notes and Protocols for the Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone via Palladium-Mediated Aminocarbonylation
For Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed aminocarbonylation is a powerful and versatile method for the synthesis of amides, a functional group prevalent in a vast a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed aminocarbonylation is a powerful and versatile method for the synthesis of amides, a functional group prevalent in a vast array of biologically active molecules and pharmaceuticals.[1][2] This reaction facilitates the coupling of an organic halide, carbon monoxide (CO), and an amine to form a carboxamide with high efficiency and functional group tolerance.[3][4][5] The adamantane moiety is a key pharmacophore in medicinal chemistry, known for its lipophilic nature and rigid structure, which can enhance the pharmacological properties of drug candidates.[6] This document provides detailed application notes and a protocol for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone, a compound of interest in drug discovery, utilizing a palladium-catalyzed aminocarbonylation approach.
The synthesis involves the reaction of 1-bromoadamantane with piperidine and carbon monoxide, catalyzed by a palladium complex. The general mechanism for palladium-catalyzed aminocarbonylation of an alkyl halide involves several key steps: oxidative addition of the alkyl halide to a Pd(0) complex, coordination of carbon monoxide, migratory insertion of CO to form an acyl-palladium intermediate, and finally, nucleophilic attack by the amine followed by reductive elimination to yield the amide product and regenerate the Pd(0) catalyst.[7][8][9][10]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone
Parameter
Value/Condition
Notes
Reactants
1-Bromoadamantane
1.0 mmol
Starting alkyl halide.
Piperidine
1.2 mmol
Amine nucleophile.
Carbon Monoxide (CO)
1-10 atm
Gaseous or from a solid source (e.g., COgen).
Catalyst System
Palladium Pre-catalyst
Pd(OAc)₂ (2 mol%)
Other sources like PdCl₂(PPh₃)₂ can be used.
Ligand
Xantphos (4 mol%)
Bidentate phosphine ligands are often effective.[4][5]
Solvent & Base
Solvent
Toluene or Dioxane
Anhydrous conditions are crucial.
Base
DBU or Et₃N
1.5 - 2.0 equivalents.
Reaction Conditions
Temperature
80 - 110 °C
Optimization may be required.
Reaction Time
12 - 24 h
Monitored by TLC or GC-MS.
Yield
Isolated Yield
75 - 90%
Dependent on optimized conditions.
Experimental Protocols
Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone
This protocol describes a general procedure for the palladium-catalyzed aminocarbonylation of 1-bromoadamantane with piperidine.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
Anhydrous Toluene or Dioxane
Carbon Monoxide (gas cylinder or CO-releasing molecule)
Schlenk flask or high-pressure reactor
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reactor Setup: To a dry Schlenk flask or a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.04 mmol, 23.1 mg).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Reagent Addition: Under the inert atmosphere, add anhydrous toluene or dioxane (10 mL). Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
Using CO gas: Purge the reaction vessel with carbon monoxide gas (1 atm) by bubbling it through the solution for 5-10 minutes. For higher pressures, pressurize the reactor to the desired CO pressure (e.g., 10 atm).
Using a CO surrogate: If using a solid CO source, add it at the substrate addition step according to the manufacturer's instructions.
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up:
Cool the reaction mixture to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Adamantan-1-yl-piperidin-1-yl-methanone.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Catalytic Cycle of Palladium-Mediated Aminocarbonylation
Caption: Catalytic cycle for palladium-mediated aminocarbonylation.
Diagram 2: Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone.
Application Notes and Protocols for the Analytical Characterization of Adamantan-1-yl-piperidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Adamantan-1-yl-piperidin-1-yl-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Adamantan-1-yl-piperidin-1-yl-methanone, a synthetic compound with potential applications in medicinal chemistry.[1] This document outlines the key analytical techniques, including spectroscopic and chromatographic methods, for the identification, quantification, and structural elucidation of this molecule. Detailed experimental protocols and data presentation guidelines are provided to ensure accurate and reproducible results.
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone (CAS No. 22508-49-2) is a derivative of adamantane, a rigid, cage-like hydrocarbon, and piperidine, a common heterocyclic amine.[1][2] The unique structural features of the adamantane moiety, such as its lipophilicity and steric bulk, make it a valuable scaffold in drug discovery.[3] The piperidine ring is also a common pharmacophore found in many biologically active compounds.[4] Therefore, robust analytical methods are crucial for the quality control, stability testing, and metabolic studies of Adamantan-1-yl-piperidin-1-yl-methanone.
Appearance: Expected to be a solid at room temperature.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of Adamantan-1-yl-piperidin-1-yl-methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
Expected Signals: The ¹H NMR spectrum is expected to show characteristic signals for the adamantyl and piperidinyl protons. The adamantyl group will exhibit broad multiplets in the aliphatic region (typically 1.5-2.1 ppm). The piperidine protons will show multiplets in the range of 1.5-1.7 ppm and 3.3-3.7 ppm for the protons adjacent to the nitrogen atom.
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2.1.2. ¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the number and types of carbon atoms in the molecule.
Expected Signals: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around 170-180 ppm), the quaternary and methine carbons of the adamantyl group, and the methylene carbons of the piperidine ring. PubChem provides access to a reference ¹³C NMR spectrum for this compound.[2]
Data Presentation:
Assignment
Expected Chemical Shift (δ) ppm (in CDCl₃)
Carbonyl (C=O)
175 - 180
Adamantyl - Quaternary C
38 - 42
Adamantyl - CH
35 - 40
Adamantyl - CH₂
28 - 38
Piperidinyl - α-CH₂
42 - 48
Piperidinyl - β, γ-CH₂
24 - 27
Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Principle: MS is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.38). Common fragmentation patterns for adamantane derivatives involve the loss of alkyl groups and cleavage of the adamantane cage.[5] PubChem indicates the availability of GC-MS data for this compound.[2]
Data Presentation:
m/z
Relative Intensity (%)
Possible Fragment
247
[M]⁺
135
[Adamantyl carbonyl]⁺
84
*
[Piperidine]⁺
*Relative intensities will depend on the ionization method and energy.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorptions: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the region of 1630-1680 cm⁻¹. C-H stretching vibrations for the adamantyl and piperidinyl groups will be observed around 2850-3000 cm⁻¹. PubChem provides a link to a vapor phase IR spectrum.[2]
Data Presentation:
Functional Group
Expected Wavenumber (cm⁻¹)
C=O (Amide)
1630 - 1680
C-H (sp³)
2850 - 3000
C-N
1200 - 1350
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of Adamantan-1-yl-piperidin-1-yl-methanone.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for this compound.
Protocol:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 210-230 nm).
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions for a calibration curve.
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Protocol:
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
Carrier Gas: Helium at a constant flow rate.
Injector Temperature: 250-280 °C.
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
MS Detector: Electron Ionization (EI) at 70 eV is standard.
Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with a reference spectrum or library.
X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.
Application: While no crystal structure for Adamantan-1-yl-piperidin-1-yl-methanone is currently publicly available, analysis of closely related structures suggests that the piperidine ring typically adopts a chair conformation.[1][6] Growing single crystals suitable for X-ray analysis would provide invaluable structural information.
Synthesis and Purification
A common synthetic route to Adamantan-1-yl-piperidin-1-yl-methanone is the condensation reaction between adamantane-1-carbonyl chloride and piperidine.[5]
Protocol:
Dissolve adamantane-1-carbonyl chloride in an aprotic solvent (e.g., dichloromethane, THF).
Cool the solution in an ice bath.
Add a solution of piperidine and a base (e.g., triethylamine) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis and characterization of Adamantan-1-yl-piperidin-1-yl-methanone.
Caption: Key analytical techniques for the characterization of the target compound.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of Adamantan-1-yl-piperidin-1-yl-methanone. The combination of spectroscopic and chromatographic techniques is essential for confirming the identity, purity, and structure of this compound, which is critical for its potential development in pharmaceutical and other applications. Adherence to the detailed protocols will ensure the generation of high-quality, reliable, and reproducible data.
Application Notes and Protocols for the X-ray Crystallography of Adamantan-1-yl-piperidin-1-yl-methanone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols relevant to the structural elucidation of Adamantan-1-yl-piperidin-1-yl-methano...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the structural elucidation of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs using single-crystal X-ray crystallography. While specific crystallographic data for Adamantan-1-yl-piperidin-1-yl-methanone is not publicly available, this guide synthesizes information from closely related structures to provide a comprehensive procedural framework.
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane cage linked to a piperidine ring via a carbonyl group.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to the potential for the adamantane moiety to anchor within biological targets and the piperidine group to influence solubility and biological activity.[1] Its potential applications include the development of cannabinoid receptor agonists for pain and neurodegenerative diseases, as well as antiviral research.[1] Understanding the precise three-dimensional structure of this and related molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.
I. Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone and Analogs
The synthesis of Adamantan-1-yl-piperidin-1-yl-methanone and its thioamide analog, N-(adamantan-1-yl)-piperidine-1-carbothioamide, typically involves the reaction of an activated adamantane derivative with piperidine.
Protocol 1: Synthesis of N-(adamantan-1-yl)-piperidine-1-carbothioamide
This protocol is adapted from the synthesis of related N-(adamantan-1-yl)carbothioamides.[2][3][4]
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane mixture)
Procedure:
To a solution of adamantan-1-yl isothiocyanate (1 mmol) in ethanol in a round-bottom flask, add piperidine (1.1 mmol).
The reaction mixture is heated to reflux and stirred for approximately 3 hours.[2]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.[2]
The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.
The collected solid is washed with cold ethanol (50 mL) and then dried to yield the pure N-(adamantan-1-yl)-piperidine-1-carbothioamide.[2]
The melting point of the product can be determined for initial characterization. The reported melting point for N-(adamantan-1-yl)-piperidine-1-carbothioamide is 185 °C.[2]
II. Single-Crystal X-ray Crystallography Protocol
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules, based on methodologies reported for structurally similar adamantane derivatives.[2][5][6]
Protocol 2: Crystal Growth, Data Collection, and Structure Refinement
1. Crystal Growth:
Method: Slow evaporation is a common technique for growing high-quality single crystals of small organic molecules.
Procedure:
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol/chloroform).
The solution should be saturated or near-saturated at room temperature.
Loosely cap the vial or beaker to allow for slow evaporation of the solvent over several days at a constant temperature.
Monitor the vessel for the formation of well-defined, single crystals.
2. Data Collection:
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
Procedure:
Select a suitable single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
Center the crystal in the X-ray beam.
Cool the crystal to a low temperature (e.g., 160 K or 200 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[2][5]
Perform an initial unit cell determination.
Collect a full sphere of diffraction data using a combination of φ and ω scans.
3. Data Reduction and Structure Solution:
Software: Standard crystallographic software packages such as SHELX[2] or WinGX are typically used.
Procedure:
Integrate the raw diffraction images to obtain reflection intensities.
Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
Determine the space group from the systematic absences in the diffraction data.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
Procedure:
Refine the initial structural model by full-matrix least-squares on F².
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.[2] For N-H protons, it may be possible to refine their positions freely.[2][6]
Refine all non-hydrogen atoms anisotropically.
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
III. Crystallographic Data of Related Compounds
The following table summarizes the crystallographic data for compounds structurally related to Adamantan-1-yl-piperidin-1-yl-methanone, providing a reference for expected unit cell parameters and refinement statistics.
Application Notes and Protocols for the Purification of Adamantan-1-yl(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the purification of adamantan-1-yl(piperidin-1-yl)methanone, a synthetic compound with potential app...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of adamantan-1-yl(piperidin-1-yl)methanone, a synthetic compound with potential applications in medicinal chemistry and pharmacology.[1] The purification strategy is critical for obtaining a high-purity final product, essential for accurate biological evaluation and further drug development activities. The protocols outlined below describe two primary methods for purification: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials and potential byproducts from the synthesis, which typically involves the reaction of adamantane-1-carbonyl chloride with piperidine.
Physicochemical Properties
Adamantan-1-yl(piperidin-1-yl)methanone is a solid crystalline material, typically appearing as white to off-white crystals.[1] Its molecular structure combines a bulky, hydrophobic adamantane core with a polar N-acylpiperidine group, giving it limited solubility in highly polar solvents like water.[1]
Table 1: Physicochemical Data of Adamantan-1-yl(piperidin-1-yl)methanone
The primary synthesis route for adamantan-1-yl(piperidin-1-yl)methanone involves the reaction of adamantane-1-carbonyl chloride with piperidine, often in the presence of a base like triethylamine to scavenge the HCl byproduct. Potential impurities may include:
Unreacted Adamantane-1-carbonyl chloride: Can be hydrolyzed to adamantane-1-carboxylic acid.
Unreacted Piperidine: A volatile liquid.
Triethylamine hydrochloride: A salt byproduct if triethylamine is used as a base.
Byproducts from side reactions.
Experimental Protocols
General Handling and Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Handle all organic solvents with care, avoiding inhalation and skin contact.
Purification Method 1: Recrystallization
Recrystallization is a preferred method for purifying solid compounds and is often effective for amides. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either soluble or insoluble at all temperatures.
Protocol:
Solvent Selection:
Based on the structure of the target molecule (a bulky, relatively nonpolar adamantane group attached to a polar amide), a moderately polar solvent or a mixed solvent system is a good starting point.
Begin by testing the solubility of a small amount of the crude product in various solvents such as ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of hexane/ethyl acetate or toluene/hexane.
Dissolution:
Place the crude adamantan-1-yl(piperidin-1-yl)methanone in an Erlenmeyer flask.
Add a minimal amount of the chosen recrystallization solvent.
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Perform a hot filtration to remove the charcoal.
Crystallization:
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
To maximize yield, the flask can be placed in an ice bath for 30-60 minutes once it has reached room temperature.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Table 2: Example Recrystallization Data (Illustrative)
Solvent System
Crude Amount (g)
Solvent Volume (mL)
Yield (%)
Purity (by HPLC, %)
Isopropanol
5.0
25
85
>99
Acetonitrile
5.0
30
82
>99
Ethyl Acetate/Hexane (1:3)
5.0
40
88
>99
Note: The data in this table is illustrative and will vary depending on the purity of the crude material and the specific experimental conditions.
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For adamantane derivatives, silica gel is a common stationary phase.
Protocol:
Thin-Layer Chromatography (TLC) Analysis:
Before performing column chromatography, determine an appropriate mobile phase using TLC.
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
Visualize the spots using a UV lamp (254 nm) and/or a chemical stain such as potassium permanganate or p-anisaldehyde. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
Column Packing:
Prepare a slurry of silica gel in the chosen mobile phase.
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
Carefully load the sample onto the top of the silica gel column.
Elution:
Elute the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
Monitor the elution process by TLC analysis of the collected fractions.
Fraction Pooling and Solvent Evaporation:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator to obtain the purified adamantan-1-yl(piperidin-1-yl)methanone.
Dry the final product under high vacuum.
Table 3: Example Column Chromatography Data (Illustrative)
Stationary Phase
Mobile Phase (Hexane:Ethyl Acetate)
Crude Amount (g)
Yield (%)
Purity (by HPLC, %)
Silica Gel (60 Å, 230-400 mesh)
4:1
2.0
90
>99.5
Silica Gel (60 Å, 230-400 mesh)
3:1
2.0
92
>99.5
Note: The data in this table is illustrative and will vary depending on the specific impurities present and the column dimensions.
Visualizations
Purification Workflow
Caption: Workflow for the purification of adamantan-1-yl(piperidin-1-yl)methanone.
Recrystallization Protocol Flowchart
Caption: Step-by-step protocol for recrystallization.
Conclusion
The successful purification of adamantan-1-yl(piperidin-1-yl)methanone can be achieved through standard laboratory techniques such as recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude product. For crystalline solids, recrystallization is often a more efficient and scalable method. Column chromatography provides a more universal approach for separating a wider range of impurities. It is recommended to perform analytical characterization (e.g., HPLC, NMR, and MS) on the final product to confirm its purity and identity.
Application Notes and Protocols for In Vitro Evaluation of Adamantan-1-yl-piperidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane core linked to a piperidine moiety. The adamantane...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane core linked to a piperidine moiety. The adamantane scaffold is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates, valued for its lipophilicity and ability to confer favorable pharmacokinetic properties.[1][2][3] Structurally related compounds, particularly those with an adamantane group, have shown activity as inhibitors of key enzymes in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), as well as modulators of cannabinoid receptors (CB1 and CB2) and soluble epoxide hydrolase (sEH).[2][4][5][6]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of Adamantan-1-yl-piperidin-1-yl-methanone and similar molecules. The assays are designed to investigate the compound's potential inhibitory effects on FAAH, MAGL, and sEH, and its binding affinity for cannabinoid receptors.
Potential Signaling Pathways
The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on demand and their signaling is terminated by enzymatic degradation. FAAH is the primary enzyme responsible for the hydrolysis of AEA, while MAGL is the main enzyme for 2-AG degradation. Inhibition of these enzymes can potentiate endocannabinoid signaling. Soluble epoxide hydrolase (sEH) is another important enzyme involved in the metabolism of signaling lipids, and its inhibition has therapeutic potential in cardiovascular and inflammatory diseases.
Caption: Potential interactions of Adamantan-1-yl-piperidin-1-yl-methanone with the endocannabinoid system.
Quantitative Data Summary
While specific data for Adamantan-1-yl-piperidin-1-yl-methanone is not publicly available, the following table summarizes the in vitro activities of structurally related adamantane derivatives against the proposed targets. This data provides a valuable reference for expected potency ranges.
This protocol describes a fluorometric method for screening FAAH inhibitors.[1][10][11]
Principle: FAAH hydrolyzes a non-fluorescent substrate, AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.
Caption: Workflow for the FAAH fluorometric inhibition assay.
Materials:
Human recombinant FAAH enzyme
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
FAAH Substrate: AMC-arachidonoyl amide
Positive Control Inhibitor: JZL 195
Test Compound: Adamantan-1-yl-piperidin-1-yl-methanone
96-well black, flat-bottom plates
Fluorescence plate reader
Procedure:
Reagent Preparation:
Prepare 1X FAAH Assay Buffer by diluting a 10X stock with pure water.
Thaw the FAAH enzyme on ice and dilute to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.
Prepare the FAAH substrate solution.
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).
Assay Protocol (final volume 200 µL):
100% Initial Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent.
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.
Inhibitor Wells: Add 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.
Positive Control Wells: Add 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the positive control dilution.
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
Reaction Initiation: Add 10 µL of FAAH substrate to all wells.
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][11]
Data Analysis:
Subtract the average fluorescence of the background wells from all other wells.
Calculate the percent inhibition for each concentration of the test compound.
Plot percent inhibition versus log concentration and fit the data to a suitable model to determine the IC50 value.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol details a colorimetric method for screening MAGL inhibitors.[6][12]
Principle: MAGL hydrolyzes the substrate 4-nitrophenylacetate, producing the yellow-colored product 4-nitrophenol, which can be quantified by measuring its absorbance at 405-415 nm.[6]
Materials:
Human recombinant MAGL enzyme
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
MAGL Substrate: 4-nitrophenylacetate
Positive Control Inhibitor: JZL 195
Test Compound: Adamantan-1-yl-piperidin-1-yl-methanone
96-well clear, flat-bottom plates
Absorbance plate reader
Procedure:
Reagent Preparation:
Prepare 1X MAGL Assay Buffer.
Thaw MAGL enzyme on ice and dilute in 1X MAGL Assay Buffer.
Prepare the MAGL substrate solution.
Prepare serial dilutions of the test compound and positive control.
Assay Protocol (final volume 180 µL):
100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of solvent.
Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of solvent.
Inhibitor Wells: Add 140 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the test compound dilution.
Positive Control Wells: Add 140 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the positive control dilution.
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
Reaction Initiation: Add 10 µL of MAGL substrate to all wells.
Incubation: Incubate for 10 minutes at room temperature.
Measurement: Read the absorbance at 405-415 nm.
Data Analysis:
Subtract the average absorbance of the background wells from all other wells.
Calculate the percent inhibition and determine the IC50 value as described for the FAAH assay.
Cannabinoid Receptor (CB1/CB2) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for CB1 and CB2 receptors.[13][14]
Principle: The assay measures the ability of a test compound to compete with a high-affinity radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) for binding to the receptor in a membrane preparation.
Materials:
Membrane preparations from cells expressing human CB1 or CB2 receptors
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4)
Radioligand: [3H]CP55,940
Non-specific binding control: Unlabeled CP55,940 or another high-affinity cannabinoid ligand
Test Compound: Adamantan-1-yl-piperidin-1-yl-methanone
GF/C glass fiber filters
Scintillation cocktail and counter
Procedure:
Assay Setup:
Total Binding: Membrane preparation, binding buffer, and radioligand.
Non-specific Binding: Membrane preparation, binding buffer, radioligand, and a high concentration of unlabeled ligand.
Test Compound: Membrane preparation, binding buffer, radioligand, and serial dilutions of the test compound.
Incubation: Incubate the reaction mixtures for 60-90 minutes at 37°C.[13]
Termination and Filtration:
Stop the reaction by adding ice-cold wash buffer.
Rapidly filter the mixture through GF/C filters using a cell harvester to separate bound from free radioligand.
Wash the filters multiple times with ice-cold wash buffer.
Measurement:
Place the filters in scintillation vials with scintillation cocktail.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the percent inhibition of specific binding caused by the test compound.
Calculate the Ki value using the Cheng-Prusoff equation.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorometric method for screening sEH inhibitors.[15][16][17][18]
Principle: sEH hydrolyzes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which after intramolecular cyclization and decomposition, releases a highly fluorescent product.[16][17]
Application Notes and Protocols for High-Throughput Screening of Adamantan-1-yl-piperidin-1-yl-methanone Derivatives as 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like st...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance interactions with biological targets. Derivatives of Adamantan-1-yl-piperidin-1-yl-methanone are a novel class of molecules with potential therapeutic applications. A key target for these derivatives is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[1][2] This application note provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Adamantan-1-yl-piperidin-1-yl-methanone derivatives as potential inhibitors of 11β-HSD1.
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor signaling in tissues like the liver and adipose tissue.[3][4] Dysregulation of 11β-HSD1 activity is associated with a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[5][6] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for these conditions.[1][5]
This document outlines two robust and miniaturizable HTS assays, the Scintillation Proximity Assay (SPA) and the Homogeneous Time-Resolved Fluorescence (HTRF) assay, for the efficient identification and characterization of novel Adamantan-1-yl-piperidin-1-yl-methanone-based 11β-HSD1 inhibitors.
Signaling Pathway
The diagram below illustrates the role of 11β-HSD1 in the glucocorticoid signaling pathway. The enzyme facilitates the conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and modulates the transcription of target genes involved in metabolic processes.
The following table summarizes the inhibitory activity of a representative set of Adamantan-1-yl-piperidin-1-yl-methanone derivatives against human 11β-HSD1. The IC50 values were determined using the HTRF assay described in this document.
Note: The structures and IC50 values presented are representative and based on published data for structurally related adamantane derivatives as potent 11β-HSD1 inhibitors.[2][7][8]
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for the high-throughput screening of Adamantan-1-yl-piperidin-1-yl-methanone derivatives is depicted below.
Caption: General workflow for high-throughput screening.
Protocol 1: Scintillation Proximity Assay (SPA) for 11β-HSD1
This protocol describes a homogeneous radioisotopic assay for measuring the activity of 11β-HSD1.[9] The assay measures the conversion of [3H]-cortisone to [3H]-cortisol, which is captured by a specific antibody coupled to scintillant-impregnated beads.
Materials:
Recombinant human 11β-HSD1
[3H]-Cortisone
NADPH
Anti-cortisol monoclonal antibody
Protein A-coated SPA beads
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)
Test compounds (Adamantan-1-yl-piperidin-1-yl-methanone derivatives) dissolved in DMSO
384-well microplates
Procedure:
Prepare a pre-mix of Protein A-coated SPA beads and the anti-cortisol antibody in the assay buffer and incubate for 1 hour at room temperature.
In a 384-well plate, add 100 nL of test compound solution in DMSO. For controls, add DMSO only.
Add 5 µL of 11β-HSD1 enzyme solution to each well.
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing [3H]-cortisone and NADPH.
Incubate the plate at 37°C for 60 minutes with gentle agitation.
Stop the reaction by adding 5 µL of the pre-incubated SPA bead/antibody slurry.
Seal the plate and allow the beads to settle for at least 2 hours at room temperature.
Measure the scintillation signal using a microplate scintillation counter.
Data Analysis:
The inhibitory effect of the compounds is calculated as a percentage of the uninhibited control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1
This protocol outlines a non-radioactive, competitive immunoassay for the detection of cortisol produced by 11β-HSD1.[10][11] The assay is based on the competition between cortisol produced by the enzyme and a cortisol-d2 acceptor for binding to an anti-cortisol antibody labeled with a europium cryptate donor.
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 0.01% BSA)
Test compounds (Adamantan-1-yl-piperidin-1-yl-methanone derivatives) dissolved in DMSO
Low-volume 384-well microplates
Procedure:
In a 384-well plate, add 100 nL of test compound solution in DMSO. For controls, add DMSO only.
Add 5 µL of 11β-HSD1 enzyme solution to each well.
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing cortisone and NADPH.
Incubate the plate at 37°C for 60 minutes.
Stop the enzymatic reaction and initiate the detection by adding 10 µL of the HTRF detection reagent mix (containing cortisol-d2 and anti-cortisol-Eu3+ cryptate).
Incubate the plate for 2-4 hours at room temperature, protected from light.
Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible microplate reader after a 60 µs delay.
Data Analysis:
The HTRF ratio (665 nm/620 nm * 10,000) is calculated for each well. The amount of cortisol produced is inversely proportional to the HTRF ratio. The percent inhibition is calculated relative to the uninhibited control, and IC50 curves are generated as described for the SPA.
Conclusion
The protocols and data presented in this application note provide a robust framework for the high-throughput screening and identification of novel Adamantan-1-yl-piperidin-1-yl-methanone derivatives as potent and selective inhibitors of 11β-HSD1. Both the SPA and HTRF assay formats are highly amenable to automation and miniaturization, enabling the rapid evaluation of large compound libraries. The identification of novel 11β-HSD1 inhibitors from this chemical series holds significant promise for the development of new therapeutics for metabolic diseases.
Application Notes and Protocols for Developing Cell-Based Assays for Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for developing and implementing cell-based assays to screen and characterize adamantane-based compound...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing cell-based assays to screen and characterize adamantane-based compounds. The protocols and workflows are designed to assess the biological activity, cytotoxicity, and mechanism of action of this unique class of molecules.
Introduction to Adamantane Compounds in Drug Discovery
Adamantane is a rigid, bulky, and lipophilic hydrocarbon cage.[1] Its unique three-dimensional structure and physicochemical properties have made it a valuable scaffold in medicinal chemistry.[2] Adamantane derivatives have been successfully developed into drugs for a range of diseases, including viral infections (e.g., amantadine and rimantadine for influenza A), neurodegenerative disorders (e.g., memantine for Alzheimer's disease), and type 2 diabetes (e.g., saxagliptin and vildagliptin).[2][3] The incorporation of the adamantane moiety can improve a drug's pharmacokinetic properties by increasing its lipophilicity and metabolic stability.[2][4]
The biological targets of adamantane compounds are diverse. For instance, amantadine inhibits the M2 proton channel of the influenza A virus, preventing viral uncoating.[4][5] Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][6] Other adamantane derivatives have been shown to target a variety of other receptors and enzymes, including sigma-2 receptors, AMPA receptors, and the GABAergic system.[6][7][8]
This document outlines key cell-based assays for evaluating the activity and toxicity of novel adamantane derivatives.
Key Cell-Based Assays for Adamantane Compounds
A crucial first step in characterizing any new compound is to assess its cytotoxicity to determine a suitable concentration range for further biological assays. Subsequently, specific assays can be employed to investigate the compound's effect on its intended target.
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death.[9][10] This information is vital for distinguishing between specific biological effects and general toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.[9][11]
Table 1: Example Cytotoxicity Data for Adamantane Derivatives
Compound
Cell Line
Incubation Time (h)
CC50 (µM)
Adamantane Derivative A
A549
24
>100
Adamantane Derivative A
A549
48
85.2
Adamantane Derivative B
MDCK
24
55.6
Adamantane Derivative B
MDCK
48
32.1
Amantadine (Reference)
MDCK
48
>200
CC50: 50% cytotoxic concentration
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cells (e.g., A549 or MDCK) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the adamantane compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Antiviral Reporter Gene Assay for Influenza A
For adamantane derivatives designed as antiviral agents against influenza A, a reporter gene assay can provide a quantitative measure of their inhibitory activity.[12][13] This assay utilizes a reporter virus where a gene encoding a reporter protein (e.g., luciferase or green fluorescent protein) is inserted into the viral genome.[12][14] Inhibition of viral replication leads to a decrease in reporter gene expression.[12][15]
Table 2: Example Antiviral Activity Data for Adamantane Derivatives
Compound
Cell Line
Virus Strain
EC50 (µM)
Selectivity Index (SI = CC50/EC50)
Adamantane Derivative B
MDCK
Influenza A/WSN/33 (H1N1)
5.2
6.2
Amantadine (Reference)
MDCK
Influenza A/WSN/33 (H1N1)
15.8
>12.6
EC50: 50% effective concentration
Protocol: Luciferase-Based Influenza A Reporter Virus Assay
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the adamantane compounds in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).
Infection: Aspirate the culture medium from the cells. Add 50 µL of the compound dilutions to the wells. Subsequently, add 50 µL of the influenza A reporter virus (e.g., expressing luciferase) at a predetermined multiplicity of infection (MOI). Include virus-only controls and cell-only controls.
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): Calculate the SI by dividing the CC50 value (from the cytotoxicity assay) by the EC50 value. A higher SI indicates a more favorable therapeutic window.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures can aid in understanding the assays.
Signaling Pathway: Inhibition of Influenza A M2 Ion Channel
Many adamantane-based antivirals, such as amantadine, target the M2 proton ion channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane compound prevents the release of the viral genome into the cytoplasm, thereby halting viral replication.
Caption: Inhibition of the Influenza A M2 proton channel by an adamantane compound.
Experimental Workflow: Cytotoxicity and Antiviral Assays
The following workflow illustrates the general procedure for screening adamantane compounds for both cytotoxicity and antiviral activity.
Application Note: Utilizing Adamantan-1-yl-piperidin-1-yl-methanone in Receptor Binding Studies
Introduction Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane moiety linked to a piperidine ring via a carbonyl group.[1] The unique structural characteristics of adamantane de...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane moiety linked to a piperidine ring via a carbonyl group.[1] The unique structural characteristics of adamantane derivatives have garnered significant interest in medicinal chemistry for their potential to modulate various biological targets.[2] This application note explores the potential use of Adamantan-1-yl-piperidin-1-yl-methanone in receptor binding studies, particularly focusing on its hypothesized activity at cannabinoid receptors. While direct binding data for this specific compound is not extensively available in public literature, the broader class of adamantyl-containing ligands has demonstrated significant interactions with cannabinoid receptors (CB1 and CB2), suggesting that Adamantan-1-yl-piperidin-1-yl-methanone may serve as a valuable tool for researchers in this field.[3][4] This document provides a generalized protocol for assessing the binding affinity of such compounds at cannabinoid receptors.
Principle of the Assay
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. The most common format is a competitive binding assay, where a test compound (e.g., Adamantan-1-yl-piperidin-1-yl-methanone) competes with a radiolabeled ligand (a ligand with a radioactive isotope attached) for binding to a receptor preparation. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. A lower Ki value indicates a higher binding affinity.
Data Presentation: Binding Affinities of Structurally Related Adamantyl Cannabinoids
Note: The data presented is for illustrative purposes and represents the binding affinities of related adamantyl cannabinoids, not Adamantan-1-yl-piperidin-1-yl-methanone itself. rCB1 refers to the rat CB1 receptor, and hCB2 refers to the human CB2 receptor.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like Adamantan-1-yl-piperidin-1-yl-methanone for cannabinoid receptors. This protocol is based on established methodologies for adamantyl cannabinoids.[3][5]
Materials and Reagents:
Test Compound: Adamantan-1-yl-piperidin-1-yl-methanone
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist)
Receptor Source:
For CB1: Rat brain membranes
For CB2: Membranes from HEK293 cells stably expressing the human CB2 receptor (hCB2)
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
Non-specific Binding Control: High concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2)
Scintillation Cocktail
96-well microplates
Filter mats (e.g., GF/B)
Cell harvester
Liquid scintillation counter
Procedure:
Membrane Preparation (General):
For rat brain (CB1): Homogenize whole rat brains in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, 1 mM EGTA, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 10-20 µ g/well .
For hCB2-expressing cells: Harvest cells and homogenize in a hypotonic buffer. Centrifuge to pellet the membranes. Wash the pellet with assay buffer and resuspend to a final protein concentration of approximately 5-15 µ g/well .
Assay Setup:
Prepare serial dilutions of the test compound (Adamantan-1-yl-piperidin-1-yl-methanone) in the assay buffer. A typical concentration range would be from 0.01 nM to 10 µM.
In a 96-well plate, add the following in triplicate:
Total Binding: Assay buffer, radioligand, and receptor membranes.
Test Compound: Assay buffer, radioligand, test compound at various concentrations, and receptor membranes.
The final concentration of [³H]CP-55,940 should be close to its Kd value (typically 0.5-1.5 nM).
Incubation:
Incubate the plates at 30°C for 60-90 minutes with gentle agitation.
Harvesting and Washing:
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4) to remove unbound radioligand.
Quantification:
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
The following diagrams illustrate the experimental workflow and the canonical signaling pathway for CB1 receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Application Notes and Protocols: Radiolabeling of Adamantan-1-yl-piperidin-1-yl-methanone for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique physicochemical properties, such...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique physicochemical properties, such as high lipophilicity and metabolic stability, which can enhance the pharmacokinetic profiles of drug candidates.[1] The incorporation of an adamantyl moiety into a piperidine structure, as in adamantan-1-yl-piperidin-1-yl-methanone, presents a promising scaffold for developing novel therapeutic and diagnostic agents. The radiolabeling of such molecules is a critical step for their evaluation as in vivo imaging agents using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[2]
These application notes provide a detailed protocol for the radiolabeling of adamantan-1-yl-piperidin-1-yl-methanone with Fluorine-18 ([¹⁸F]), a widely used radionuclide for PET imaging.[3] The protocols described herein are based on established methods for the radiofluorination of piperidine derivatives and other small molecules.[4][5][6][7][8] Additionally, this document outlines procedures for purification, quality control, and provides representative data for the successful radiosynthesis of the target tracer.
Radiolabeling of Adamantan-1-yl-piperidin-1-yl-methanone with [¹⁸F]
The proposed method for the radiosynthesis of [¹⁸F]Adamantan-1-yl-(4-fluoropiperidin-1-yl)-methanone involves a two-step, one-pot reaction. This approach is selected for its efficiency and amenability to automation.[4] The precursor, adamantan-1-yl-(4-tosyloxypiperidin-1-yl)-methanone, is first synthesized and then subjected to nucleophilic substitution with [¹⁸F]fluoride.
Experimental Protocols
1. Synthesis of the Precursor: Adamantan-1-yl-(4-tosyloxypiperidin-1-yl)-methanone
A detailed synthesis of the tosylated precursor is a prerequisite for the radiolabeling procedure. This can be achieved through standard organic synthesis methods.
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a QMA cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C. Repeat this step 2-3 times to ensure complete removal of water.
Radiolabeling Reaction: Dissolve the precursor (5-10 mg) in anhydrous acetonitrile (0.5-1.0 mL) and add it to the dried [¹⁸F]fluoride complex. Seal the reaction vessel and heat at 120°C for 15 minutes.
Quenching and Dilution: After cooling to room temperature, quench the reaction by adding 1 mL of water.
3. Purification of [¹⁸F]Adamantan-1-yl-(4-fluoropiperidin-1-yl)-methanone
Materials:
Semi-preparative HPLC system with a C18 column
Mobile phase: Acetonitrile/Water gradient
Rotary evaporator
Procedure:
Load the crude reaction mixture onto the semi-preparative HPLC system.
Elute the product using a suitable gradient of acetonitrile and water.
Collect the fraction corresponding to the radiolabeled product, identified by its retention time relative to a non-radioactive standard.
Remove the HPLC solvent from the collected fraction using a rotary evaporator.
Reformulate the purified product in a suitable solvent for injection (e.g., sterile saline with a small percentage of ethanol).
4. Quality Control
Procedure:
Radiochemical Purity: Determine the radiochemical purity by analytical HPLC using a C18 column and a suitable mobile phase. The radiochemical purity should be >95%.
Chemical Purity: Confirm the chemical purity by co-injection of the radiolabeled product with the non-radioactive standard on the analytical HPLC.
Specific Activity: Calculate the specific activity by measuring the radioactivity of the final product and dividing it by the total mass of the compound (labeled and unlabeled).
Data Presentation
The following table summarizes the expected quantitative data for the radiosynthesis of [¹⁸F]Adamantan-1-yl-(4-fluoropiperidin-1-yl)-methanone, based on typical values reported for similar compounds.[4][9]
Parameter
Expected Value
Radiochemical Yield (non-decay corrected)
25-40%
Radiochemical Purity
>95%
Specific Activity at end of synthesis
40-80 GBq/µmol
Synthesis Time (including purification)
60-90 minutes
In Vivo Imaging Protocol
Animal Model:
Healthy mice or rats are typically used for initial biodistribution studies.
For target-specific imaging, an appropriate disease model (e.g., tumor xenograft) should be used.
Procedure:
Radiotracer Administration: Inject a known amount of the purified radiotracer (typically 3-7 MBq) intravenously into the tail vein of the animal.
PET/CT Imaging: At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), acquire dynamic or static PET images followed by a CT scan for anatomical reference.
Biodistribution Study: Following the final imaging session, euthanize the animals and dissect major organs and tissues.
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter and express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the radiosynthesis and quality control of [¹⁸F]Adamantan-1-yl-(4-fluoropiperidin-1-yl)-methanone.
Caption: General workflow for in vivo PET imaging and biodistribution studies.
Caption: Hypothetical signaling pathway for a targeted radiotracer.
Application Notes and Protocols for the Preclinical Formulation of Adamantan-1-yl-piperidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation of Adamantan-1-yl-piperidin-1-yl-methanone, a synthetic compound with potential app...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Adamantan-1-yl-piperidin-1-yl-methanone, a synthetic compound with potential applications in medicinal chemistry and pharmacology, for preclinical evaluation.[1] The protocols outlined below address the compound's inherent poor aqueous solubility due to its hydrophobic adamantane moiety and offer systematic approaches for developing suitable formulations for in vivo studies.[1]
Compound Overview
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic molecule with the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .[1][2] Its structure, combining a rigid adamantane cage with a piperidine ring via a carbonyl linker, contributes to its lipophilicity and thermal stability.[1] Preliminary studies suggest potential biological activity as a cannabinoid receptor agonist, indicating its relevance for further pharmacological investigation.[1]
Table 1: Physicochemical Properties of Adamantan-1-yl-piperidin-1-yl-methanone
The development of a suitable formulation for preclinical studies is critical for ensuring accurate and reproducible results. The following workflow provides a step-by-step approach to formulating Adamantan-1-yl-piperidin-1-yl-methanone.
Caption: Preclinical Formulation Development Workflow.
Experimental Protocols
Solubility Screening Protocol
Objective: To determine the approximate solubility of Adamantan-1-yl-piperidin-1-yl-methanone in a range of common preclinical vehicles.
Materials:
Adamantan-1-yl-piperidin-1-yl-methanone
Selection of vehicles (see Table 2)
Vortex mixer
Orbital shaker
Centrifuge
HPLC-UV or other suitable analytical method
Procedure:
Add an excess amount of Adamantan-1-yl-piperidin-1-yl-methanone to a known volume (e.g., 1 mL) of each selected vehicle in a suitable vial.
Cap the vials and vortex vigorously for 1 minute.
Place the vials on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Express the solubility in mg/mL.
Table 2: Common Vehicles for Preclinical Formulation of Poorly Soluble Compounds
Formulation Preparation Protocol (Example: Co-solvent Formulation for Oral Administration)
Objective: To prepare a solution of Adamantan-1-yl-piperidin-1-yl-methanone in a co-solvent system for oral dosing.
Materials:
Adamantan-1-yl-piperidin-1-yl-methanone
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Sterile water for injection
Glass beaker
Magnetic stirrer and stir bar
Analytical balance
Procedure:
Based on solubility data, determine the desired concentration of the final formulation.
Weigh the required amount of Adamantan-1-yl-piperidin-1-yl-methanone.
In a glass beaker, add the required volume of PEG 400 and start stirring.
Slowly add the weighed compound to the stirring PEG 400.
Add the required volume of propylene glycol to the mixture and continue stirring until the compound is completely dissolved. Gentle warming (e.g., to 40°C) may be used if necessary, but the thermal stability of the compound should be considered.[1]
If required, add sterile water dropwise to the desired final volume.
Visually inspect the solution for any undissolved particles. If present, sonication may be applied cautiously.[3]
Store the formulation in a tightly sealed, light-protected container.
Table 3: Example Co-solvent Formulations for Oral Administration
Formulation
Composition (v/v/v)
Target Concentration (mg/mL)
Notes
A
40% PEG 400 / 10% PG / 50% Water
1-5
Suitable for initial screening.
B
60% PEG 400 / 40% Water
5-10
Higher organic content for improved solubility.
C
20% DMSO / 40% PEG 400 / 40% Water
>10
Use of DMSO for compounds with very poor solubility.[6]
Short-Term Stability Assessment Protocol
Objective: To assess the physical and chemical stability of the prepared formulation over a short period.
Materials:
Prepared formulation of Adamantan-1-yl-piperidin-1-yl-methanone
Storage containers (e.g., glass vials)
HPLC-UV or other suitable analytical method
Light microscope
Procedure:
Aliquot the formulation into several storage containers.
Store the containers under different conditions (e.g., room temperature, 4°C, protected from light).
At specified time points (e.g., 0, 4, 24, 48 hours), visually inspect the samples for any signs of precipitation or color change.
For quantitative analysis, take an aliquot from each sample, dilute appropriately, and analyze the concentration of Adamantan-1-yl-piperidin-1-yl-methanone using a validated analytical method.
A significant change in concentration (e.g., >5%) from the initial time point indicates chemical instability.
For physical stability, place a drop of the formulation on a microscope slide and examine for any crystal growth.
Potential Signaling Pathway
Given the preliminary data suggesting Adamantan-1-yl-piperidin-1-yl-methanone acts as a cannabinoid receptor agonist, a likely signaling pathway to be modulated is the G-protein coupled cannabinoid receptor 1 (CB1R) pathway.[1]
Standard laboratory safety precautions should be followed when handling Adamantan-1-yl-piperidin-1-yl-methanone and the formulation vehicles. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area. The toxicological properties of Adamantan-1-yl-piperidin-1-yl-methanone have not been fully elucidated; therefore, it should be handled with care. The tolerability of the selected vehicle in the chosen animal model must also be considered.[7]
Application Notes and Protocols for Testing the Antiviral Efficacy of Adamantan-1-yl-piperidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantane derivatives have historically played a significant role in antiviral therapy, with compounds like Amantadine and Rimantadine being u...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have historically played a significant role in antiviral therapy, with compounds like Amantadine and Rimantadine being used for the treatment of Influenza A infections.[1][2][3][4] The rigid, lipophilic adamantane cage is thought to contribute to the antiviral activity of these molecules, often by targeting viral ion channels like the M2 protein of influenza A, thereby inhibiting viral uncoating and replication.[1][5] Adamantan-1-yl-piperidin-1-yl-methanone is a compound that incorporates this key adamantane moiety.[6] While its biological activities are still under extensive investigation, its structural similarity to known antiviral agents suggests it is a promising candidate for antiviral drug discovery.[7] These application notes provide a comprehensive experimental framework for evaluating the in vitro and in vivo antiviral efficacy of Adamantan-1-yl-piperidin-1-yl-methanone.
In Vitro Antiviral Efficacy Testing
A critical first step in evaluating a new chemical entity for antiviral properties is to assess its activity and toxicity in cell culture models.[8] This section outlines protocols for determining the cytotoxicity and antiviral efficacy of Adamantan-1-yl-piperidin-1-yl-methanone against a model virus, such as Influenza A.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro evaluation of antiviral efficacy.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not simply due to cell death.[9]
Materials:
Adamantan-1-yl-piperidin-1-yl-methanone
Madin-Darby Canine Kidney (MDCK) cells
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
Prepare serial dilutions of Adamantan-1-yl-piperidin-1-yl-methanone in DMEM.
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control.
Incubate for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.[10]
Protocol 2: Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.[11]
Materials:
Confluent MDCK cell monolayers in 6-well plates
Influenza A virus stock
Adamantan-1-yl-piperidin-1-yl-methanone
MEM (Minimum Essential Medium)
Agarose overlay medium
Crystal violet solution
Procedure:
Prepare serial dilutions of the compound in MEM.
Pre-incubate the virus with the compound dilutions for 1 hour.
Infect confluent MDCK cell monolayers with the virus-compound mixture.
After 1 hour of adsorption, remove the inoculum and wash the cells.
Overlay the cells with an agarose medium containing the corresponding concentration of the compound.
Incubate for 2-3 days until plaques are visible.
Fix the cells and stain with crystal violet.
Count the number of plaques and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Viral Load Quantification by RT-qPCR
This protocol quantifies the amount of viral RNA in the supernatant of infected cells to measure the extent of viral replication.[12][13]
Materials:
Supernatant from infected cell cultures (from the antiviral efficacy assay)
Viral RNA extraction kit
Reverse transcriptase
qPCR master mix with SYBR Green
Primers specific for a conserved region of the influenza A genome
Real-time PCR instrument
Procedure:
Collect the supernatant from the wells of the antiviral efficacy assay.
Extract viral RNA using a commercial kit.
Perform reverse transcription to convert the viral RNA into cDNA.
Set up the qPCR reaction with the cDNA, primers, and master mix.
Run the qPCR and determine the cycle threshold (Ct) values.
Quantify the viral RNA copies by comparing the Ct values to a standard curve.
Data Presentation: In Vitro Results
Compound
CC50 (µM)
EC50 (µM)
Selectivity Index (SI = CC50/EC50)
Viral Load Reduction (%) at [Concentration]
Adamantan-1-yl-piperidin-1-yl-methanone
Positive Control (e.g., Oseltamivir)
Negative Control (Vehicle)
> Maximum Tested
N/A
N/A
0%
In Vivo Antiviral Efficacy Testing
Following promising in vitro results, the antiviral efficacy of Adamantan-1-yl-piperidin-1-yl-methanone should be evaluated in an animal model.[14][] Mouse models of influenza infection are well-established for this purpose.[16]
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo evaluation of antiviral efficacy.
Protocol 4: Maximum Tolerated Dose (MTD) Study
This preliminary study determines the highest dose of the compound that can be administered without causing significant toxicity in the animal model.
Materials:
Healthy BALB/c mice
Adamantan-1-yl-piperidin-1-yl-methanone
Appropriate vehicle for administration (e.g., saline, DMSO)
Procedure:
Divide mice into groups and administer escalating doses of the compound.
Monitor the animals daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for 7-14 days.
The MTD is the highest dose at which no significant signs of toxicity are observed.
Protocol 5: In Vivo Efficacy Study
This protocol evaluates the ability of the compound to protect mice from influenza virus infection.[16]
Materials:
BALB/c mice
Influenza A virus (a mouse-adapted strain)
Adamantan-1-yl-piperidin-1-yl-methanone at appropriate doses below the MTD
Positive control drug (e.g., Oseltamivir)
Vehicle control
Procedure:
Randomly assign mice to treatment groups (compound, positive control, vehicle control).
Infect all mice intranasally with a lethal or sub-lethal dose of influenza A virus.
Begin treatment at a specified time point (e.g., 4 hours post-infection) and continue for a set duration (e.g., 5 days).
Monitor mice daily for weight loss and survival for 14 days.
On a predetermined day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group and collect lung tissue.
Homogenize the lung tissue and determine the viral titer using a TCID50 assay or RT-qPCR.
Data Presentation: In Vivo Results
Table 2: Survival and Weight Loss
Treatment Group
Dose (mg/kg/day)
Survival Rate (%)
Mean Day to Death
Maximum Weight Loss (%)
Vehicle Control
N/A
Adamantan-1-yl-piperidin-1-yl-methanone
Dose 1
Adamantan-1-yl-piperidin-1-yl-methanone
Dose 2
Positive Control (Oseltamivir)
Table 3: Lung Viral Titer
Treatment Group
Dose (mg/kg/day)
Log10 TCID50/gram of lung tissue (Day X p.i.)
Vehicle Control
N/A
Adamantan-1-yl-piperidin-1-yl-methanone
Dose 1
Adamantan-1-yl-piperidin-1-yl-methanone
Dose 2
Positive Control (Oseltamivir)
Hypothesized Mechanism of Action and Signaling Pathways
Adamantane derivatives, such as amantadine, are known to inhibit influenza A virus replication by blocking the M2 proton channel, which is essential for viral uncoating.[5] It is plausible that Adamantan-1-yl-piperidin-1-yl-methanone shares this mechanism. Additionally, many viruses manipulate host cell signaling pathways to facilitate their replication.[17][18] A potential antiviral could interfere with these processes.
Potential Viral and Host Targets
Caption: Potential targets in the viral life cycle and host signaling.
Further mechanistic studies would be required to elucidate the precise mechanism of action of Adamantan-1-yl-piperidin-1-yl-methanone. These could include assays to measure M2 ion channel activity or analysis of the phosphorylation status of key proteins in signaling pathways like Akt and NF-kB. The host's innate immune signaling, often initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), is another area for investigation as viruses frequently evolve mechanisms to evade these responses.[19][20][21]
Technical Support Center: Adamantan-1-yl-piperidin-1-yl-methanone Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Adamantan-1-yl-piperidin-1-yl-me...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Adamantan-1-yl-piperidin-1-yl-methanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Adamantan-1-yl-piperidin-1-yl-methanone?
A1: The most common and direct method is the acylation of piperidine with an activated derivative of adamantane-1-carboxylic acid. Key methods include:
From Adamantane-1-carbonyl chloride: This is a highly reactive acylating agent that readily reacts with piperidine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[][2]
From Adamantane-1-carboxylic acid using coupling agents: This method avoids the need to isolate the acyl chloride. A coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid in situ, allowing it to react with piperidine.[]
Condensation Reaction: Some literature also points to condensation reactions, for instance, between adamantan-1-yl isothiocyanate and piperidine, although this would yield a thiourea derivative which would require further steps.[3]
Q2: I am getting a low yield. What are the potential causes?
A2: Low yields can stem from several factors:
Incomplete reaction: The steric hindrance of the bulky adamantyl group can slow down the reaction.
Side reactions: The basicity of piperidine can lead to side reactions if the reaction conditions are not optimized.
Hydrolysis of the acyl chloride: If using adamantane-1-carbonyl chloride, exposure to moisture can lead to its hydrolysis back to the carboxylic acid.
Poor quality reagents: Degradation of starting materials or solvents can inhibit the reaction.
Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts:
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Add the acylating agent slowly to a cooled solution of piperidine to control the reaction exotherm.[]
Use a suitable base, like triethylamine or pyridine, to neutralize the generated HCl without competing in the reaction.[2]
Q4: What is the best way to purify the final product?
A4: Purification of Adamantan-1-yl-piperidin-1-yl-methanone, which is typically a solid, can be achieved through:
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be determined empirically.
Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.
Washing: The crude product can be washed with dilute acid to remove unreacted piperidine and with a dilute base to remove any unreacted adamantane-1-carboxylic acid.
Use freshly prepared or properly stored adamantane-1-carbonyl chloride. Ensure the reaction is conducted under anhydrous conditions.
Insufficient activation of adamantane-1-carboxylic acid (if using a coupling agent).
Increase the equivalents of the coupling agent or add an activating agent like HOBt (Hydroxybenzotriazole).
Steric hindrance from the adamantyl group slowing the reaction.
Increase the reaction time and/or temperature. Consider using a less sterically hindered base.
Formation of a White Precipitate Upon Adding Acyl Chloride
Formation of piperidine hydrochloride.
This is expected. The added base (e.g., triethylamine) will neutralize the HCl. Ensure adequate stirring to maintain a homogenous reaction mixture.
Product is an Oil or Difficult to Crystallize
Presence of impurities.
Purify the crude product using column chromatography before attempting recrystallization.
Residual solvent.
Ensure the product is thoroughly dried under a vacuum.
Multiple Spots on TLC After Reaction
Incomplete reaction.
Allow the reaction to stir for a longer duration or gently heat the reaction mixture.
Formation of side products.
Re-evaluate the reaction conditions, such as temperature and the choice of base. Purify via column chromatography.
Experimental Protocols
Protocol 1: Synthesis from Adamantane-1-carbonyl chloride
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve piperidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of adamantane-1-carbonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 30 minutes.
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Synthesis from Adamantane-1-carboxylic acid with a Coupling Agent
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve adamantane-1-carboxylic acid (1.0 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
Reaction: Add piperidine (1.2 eq.) to the reaction mixture and continue stirring at room temperature overnight. Monitor the reaction by TLC.
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone.
Technical Support Center: Adamantan-1-yl-piperidin-1-yl-methanone Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Adamantan-1-yl-piper...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Adamantan-1-yl-piperidin-1-yl-methanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Adamantan-1-yl-piperidin-1-yl-methanone?
A1: Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound characterized by its rigid and bulky adamantane core. This structure contributes significantly to its hydrophobic nature, resulting in limited solubility in polar solvents such as water.[1] Conversely, it is expected to exhibit better solubility in nonpolar organic solvents.
Q2: Why is my Adamantan-1-yl-piperidin-1-yl-methanone not dissolving in aqueous solutions?
A2: The poor aqueous solubility is an inherent property of the molecule due to the large, nonpolar surface area of the adamantane group.[1] To achieve dissolution in aqueous-based systems for biological assays or formulation, solubility enhancement techniques are typically required.
Q3: What are the initial steps I should take to dissolve this compound for in vitro experiments?
A3: For initial in vitro screening, it is recommended to first attempt dissolution in a small amount of a water-miscible organic solvent in which the compound is likely soluble, such as dimethyl sulfoxide (DMSO) or ethanol, before further dilution into your aqueous experimental medium. However, be mindful of the final solvent concentration to avoid solvent-induced artifacts in your assays.
Q4: Are there any known safety precautions when handling this compound?
A4: As with any chemical compound, it is essential to handle Adamantan-1-yl-piperidin-1-yl-methanone in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common solubility enhancement techniques applicable to Adamantan-1-yl-piperidin-1-yl-methanone.
Guide 1: Co-solvency Approach
Issue: The compound precipitates out of solution when diluting the initial stock (e.g., in DMSO) into an aqueous buffer.
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Caption: Troubleshooting workflow for co-solvency issues.
Experimental Protocol: Co-solvency Method
Stock Solution Preparation: Prepare a high-concentration stock solution of Adamantan-1-yl-piperidin-1-yl-methanone in a suitable water-miscible organic solvent (e.g., 10-50 mM in DMSO).
Solvent Screening: In parallel, test the solubility of the compound in other co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.
Titration: While vortexing, slowly add the aqueous buffer to the stock solution. Observe for any signs of precipitation.
Optimization: If precipitation occurs, systematically vary the final concentration of the co-solvent in the aqueous medium. Start with a low percentage (e.g., 0.5-1%) and gradually increase it.
Assay Compatibility Check: Ensure that the final concentration of the chosen co-solvent does not interfere with your experimental assay. Run appropriate vehicle controls.
Quantitative Data Summary: Co-solvent Miscibility
Co-solvent
Water Miscibility
Notes
DMSO
High
Common for initial stock solutions.
Ethanol
High
Can be a good alternative to DMSO.
Propylene Glycol
High
Often used in pharmaceutical formulations.
PEG 400
High
A non-volatile co-solvent.
Guide 2: Cyclodextrin Complexation
Issue: Difficulty in forming a stable inclusion complex with cyclodextrins, leading to low solubility enhancement.
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Caption: Troubleshooting guide for cyclodextrin complexation.
Experimental Protocol: Cyclodextrin Complexation by Lyophilization
Molar Ratio Selection: Based on the molecular weights of Adamantan-1-yl-piperidin-1-yl-methanone (247.38 g/mol ) and the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, ~1460 g/mol ), calculate the required masses for desired molar ratios (e.g., 1:1, 1:2).
Dissolution: Dissolve the calculated amount of HP-β-CD in purified water. In a separate container, dissolve Adamantan-1-yl-piperidin-1-yl-methanone in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) under vacuum to obtain a solid powder of the inclusion complex.
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to the uncomplexed drug.
Quantitative Data Summary: Common Cyclodextrins
Cyclodextrin
Cavity Diameter (Å)
Aqueous Solubility ( g/100 mL)
Notes
α-Cyclodextrin
4.7 - 5.3
14.5
Smaller cavity, may not be suitable.
β-Cyclodextrin
6.0 - 6.5
1.85
Limited aqueous solubility.
γ-Cyclodextrin
7.5 - 8.3
23.2
Larger cavity.
HP-β-CD
6.0 - 6.5
> 60
High aqueous solubility, commonly used.
SBE-β-CD
6.0 - 6.5
> 50
High aqueous solubility, often used for parenteral formulations.
Guide 3: Solid Dispersion
Issue: The prepared solid dispersion does not show a significant improvement in dissolution rate or the drug recrystallizes over time.
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Caption: Troubleshooting workflow for solid dispersion issues.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
Carrier and Solvent Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC)) and a volatile solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
Dissolution: Dissolve Adamantan-1-yl-piperidin-1-yl-methanone and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The resulting solid film is the solid dispersion.
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
Characterization: Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution studies to assess the enhancement in drug release.
Quantitative Data Summary: Common Carriers for Solid Dispersions
Carrier
Glass Transition Temp. (°C)
Notes
PVP K30
~176
Good for solvent evaporation and hot-melt extrusion.
HPMC
~170-180
Can inhibit recrystallization.
Soluplus®
~70
Polymeric solubilizer with amphiphilic properties.
PEG 6000
~60-63 (Melting Point)
Suitable for melting methods.
Guide 4: Lipid-Based Formulations
Issue: The lipid-based formulation is unstable, shows phase separation, or does not effectively solubilize the compound upon dispersion.
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Caption: Troubleshooting guide for lipid-based formulations.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Excipient Screening: Determine the solubility of Adamantan-1-yl-piperidin-1-yl-methanone in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).
Ternary Phase Diagram Construction: Based on the screening results, select the most suitable excipients. Construct a ternary phase diagram by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of a clear, single-phase system.
Formulation Preparation: Prepare the SEDDS formulation by dissolving the drug in the selected oil, followed by the addition of the surfactant and co-surfactant. Mix thoroughly until a homogenous solution is obtained.
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nano- or microemulsion.
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug release profile.
Quantitative Data Summary: Lipid Formulation Classification System (LFCS)
LFCS Type
Composition
Dispersion Characteristics
Type I
Oils without surfactants
Poor dispersion, requires digestion
Type II
Oils and water-insoluble surfactants
Forms coarse emulsions
Type IIIA
Oils, surfactants, and co-solvents (water-soluble)
Forms fine emulsions (SEDDS)
Type IIIB
Oils, surfactants, and co-solvents (water-insoluble)
Forms microemulsions (SMEDDS)
Type IV
Surfactants and co-solvents (no oil)
Forms micelles
This technical support center provides a starting point for overcoming the solubility challenges associated with Adamantan-1-yl-piperidin-1-yl-methanone. The selection of the most appropriate method will depend on the specific experimental requirements, desired dosage form, and the physicochemical properties of the compound.
Technical Support Center: Adamantan-1-yl-piperidin-1-yl-methanone Purification
Welcome to the technical support center for the purification of Adamantan-1-yl-piperidin-1-yl-methanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists,...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the purification of Adamantan-1-yl-piperidin-1-yl-methanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Adamantan-1-yl-piperidin-1-yl-methanone?
A1: The primary purification techniques for Adamantan-1-yl-piperidin-1-yl-methanone, a bulky, non-polar amide, are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of Adamantan-1-yl-piperidin-1-yl-methanone?
A2: Potential impurities can arise from unreacted starting materials or side reactions. Common contaminants may include:
Adamantane-1-carboxylic acid: From hydrolysis of the starting acyl chloride.
Piperidine: Unreacted starting amine.
By-products from the coupling reaction: Depending on the synthetic route, other amides or esters could be formed.
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: My compound appears oily or fails to crystallize. What should I do?
A3: An oily product often indicates the presence of impurities that inhibit crystallization. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. Following chromatography, recrystallization from an appropriate solvent system can be attempted to obtain a crystalline solid.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right solvent or solvent system can be challenging for a molecule like Adamantan-1-yl-piperidin-1-yl-methanone due to its bulky and relatively non-polar nature.
Problem: The compound is soluble in all tested solvents at room temperature.
Solution: A single-solvent recrystallization is not feasible. A multi-solvent system is required. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Problem: The compound precipitates out too quickly as an amorphous solid or oil upon cooling.
Solution 1: Slow Cooling: Ensure the cooling process is as slow as possible. A Dewar flask filled with warm water or an insulated container can be used to slow down the rate of cooling, promoting the formation of well-defined crystals.
Solution 2: Solvent System Adjustment: The polarity difference between the "good" and "poor" solvents may be too large. Try a different "poor" solvent with a polarity closer to that of the "good" solvent.
Problem: No crystals form even after prolonged cooling.
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Solution 2: Seeding: If a small amount of pure, crystalline product is available, add a single seed crystal to the supersaturated solution to induce crystallization.
Solution 3: Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.
Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
Problem: The compound does not move from the origin on a silica gel column using a non-polar eluent (e.g., hexane/ethyl acetate).
Explanation: While Adamantan-1-yl-piperidin-1-yl-methanone is relatively non-polar, the amide group can interact with the acidic silanol groups on the silica gel, leading to strong retention.
Solution: Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or a mixture containing a small amount of methanol) is often effective.
Problem: The compound streaks or "tails" on the TLC plate and column, leading to poor separation and low purity of collected fractions.
Explanation: Tailing is often caused by the interaction of the basic nitrogen atom in the piperidine ring with the acidic silica gel.
Solution: Add a small amount of a basic modifier to the eluent. Typically, 0.5-1% triethylamine (TEA) in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
Problem: Co-elution of impurities with the desired product.
Solution 1: Optimize the Solvent System: Systematically screen different solvent systems with varying polarities and selectivities. For example, replacing ethyl acetate with dichloromethane or acetone might alter the elution order of the compounds.
Solution 2: Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another powerful option.
Preparative HPLC
Preparative HPLC offers high-resolution separations and is ideal for obtaining highly pure samples, albeit at a higher cost and lower throughput than column chromatography.
Problem: Poor peak shape (fronting or tailing) in preparative HPLC.
Explanation: Poor peak shape can result from column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase.
Solution 1: Reduce Sample Load: Overloading the column is a common issue in preparative HPLC. Reduce the amount of sample injected to see if the peak shape improves.
Solution 2: Mobile Phase Modifiers: For reversed-phase HPLC, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve the peak shape of basic compounds by ensuring they are protonated. Conversely, for normal-phase HPLC, a basic modifier like triethylamine may be necessary.
Solution 3: Optimize Gradient: A shallow gradient around the elution point of the target compound can improve resolution and peak shape.
Problem: Difficulty in removing the HPLC solvent from the purified fractions.
Explanation: High-boiling point solvents used in HPLC (like water or DMSO) can be challenging to remove, especially if the purified compound is not highly volatile.
Solution: Lyophilization (freeze-drying) is the most effective method for removing water without heating the sample. For organic solvents, a high-vacuum pump connected to a rotary evaporator (used at an appropriate temperature to avoid sample degradation) is typically used.
Quantitative Data Summary
While specific quantitative data for the purification of Adamantan-1-yl-piperidin-1-yl-methanone is not extensively published, the following table provides typical ranges that can be expected for the purification of similar bulky amides.
Purification Method
Typical Purity Achieved
Typical Yield Range
Key Considerations
Recrystallization
>98%
50-80%
Highly dependent on finding the optimal solvent system.
Column Chromatography (Silica Gel)
95-99%
60-90%
May require a basic modifier in the eluent.
Preparative HPLC (Reversed-Phase)
>99%
70-95%
Higher cost and lower throughput.
Experimental Protocols
General Protocol for Recrystallization
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
Induce Precipitation: Slowly add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy.
Dissolution: Gently warm the mixture until the solution becomes clear.
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
General Protocol for Column Chromatography
Stationary Phase: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). If tailing is observed on TLC, add 0.5-1% triethylamine to the mobile phase.
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of Adamantan-1-yl-piperidin-1-yl-methanone.
Caption: A decision tree for selecting a purification strategy based on the physical state and purity of the crude product.
Optimization
Optimizing reaction conditions for adamantane-piperidine coupling
Welcome to the technical support center for optimizing adamantane-piperidine coupling reactions. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for optimizing adamantane-piperidine coupling reactions. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for adamantane-piperidine coupling?
A1: The two most common methods for forming the C-N bond between an adamantane and a piperidine moiety are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is widely used due to its broad substrate scope and high functional group tolerance. It typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[1][3]
Ullmann Condensation: This is a copper-catalyzed reaction that serves as a valuable alternative to palladium-based methods, particularly for large-scale industrial applications due to the lower cost and toxicity of copper.[2][4][5] It often requires higher reaction temperatures compared to the Buchwald-Hartwig reaction.[2]
Q2: My reaction is showing low to no conversion. What are the first troubleshooting steps I should take?
A2: Low conversion is a common issue in cross-coupling reactions. Here are the initial steps to troubleshoot:
Check Reagent Purity: Ensure all reagents, especially the amine, are pure. Impurities can deactivate the catalyst.[6] Liquid amines can be purified by distillation or by passing them through a plug of activated alumina.[6]
Ensure Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen.[3][6] Solvents should also be thoroughly degassed.[6]
Catalyst Activation: If you are not using a pre-catalyst, ensure the active Pd(0) species is being generated. For Pd(II) sources, pre-activation of the palladium/ligand mixture before adding it to the main reaction can improve results.[6]
Increase Temperature: If the reaction is sluggish, a higher temperature might be required to drive it to completion.[6]
Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
A3: Side reactions can compete with your desired coupling. Common side products and solutions include:
Homocoupling: This often results from the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[6]
Hydrodehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom. This can sometimes occur as a side reaction in the presence of a hydride source.
Coupling with other nucleophiles: If your substrates contain other nucleophilic groups (e.g., phenols, primary amines on the same molecule), they may also react. Protecting these groups before the coupling reaction is a common strategy.
Q4: How do I choose the right ligand for my Buchwald-Hartwig reaction?
A4: Ligand choice is critical for a successful Buchwald-Hartwig amination.[3] Sterically bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active catalytic species and facilitate the reductive elimination step.[7] For adamantane-piperidine coupling, where steric hindrance can be a factor, ligands from the Buchwald or cataCXium families are often effective.[8] It is highly recommended to perform a small-scale screen of different ligands to identify the optimal one for your specific substrate combination.[7]
Q5: Can I use aryl chlorides for adamantane-piperidine coupling?
A5: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig reactions.[3] Their successful coupling often requires more specialized and highly active catalyst systems, typically involving sterically hindered and electron-rich ligands. For Ullmann-type reactions, aryl chlorides are also challenging substrates, often requiring strong electron-withdrawing groups on the aromatic ring to proceed efficiently.[9]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Catalyst deactivation due to impure reagents (especially the amine) or oxygen.[6] 2. Inefficient generation of the active catalyst.[6] 3. Insufficient reaction temperature or time.[6] 4. Poor solubility of reactants or catalyst.
1. Purify reagents and ensure rigorous exclusion of air and moisture.[6] 2. Use a pre-catalyst or an appropriate catalyst activation procedure.[6] 3. Gradually increase the reaction temperature and monitor the reaction progress over a longer period.[6] 4. Screen different solvents to improve solubility.[5]
Side Product Formation (e.g., Homocoupling)
1. Presence of oxygen in the reaction mixture.[6] 2. Incompatible functional groups on the substrates.[6]
1. Thoroughly degas all solvents and maintain a positive pressure of inert gas.[6] 2. Use protecting groups for sensitive functionalities like other amines or alcohols.[6]
Reaction Stalls Before Completion
1. Catalyst instability or decomposition over time. 2. Product inhibition.
1. Add a fresh portion of the catalyst. 2. Consider using a higher catalyst loading from the start. 3. Dilute the reaction mixture.
Difficulty in Product Purification
1. Presence of residual catalyst. 2. Formation of closely related byproducts.
1. Use filtration through a plug of silica gel or celite to remove palladium residues. 2. Optimize reaction conditions to minimize byproduct formation. 3. Employ alternative purification techniques like crystallization or preparative HPLC.
Experimental Protocols
General Protocol for Palladium-Catalyzed Adamantane-Piperidine Coupling (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
Reagent Addition: Add the aryl halide (1.0 equivalent), the adamantane-containing amine or piperidine derivative (1.2 equivalents), and the anhydrous, degassed solvent (e.g., toluene, dioxane).
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Copper-Catalyzed Adamantane-Piperidine Coupling (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: To an oven-dried reaction vessel, add the copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
Reagent Addition: Add the aryl halide (1.0 equivalent), the adamantane-containing amine or piperidine derivative (1.2 equivalents), and a high-boiling polar solvent (e.g., DMF, DMSO, or NMP).
Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (typically 110-150 °C) with stirring.
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data on Reaction Conditions
The following table summarizes typical conditions for related C-N cross-coupling reactions, which can serve as a starting point for optimizing adamantane-piperidine coupling.
Troubleshooting NMR peak assignments for Adamantan-1-yl-piperidin-1-yl-methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adamantan-1-yl-piperidin-1-yl-methanone,...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adamantan-1-yl-piperidin-1-yl-methanone, focusing on the common challenges encountered during Nuclear Magnetic Resonance (NMR) peak assignments.
Predicted NMR Data
Correctly assigning the NMR signals for Adamantan-1-yl-piperidin-1-yl-methanone requires understanding the expected chemical shifts for its constituent parts: the adamantyl cage, the piperidine ring, and the connecting carbonyl group. The rigid, symmetrical nature of the adamantane group and the conformational dynamics of the N-acyl piperidine moiety can lead to complex spectra.
Structure for Atom Numbering:
(Note: This is a simplified 2D representation for numbering purposes only)
Table 1: Predicted ¹H NMR Chemical Shifts
Protons
Multiplicity
Integration
Expected δ (ppm)
Notes
Adamantyl Protons
H-2, H-8, H-9 (3 x CH)
Broad Singlet
3H
~2.05
Methine protons on the adamantyl cage.
H-4, H-6, H-10 (3 x CH₂)
Broad Singlet
6H
~1.75
Equatorial-like methylene protons.
H-1, H-5, H-7 (3 x CH₂)
Broad Singlet
6H
~1.65-1.70
Axial-like methylene protons, often overlapping with other adamantyl signals.
Piperidine Protons
H-2', H-6' (α to N)
Broad Multiplet
4H
~3.40 - 3.60
Deshielded by the adjacent nitrogen and influenced by amide bond rotation. May appear as two distinct broad signals.
H-3', H-5' (β to N)
Multiplet
4H
~1.60 - 1.70
Overlaps significantly with adamantyl signals.
H-4' (γ to N)
Multiplet
2H
~1.50 - 1.60
Most shielded piperidine protons, likely overlapping with other signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbons
DEPT
Expected δ (ppm)
Notes
Carbonyl Carbon
C=O (C-16)
C
~175 - 178
Characteristic chemical shift for an amide carbonyl.
Adamantyl Carbons
C-1 (Quaternary)
C
~40 - 42
The quaternary carbon attached to the carbonyl group.
Methylene carbons adjacent to the quaternary carbon.[1]
C-1, C-5, C-7 (3 x CH₂)
CH₂
~36 - 37
Methylene carbons further from the substitution.
Piperidine Carbons
C-2', C-6' (α to N)
CH₂
~43 - 48
May show two distinct signals or broadness due to slow rotation around the C-N amide bond.
C-3', C-5' (β to N)
CH₂
~25 - 27
C-4' (γ to N)
CH₂
~24 - 25
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of Adamantan-1-yl-piperidin-1-yl-methanone.
Q1: Why do the signals for the adamantyl protons overlap and appear as broad singlets or multiplets?
A1: The high symmetry (Td) of the parent adamantane molecule is broken by the substitution, but the chemical environments of many protons remain very similar.[1] This leads to minimal differences in chemical shifts, causing significant signal overlap. The rigid cage structure results in complex spin-spin coupling (W-coupling or long-range coupling), which, if not fully resolved, contributes to the broadness of the peaks.
Q2: The piperidine protons at the α-position (H-2', H-6') are much broader than the other piperidine signals. What is the cause?
A2: This is a classic sign of restricted rotation around the amide C-N bond. Due to the partial double-bond character of the amide, rotation is slow on the NMR timescale at room temperature.[2][3] This can lead to the existence of two distinct rotamers, making the α-protons (and carbons) chemically non-equivalent and causing their signals to broaden.[4]
Q3: How can I confirm the presence of rotamers and resolve the broad α-piperidine signals?
A3: You can perform a variable temperature (VT) NMR experiment.[2]
Heating the sample: Increasing the temperature will increase the rate of rotation around the C-N bond. At a high enough temperature (the coalescence temperature), the two broad signals for the α-protons will merge into a single, sharper signal.
Cooling the sample: Decreasing the temperature will slow the rotation further, potentially resolving the broad signals into two distinct sets of sharp peaks, one for each rotamer.
Q4: My integration for the region between 1.5 and 1.8 ppm is higher than expected. How can I assign these overlapping peaks?
A4: This region is particularly crowded, containing signals from the adamantyl methylene groups and the β- and γ-piperidine protons. To resolve these, you should use two-dimensional (2D) NMR techniques:
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You can "walk" along the piperidine backbone by identifying the H-2'/H-3', H-3'/H-4', and H-4'/H-5' correlations, helping to distinguish them from the adamantyl signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By identifying the distinct piperidine carbon signals in the ¹³C spectrum, you can use the HSQC spectrum to pinpoint the chemical shifts of their attached protons, even if they are heavily overlapped in the ¹H spectrum.[4]
Q5: I am unsure which carbon signal belongs to the quaternary adamantyl carbon versus the α-piperidine carbons. How can I differentiate them?
A5: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is the ideal solution.
DEPT-135: Will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary (C) carbons will be absent.
DEPT-90: Will only show CH signals.
By comparing the standard ¹³C spectrum with the DEPT spectra, you can unambiguously identify the quaternary carbon (present in ¹³C, absent in DEPT-135 and DEPT-90), the CH carbons (positive in DEPT-135, present in DEPT-90), and the CH₂ carbons (negative in DEPT-135, absent in DEPT-90).
Q6: The chemical shifts I observe are slightly different from the predicted values. What could be the reason?
A6: Minor deviations are common and can be attributed to several factors:
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of nearby protons and carbons.[5][6][7] Running the spectrum in a different solvent (e.g., Benzene-d₆ or DMSO-d₆) can sometimes help resolve overlapping peaks.[8]
Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in intermolecular interactions.
Temperature: As mentioned for rotamers, temperature can affect dynamic processes and therefore the appearance of the spectrum.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of Adamantan-1-yl-piperidin-1-yl-methanone.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good starting point as it is a relatively non-polar solvent.
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
Instrument: 400 MHz or higher NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for this molecule.
Acquisition Parameters:
Pulse Program: Standard single pulse (zg30).
Number of Scans (ns): 16-32 scans.
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
Spectral Width: ~12 ppm, centered around 5-6 ppm.
Processing: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm or internal TMS at 0 ppm. Integrate all signals.
¹³C{¹H} NMR Spectroscopy:
Acquisition Parameters:
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
Number of Scans (ns): 1024 or more, depending on concentration.
Relaxation Delay (d1): 2 seconds.
Spectral Width: ~220 ppm, centered around 100 ppm.
Processing: Apply Fourier transform with line broadening (e.g., 1-2 Hz), automatic phase, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Protocol 2: Advanced 2D NMR for Structural Elucidation
If 1D spectra are ambiguous, the following 2D experiments are recommended.
COSY: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf). This will help establish proton-proton connectivities within the piperidine ring.
HSQC: Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This will correlate each proton to its directly attached carbon, which is the most effective way to resolve the overlapping proton signals in the 1.5-1.8 ppm region.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to confirm the assignment of the quaternary adamantyl carbon by observing a correlation from the α-piperidine protons (H-2'/H-6') to the carbonyl carbon (C-16) and from the adamantyl protons to C-16.
Visualizations
NMR Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues for complex molecules like Adamantan-1-yl-piperidin-1-yl-methanone.
Caption: Troubleshooting workflow for NMR peak assignment.
Enhancing the stability of Adamantan-1-yl-piperidin-1-yl-methanone in solution
Welcome to the technical support center for Adamantan-1-yl-piperidin-1-yl-methanone. This resource provides researchers, scientists, and drug development professionals with essential information to enhance the stability...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Adamantan-1-yl-piperidin-1-yl-methanone. This resource provides researchers, scientists, and drug development professionals with essential information to enhance the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Adamantan-1-yl-piperidin-1-yl-methanone in solution?
A1: The stability of Adamantan-1-yl-piperidin-1-yl-methanone, an amide, is primarily influenced by several factors. The amide bond is generally stable due to resonance, but it is susceptible to degradation under certain conditions.[1][2] Key factors include:
pH: The compound is most susceptible to hydrolysis under strongly acidic or basic conditions.[3][4]
Temperature: Higher temperatures accelerate the rate of chemical degradation.
Solvent: Protic solvents, especially water, can participate in hydrolysis. The choice of co-solvents can also impact stability.
Light: Exposure to UV or high-intensity light can induce photolytic degradation.
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation, although the amide bond itself is relatively resistant.
Q2: My compound appears to be degrading in an acidic or basic aqueous solution. What is the likely degradation pathway?
A2: The most probable degradation pathway in acidic or basic aqueous solutions is the hydrolysis of the amide bond.[1][5] This reaction breaks the bond between the carbonyl carbon and the piperidine nitrogen, yielding Adamantane-1-carboxylic acid and Piperidine as the primary degradation products.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]
Base-Catalyzed Hydrolysis: The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Caption: Predicted hydrolytic degradation of the parent compound.
Q3: How can I minimize the degradation of my compound in solution?
A3: To enhance stability, consider the following strategies:
pH Control: Maintain the pH of aqueous solutions in the neutral range (pH 6-8) using appropriate buffers.
Solvent Selection: Whenever possible, use aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions. If aqueous buffers are necessary, prepare them fresh and minimize the water content if the experimental design allows.
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to protect against oxidation.[6]
Troubleshooting Guide
Problem: I observe a new, unidentified peak in my HPLC chromatogram after storing my compound in solution.
Likely Cause: This new peak is likely a degradation product. The rate of its appearance can indicate the stability of your compound under your specific storage conditions.
Recommended Action:
Characterize the Degradant: Use a mass spectrometer (LC-MS) to determine the mass of the new peak. If it corresponds to the mass of Adamantane-1-carboxylic acid or a derivative, hydrolysis is the confirmed pathway.
Perform a Forced Degradation Study: A forced degradation study can help you systematically identify potential degradation products and understand the compound's stability profile.[7][8] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradants in a controlled manner.[9] See the protocol below for details.
Optimize Storage Conditions: Based on the results, adjust your solution's pH, solvent, and storage temperature as recommended in FAQ 3.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
Data Presentation
The following table summarizes illustrative results from a hypothetical forced degradation study on Adamantan-1-yl-piperidin-1-yl-methanone. The goal of such a study is typically to achieve 10-30% degradation to ensure that stability-indicating methods can detect the resulting products.[10]
Table 1: Illustrative Forced Degradation Data
Stress Condition
Reagent
Time (hours)
Temperature
% Degradation (Hypothetical)
Primary Degradation Product(s)
Acid Hydrolysis
0.1 M HCl
24
60°C
18.5%
Adamantane-1-carboxylic acid, Piperidine
Base Hydrolysis
0.1 M NaOH
8
60°C
25.2%
Adamantane-1-carboxylic acid, Piperidine
Oxidation
3% H₂O₂
24
25°C
4.1%
Minor, unidentified polar products
Thermal
N/A (in water)
72
80°C
9.8%
Adamantane-1-carboxylic acid, Piperidine
Photolytic
254 nm UV light
48
25°C
2.5%
Minor, unidentified products
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation pathways of Adamantan-1-yl-piperidin-1-yl-methanone.
Prepare a stock solution of the compound at 1 mg/mL in ACN or MeOH.
3. Application of Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Incubate at 80°C.
Photolytic Degradation: Expose a solution of the compound (e.g., in ACN/water) to a calibrated light source (UV and/or visible light) as per ICH Q1B guidelines.
4. Sample Analysis:
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, before analysis.
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN). Monitor the disappearance of the parent peak and the appearance of new peaks.
Minimizing by-product formation in adamantane derivative synthesis
Welcome to the technical support center for adamantane derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for adamantane derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize by-product formation and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in adamantane functionalization, and why do they form?
A1: Due to the high stability of the adamantane cage, functionalization often requires harsh reaction conditions, which can lead to the formation of several by-products. The most common include:
Disubstituted adamantanes: Primarily 1,3-disubstituted derivatives, which arise from the high reactivity of the remaining tertiary bridgehead positions after initial functionalization. The thermodynamic stability of the 1,3-disubstituted product often drives its formation.
Isomeric products: Mixtures of 1- and 2-substituted adamantanes (substitution at the tertiary bridgehead vs. the secondary methylene position) can occur, although reactions generally favor the tertiary position due to the greater stability of the tertiary carbocation or radical intermediate.[1]
Over-reaction products: In reactions like bromination, tri- and even tetra-brominated adamantanes can form, especially in the presence of a Lewis acid catalyst.
Rearrangement products: Under strongly acidic conditions, rearrangements of the adamantane skeleton can occur, though this is less common.
Q2: How can I improve the selectivity for mono-substitution at the 1-position?
A2: Achieving high selectivity for 1-monosubstitution is a key challenge. Strategies include:
Controlling stoichiometry: Carefully controlling the molar ratio of the adamantane substrate to the reagent is crucial. Using a stoichiometric amount or a slight excess of adamantane can favor monosubstitution.
Reaction conditions: Milder reaction conditions (lower temperature, shorter reaction time) can reduce the likelihood of subsequent substitutions.
Catalyst choice: The choice of catalyst can significantly influence selectivity. For example, in bromination, avoiding strong Lewis acids can minimize the formation of polybrominated species.[2]
Biocatalysis: Enzymatic hydroxylations, for instance, can offer very high regioselectivity for the 1-position that is difficult to achieve with traditional chemical methods.[3]
Q3: I am having difficulty separating my desired 1-substituted adamantane derivative from the 1,3-disubstituted by-product. What purification strategies are effective?
A3: The similar physical properties of adamantane derivatives can make separation challenging. Common purification techniques include:
Recrystallization: This is often the most effective method for purifying solid adamantane derivatives. The choice of solvent is critical and may require some experimentation. Methanol and ethanol are commonly used.[4]
Column chromatography: Silica gel chromatography can be used to separate adamantane derivatives, but the nonpolar nature of these compounds often requires the use of nonpolar eluent systems (e.g., hexanes, dichloromethane/hexane mixtures).[5] The separation of closely related isomers may require careful optimization of the mobile phase.
Sublimation: Due to their high volatility and stability, sublimation can be an effective purification method for some adamantane derivatives.
Q4: Are there "greener" or more environmentally friendly methods for synthesizing adamantane derivatives?
A4: Yes, there is growing interest in developing more sustainable synthetic routes. Some approaches include:
Using less hazardous reagents: For example, replacing liquid bromine with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in bromination reactions can improve safety and reduce environmental impact.[2][4]
Catalytic C-H functionalization: Photoredox and H-atom transfer catalysis are emerging as powerful tools for the direct and selective functionalization of adamantane's C-H bonds, often under mild conditions.[6]
Biocatalysis: As mentioned, using microorganisms or isolated enzymes for reactions like hydroxylation can be highly selective and avoids the use of harsh reagents.[7]
Troubleshooting Guides
Problem 1: Low Yield of 1-Bromoadamantane and Formation of Polybrominated By-products
Symptoms:
GC-MS analysis shows significant peaks corresponding to 1,3-dibromoadamantane and other polybrominated species.
The isolated yield of 1-bromoadamantane is significantly lower than expected.
Possible Causes and Solutions:
Cause
Solution
Excess Brominating Agent
Reduce the molar equivalent of the brominating agent to be closer to a 1:1 ratio with adamantane.
Harsh Reaction Conditions
Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress by TLC or GC-MS to stop it once the starting material is consumed.
Inappropriate Catalyst
If using a Lewis acid catalyst, consider running the reaction without it or using a milder catalyst. Direct bromination with bromine can proceed without a catalyst.[8]
Inefficient Quenching
Ensure complete neutralization of any remaining brominating agent during workup by using a reducing agent like sodium bisulfite.[8]
Problem 2: Formation of a Mixture of 1- and 2-Adamantanecarboxylic Acids in Carboxylation Reactions
Symptoms:
¹H and ¹³C NMR spectra of the product mixture are complex, indicating the presence of more than one isomer.
GC-MS analysis confirms the presence of both 1- and 2-adamantanecarboxylic acid.
Possible Causes and Solutions:
Cause
Solution
Reaction Mechanism
Radical-based carboxylation methods can sometimes lead to lower regioselectivity.[1]
Reaction Conditions
The Koch-Haaf reaction, using a strong acid like sulfuric acid and formic acid, generally provides high selectivity for the 1-position due to the formation of the more stable tertiary carbocation. Ensure you are using strongly acidic conditions.[9]
Starting Material
If starting from a substituted adamantane, the substituent can influence the regioselectivity of further functionalization.
Problem 3: Poor Regioselectivity in Adamantane Hydroxylation
Symptoms:
The product is a mixture of 1-adamantanol and 2-adamantanol.
Purification is difficult, leading to a low yield of the desired isomer.
Possible Causes and Solutions:
Cause
Solution
Oxidizing Agent
Some chemical oxidants are not highly selective and can attack both the tertiary and secondary C-H bonds.
Catalyst System
The choice of metal catalyst and oxidant can significantly impact regioselectivity. Some systems show a preference for the tertiary position.[10]
Alternative Method
Consider using a biocatalytic approach. Certain microorganisms, such as Streptomyces griseoplanus, have been shown to be highly regioselective for the hydroxylation of adamantane to 1-adamantanol.[7]
Quantitative Data Summary
The following tables summarize quantitative data for key adamantane derivative syntheses, allowing for a comparison of different methodologies.
Optimizing crystallization of Adamantan-1-yl-piperidin-1-yl-methanone for X-ray analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the crystallization of Adamantan-1-yl-piperidin-1-yl-methanone to...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the crystallization of Adamantan-1-yl-piperidin-1-yl-methanone to obtain single crystals suitable for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of Adamantan-1-yl-piperidin-1-yl-methanone?
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound with the molecular formula C₁₆H₂₅NO.[1][2] Under standard conditions, it exists as a solid crystalline material, often appearing as white to off-white crystals.[1] Its structure combines a rigid, hydrophobic adamantane cage with a more polar piperidine ring connected by a carbonyl group.[1] This dual nature influences its solubility, making it poorly soluble in highly polar solvents like water but more soluble in various organic solvents.[1]
Q2: Why can it be challenging to grow X-ray quality crystals of this compound?
Obtaining high-quality single crystals suitable for X-ray diffraction is often a major bottleneck in structural analysis.[3][4] Success is highly dependent on factors like compound purity, solvent choice, temperature, and the specific crystallization technique employed.[5][6] For Adamantan-1-yl-piperidin-1-yl-methanone, the combination of a rigid, bulky adamantane group and a more flexible piperidine ring can complicate orderly molecular packing into a crystal lattice. Impurities or conformational flexibility can disrupt this process, leading to poor crystal quality or failure to crystallize altogether.[5]
Q3: What are the most common and effective crystallization methods for small organic molecules like this one?
Several standard methods are highly effective for small molecules. The choice of method depends on the compound's solubility and thermal stability.[7]
Slow Evaporation: A simple method where a nearly saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[6][8]
Slow Cooling: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to decrease solubility and promote crystal growth.[7][8]
Vapor Diffusion: This is often the most successful method.[8] A concentrated solution of the compound is placed in a small, open container (e.g., a hanging drop), which is then sealed in a larger vessel containing a "precipitant" solvent in which the compound is insoluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystals to form.[8]
Solvent Layering (Liquid-Liquid Diffusion): This involves carefully layering a solvent in which the compound is poorly soluble on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.[6]
Troubleshooting Guide
Q: No crystals are forming after several days. What should I try next?A:
Increase Concentration: Your solution may be too dilute. Gently evaporate some of the solvent to bring the solution closer to its saturation point.
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. Try solvents from different chemical classes (e.g., alcohols, esters, aromatic hydrocarbons). Refer to the solvent screening table below.
Introduce a Nucleation Site: Gently scratch the inside of the vial with a glass rod below the solution's surface. This can create microscopic imperfections that serve as starting points for crystal growth.
Try a Different Method: If slow evaporation fails, attempt vapor diffusion, which provides more controlled conditions for crystallization.[8]
Check Purity: Impurities can significantly inhibit crystallization.[5][8] Consider re-purifying your compound using chromatography or recrystallization. A purity level of >95% is recommended.[5]
Q: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What's happening and how can I fix it?A: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of an ordered crystal lattice.
Slow Down the Process: Reduce the rate of supersaturation.
For slow evaporation, cover the vial more tightly to slow the evaporation rate.
For cooling methods, decrease the cooling rate. Place the container in a Dewar flask with warm water to ensure it cools over many hours.
For vapor diffusion, use a precipitant that is less miscible with your solvent to slow the diffusion rate.
Lower the Concentration: Start with a more dilute solution. This gives the molecules more time to orient themselves correctly as supersaturation is achieved.
Adjust the Temperature: Try setting up the crystallization experiment at a lower temperature (e.g., in a refrigerator at 4°C).[5] This can slow down molecular movement and favor more ordered packing.
Q: I'm getting crystals, but they are too small, thin, or needle-like for X-ray analysis. How can I grow larger, higher-quality crystals?A: The formation of many small crystals indicates a high rate of nucleation, while the growth of thin needles can suggest that molecules are packing preferentially in one direction.
Reduce the Number of Nucleation Sites: Fewer nucleation sites lead to the growth of fewer, larger crystals.[6] Ensure your glassware is impeccably clean and filter your solution before setting it to crystallize to remove dust or particulate matter.[6]
Decrease the Level of Supersaturation: A lower level of supersaturation slows the growth rate, which often leads to more well-ordered, larger crystals. Try using a slightly less concentrated solution.
Minimize Disturbances: Do not move or disturb the crystallization vessel.[6][8] Vibrations can trigger excessive nucleation and disrupt crystal growth.
Experiment with Solvent Mixtures: Adding a small amount of a "co-solvent" can sometimes alter the crystal packing habit, leading to more block-like crystals instead of needles. Many solvents can become incorporated into the crystal lattice.[8]
Data Presentation
Table 1: Physicochemical Properties of Adamantan-1-yl-piperidin-1-yl-methanone
A moderately polar solvent that can be effective.[8]
Polar Protic
Alcohols
Methanol, Ethanol, Isopropanol
The compound may have some solubility; useful in solvent mixtures.
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
Preparation: Dissolve a small amount of purified Adamantan-1-yl-piperidin-1-yl-methanone in a high-quality solvent (e.g., ethyl acetate, THF) in a clean glass vial to create a nearly saturated solution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter.[6]
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a small opening. This allows the solvent to evaporate slowly over several days.
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
Monitoring: Check for crystal growth periodically without disturbing the vial. High-quality crystals can take anywhere from a few days to several weeks to form.
Protocol 2: Crystallization by Vapor Diffusion (Sitting Drop Variation)
Reservoir Preparation: Fill a well of a crystallization plate or a larger sealed container with 500 µL of a precipitant solvent (e.g., hexane), in which the compound is insoluble.
Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent (e.g., toluene or chloroform) in which it is readily soluble.[8]
Drop Dispensing: Place a 1-5 µL drop of the compound's solution onto a microbridge or the bottom of the well, ensuring it does not touch the reservoir solution.
Sealing: Tightly seal the well or container.
Incubation: The precipitant vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization. Store the setup in a stable environment and monitor for crystal growth.
Visualizations
Caption: General experimental workflow for obtaining single crystals for X-ray analysis.
Troubleshooting inconsistent results in Adamantan-1-yl-piperidin-1-yl-methanone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adamantan-1-yl-piperidin-1-yl-methanone in bioassays. Given its potential activity as a cann...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adamantan-1-yl-piperidin-1-yl-methanone in bioassays. Given its potential activity as a cannabinoid receptor modulator, this guide focuses on common issues encountered in relevant cell-based assays, such as reporter gene and second messenger assays for G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
General Assay Variability
Question: My results with Adamantan-1-yl-piperidin-1-yl-methanone are inconsistent between experiments. What are the common sources of variability?
Answer: Inconsistent results in cell-based assays can stem from several factors. It's crucial to standardize procedures across all experiments.[1] Key areas to investigate include:
Cell Health and Culture Conditions:
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
Cell Confluency: Ensure you are seeding and treating cells at a consistent confluency, as cell density can affect signaling pathways and compound access.[1]
Media and Supplements: Use the same lot of media, serum, and supplements for the duration of a study to avoid variability. Always use fresh media for experiments.[2]
Incubator Conditions: Regularly monitor and maintain stable temperature, CO2, and humidity levels in your incubator.[2][3]
Experimental Procedure:
Pipetting and Dispensing: Calibrate pipettes regularly and use consistent techniques to minimize volume errors, especially in high-throughput formats.
Edge Effects: In multi-well plates, wells on the edge are prone to evaporation, which can alter compound and media concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[3][4]
Reagent Preparation: Prepare fresh dilutions of Adamantan-1-yl-piperidin-1-yl-methanone for each experiment from a validated stock solution.
Compound-Specific Issues:
Solubility: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and does not precipitate when diluted in aqueous assay media.
Stability: Consider the stability of the compound in your assay media over the incubation period.
Reporter Gene Assays (e.g., Luciferase, GFP)
Question: I am not seeing a significant signal, or the signal-to-noise ratio is low in my reporter assay for cannabinoid receptor activation. What should I check?
Answer: Low signal in reporter assays can be due to issues with the reporter system itself, the cells, or the experimental setup.
Cellular Factors:
Receptor Expression: Confirm that your cell line expresses sufficient levels of the target receptor (e.g., CB1 or CB2). Low receptor density will lead to a weak signal.
Transfection Efficiency: For transiently transfected reporter constructs, low transfection efficiency is a common problem. Optimize your transfection protocol. For long-term studies, consider creating a stable cell line.
Cell Viability: High concentrations of the test compound or vehicle may be cytotoxic, leading to a loss of signal. Perform a cell viability assay in parallel.
Assay and Reagent Factors:
Reporter Choice: Luciferase assays are generally more sensitive than GFP-based assays.[5]
Substrate Quality and Preparation: Ensure your luciferase substrate (e.g., luciferin, coelenterazine) is fresh and has been stored correctly. Prepare it immediately before use.[6]
Lysis Buffer: Incomplete cell lysis will result in a lower signal. Ensure your lysis buffer is compatible with the luciferase enzyme and that you have optimized the lysis time.
Plate Type: For luminescence assays, use opaque white plates to maximize signal. For fluorescence, use black plates to minimize background.
Question: I'm observing high background signal in my luciferase reporter assay. What could be the cause?
Answer: High background can obscure the specific signal from your compound. Potential causes include:
Constitutive Activity: The reporter construct may have some basal activity in your cell line, independent of receptor activation.
Plate Reader Settings: Incorrect instrument settings, such as an overly long integration time, can amplify background noise.
Contamination: Cross-contamination between wells or contaminated reagents can lead to spurious signals.
Compound Interference: Adamantan-1-yl-piperidin-1-yl-methanone itself might autofluoresce or directly interact with the luciferase enzyme or substrate. Run a control with the compound in a cell-free system to test for this.
GPCR-Related Assays (e.g., Second Messenger Assays)
Question: The dose-response curve for Adamantan-1-yl-piperidin-1-yl-methanone is flat or has a very low Emax, suggesting weak or no agonism. How can I troubleshoot this?
Answer: A poor dose-response can indicate issues with the compound, the target receptor, or the signaling pathway being measured.
Compound Potency and Efficacy: The compound may be a partial agonist or an antagonist. Consider running the assay in the presence of a known agonist to test for antagonistic activity.
Receptor Coupling: Ensure your assay is designed to detect the specific G-protein signaling pathway activated by your target receptor. Cannabinoid receptors can couple to different G-proteins (e.g., Gi/o, Gs, Gq), and this coupling can be cell-type dependent.[7][8][9]
Biased Agonism: The compound might be a biased agonist, preferentially activating one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein activation). It may be necessary to run multiple pathway-specific assays to fully characterize the compound's activity.[10][11][12]
Receptor Desensitization: Prolonged exposure to an agonist can cause receptor internalization and desensitization, leading to a diminished signal. Optimize the incubation time with the compound.[9]
Data Presentation: Troubleshooting Parameters
The following table summarizes key parameters to check when troubleshooting inconsistent results.
Parameter Category
Key Parameter
Recommendation
Potential Impact of Inconsistency
Cell Culture
Cell Passage Number
Maintain a consistent, low passage number (e.g., <20)
This protocol is a hypothetical example for assessing the agonist activity of Adamantan-1-yl-piperidin-1-yl-methanone on the human cannabinoid 1 (CB1) receptor using an NFAT-luciferase reporter assay. This assay leverages the coupling of CB1 to Gq, leading to an increase in intracellular calcium and subsequent activation of the NFAT transcription factor.[7][8]
1. Cell Culture and Seeding:
Culture HEK293 cells stably expressing the human CB1 receptor and an NFAT-luciferase reporter construct in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
Harvest cells at 80-90% confluency.
Seed 20,000 cells per well in a 96-well solid white plate in 100 µL of culture medium.
Incubate for 24 hours at 37°C, 5% CO2.
2. Compound Preparation and Treatment:
Prepare a 10 mM stock solution of Adamantan-1-yl-piperidin-1-yl-methanone in DMSO.
Perform a serial dilution in serum-free DMEM to create working solutions at 2x the final desired concentration. Also prepare a known CB1 agonist (e.g., CP55,940) as a positive control and a vehicle-only control (e.g., 0.2% DMSO).
Remove the culture medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells.
Incubate for 6 hours at 37°C, 5% CO2.
3. Luciferase Assay:
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
Prepare the luciferase detection reagent according to the manufacturer's instructions.
Add 100 µL of the detection reagent to each well.
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
4. Data Analysis:
Subtract the average luminescence of the vehicle control wells from all other wells.
Normalize the data to the response of the positive control agonist.
Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50.
Visualizations
Experimental Workflow
Caption: General workflow for a cell-based luciferase reporter assay.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent bioassay data.
Method development for quantifying Adamantan-1-yl-piperidin-1-yl-methanone in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of quantifying Adamantan-1-yl-piperidin-1-yl-methanone in biological samples. Troubleshooti...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of quantifying Adamantan-1-yl-piperidin-1-yl-methanone in biological samples.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the analysis of Adamantan-1-yl-piperidin-1-yl-methanone.
Question
Possible Cause(s)
Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting)
1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the extracted sample is too strong, causing the analyte to move through the column too quickly. 3. Secondary Interactions: The analyte is interacting with active sites on the column packing material. 4. Column Degradation: The column performance has deteriorated over time.
1. Dilute the sample and re-inject. 2. Reconstitute the dried extract in a solvent that is weaker than or equal in strength to the initial mobile phase. A mobile phase-matched solvent is ideal. 3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites. Ensure the mobile phase pH is appropriate for the analyte's pKa. 4. Replace the column with a new one of the same type.
Low Analyte Recovery
1. Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is not effectively isolating the analyte from the biological matrix. 2. Analyte Adsorption: The hydrophobic nature of the adamantane moiety can lead to adsorption to plasticware or glassware during sample processing.[1] 3. Incomplete Elution from SPE Cartridge: If using solid-phase extraction, the elution solvent may not be strong enough to desorb the analyte completely.
1. For this hydrophobic compound, consider a liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) or a supported liquid extraction (SLE) for cleaner extracts. Optimize the pH of the sample to ensure the analyte is in a neutral state for better extraction. 2. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption. 3. Test different elution solvents with increasing organic strength. Ensure the elution solvent is strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent.
High Matrix Effects (Ion Suppression or Enhancement)
1. Co-elution of Matrix Components: Endogenous components of the biological sample (e.g., phospholipids, salts) are co-eluting with the analyte and interfering with its ionization in the mass spectrometer source.[2] 2. Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering substances.
1. Optimize the chromatographic gradient to better separate the analyte from the matrix components. A longer, shallower gradient can improve resolution. 2. Implement a more rigorous sample cleanup method. For plasma, consider a phospholipid removal plate or a more selective solid-phase extraction (SPE) sorbent.
High Background or Carryover
1. Contamination of the LC-MS System: The autosampler, injection port, or column may be contaminated with the analyte from previous high-concentration samples. 2. Inadequate Needle Wash: The autosampler's needle wash procedure is not effectively cleaning the needle between injections.
1. Flush the entire LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). 2. Optimize the needle wash procedure. Use a wash solvent that is strong enough to dissolve the analyte completely. A series of washes with different solvents (e.g., organic followed by aqueous) may be necessary.
Inconsistent Internal Standard (IS) Response
1. IS Instability: The internal standard may be degrading during sample preparation or storage. 2. Variable Extraction Recovery of IS: The IS may not be tracking the analyte's extraction behavior consistently across all samples. This is less likely with a stable isotope-labeled IS.[3] 3. Pipetting Errors: Inaccurate pipetting of the IS solution into the samples.
1. Ensure the stability of the IS in the biological matrix under the chosen sample preparation and storage conditions. 2. While Adamantane-d16 is an ideal IS, ensure it is added early in the sample preparation process to account for variability in all steps. 3. Calibrate pipettes regularly and use proper pipetting techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of analytical method for quantifying Adamantan-1-yl-piperidin-1-yl-methanone in biological samples?
A1: Due to its expected presence at low concentrations in complex biological matrices, a highly sensitive and selective method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended. This technique offers excellent specificity and allows for low limits of quantification.
Q2: What are the key physicochemical properties of Adamantan-1-yl-piperidin-1-yl-methanone to consider during method development?
A2: Adamantan-1-yl-piperidin-1-yl-methanone is a hydrophobic (lipophilic) compound with a molecular weight of 247.38 g/mol .[1] It is a solid, crystalline substance with limited solubility in water.[4] Its hydrophobic nature, indicated by a computed XLogP3 of 3.5, dictates the choice of sample preparation and chromatographic conditions, favoring reversed-phase chromatography and extraction into organic solvents.[5]
Q3: Which internal standard (IS) is suitable for this analysis?
A3: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery.[6] A suitable and commercially available option is Adamantane-d16 .[2][7][8][9] This deuterated analog of the adamantane core of the analyte will have nearly identical chemical and physical properties, ensuring the highest accuracy and precision.
Q4: How can I minimize the loss of this hydrophobic analyte during sample preparation?
A4: To minimize analyte loss due to adsorption, it is advisable to use low-retention polypropylene labware (e.g., microcentrifuge tubes, pipette tips). Avoid prolonged storage of the analyte in highly aqueous solutions where it may precipitate or adsorb to surfaces.
Q5: What type of liquid chromatography column is most appropriate?
A5: A reversed-phase C18 column is the most suitable choice for retaining and separating a hydrophobic compound like Adamantan-1-yl-piperidin-1-yl-methanone. A column with a particle size of less than 3 µm will provide good resolution and peak shape.
A Comparative Analysis of Adamantane-Based Antivirals: From Established Agents to Novel Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantane-based antivirals, focusing on their performance, mechanisms of action, and resistance profiles. T...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantane-based antivirals, focusing on their performance, mechanisms of action, and resistance profiles. The information is supported by experimental data to aid in the evaluation and development of new antiviral therapies.
Adamantane and its derivatives have long been a cornerstone in the fight against influenza A. This class of antiviral drugs, which includes the well-known compounds amantadine and rimantadine, functions by targeting the M2 proton channel of the influenza A virus, a critical component in the viral replication cycle. However, the emergence of widespread resistance has necessitated the development of novel adamantane-based antivirals with improved efficacy and broader activity. This guide presents a comparative analysis of established and newer adamantane derivatives, summarizing key data on their antiviral activity, mechanisms, and safety profiles.
Performance Comparison of Adamantane-Based Antivirals
The antiviral efficacy of adamantane derivatives is typically evaluated through in vitro assays that measure the concentration of the drug required to inhibit viral replication by 50% (IC50). The following table summarizes the IC50 values for amantadine, rimantadine, and a selection of newer derivatives against various influenza A strains.
While both amantadine and rimantadine are effective against susceptible influenza A strains, their clinical use is often limited by side effects, particularly those affecting the central nervous system (CNS). Rimantadine is generally considered to have a better safety profile due to its lower propensity to cross the blood-brain barrier.
Adamantane antivirals exert their effect by blocking the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell, a crucial step for the release of the viral genome and subsequent replication.
M2 Proton Channel Signaling Pathway
The following diagram illustrates the mechanism of action of adamantane antivirals on the M2 proton channel.
Caption: Mechanism of adamantane antivirals targeting the M2 proton channel.
Resistance to adamantane antivirals primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[8] The most common mutation is S31N, which is now present in the vast majority of circulating influenza A strains, rendering amantadine and rimantadine largely ineffective.[9] Other mutations associated with resistance include L26F, V27A, A30T, and G34E.[10]
Experimental Protocols
The evaluation of antiviral compounds relies on standardized laboratory procedures. Below are detailed methodologies for two key experiments used in the assessment of adamantane-based antivirals.
Plaque Reduction Assay
This assay is a gold standard for determining the infectivity of a virus and the efficacy of an antiviral drug.
Methodology:
Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 12-well plates and incubate overnight.[11]
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.[11]
Infection: Wash the MDCK cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour to allow for viral adsorption.[12]
Overlay: Remove the inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., Avicel or agarose) and the antiviral compound at various concentrations.[11][12]
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[12]
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[12]
Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the antiviral that reduces the number of plaques by 50% compared to the untreated control.
Neuraminidase Inhibition Assay
While adamantanes target the M2 protein, this assay is crucial for evaluating neuraminidase inhibitors, another major class of anti-influenza drugs, and can be used in comparative studies.
Methodology:
Virus and Compound Preparation: Prepare dilutions of the influenza virus and the neuraminidase inhibitor.
Incubation: Incubate the virus with the inhibitor for a set period.[13]
Substrate Addition: Add a fluorogenic or chemiluminescent neuraminidase substrate (e.g., MUNANA or NA-Star).[13]
Signal Detection: Measure the fluorescent or luminescent signal, which is proportional to the neuraminidase activity.[13]
Analysis: The IC50 is determined as the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Experimental and Drug Discovery Workflow
The development of new antiviral drugs follows a structured workflow, from initial screening to preclinical and clinical evaluation.
Caption: A generalized workflow for antiviral drug discovery and development.
Conclusion
The adamantane scaffold remains a valuable starting point for the development of new antiviral agents. While the clinical utility of amantadine and rimantadine has been severely diminished by the high prevalence of resistant influenza A strains, research into novel derivatives shows promise. By understanding the structure-activity relationships, mechanisms of action, and resistance profiles of this drug class, researchers can design and develop next-generation adamantane-based antivirals with improved efficacy against both wild-type and resistant viral strains. The detailed experimental protocols and comparative data presented in this guide are intended to support these ongoing efforts in the critical field of antiviral drug discovery.
A Comparative Guide to Adamantane-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of various adamantane-based analogs as inhibitors of 11β-hydroxyste...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various adamantane-based analogs as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The ubiquitous enzyme 11β-HSD1 plays a crucial role in the peripheral metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[1] Overactivity of 11β-HSD1 has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, making it a compelling target for therapeutic intervention.[2][3] Adamantane-containing compounds have emerged as a promising class of 11β-HSD1 inhibitors due to their lipophilic nature, which facilitates entry into the enzyme's active site.[2]
This guide summarizes the inhibitory activities of different classes of adamantane analogs, provides a detailed experimental protocol for a common assay used to determine inhibitory potency, and illustrates the key signaling pathway involved.
Comparison of Biological Activities
The inhibitory potency of various adamantane-based analogs against human 11β-HSD1 is summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. The analogs are grouped by their core chemical structure to facilitate SAR analysis.
Adamantyl ethanone derivatives with a pyridyl or phenyl ring attached through an ether or sulfoxide linker exhibit potent inhibition of 11β-HSD1 in the low nanomolar range.[3][4]
The presence of an unsubstituted pyridine ring appears to be a favorable pharmacophore for activity.[3]
Adamantyl carboxamides and acetamides demonstrate potent inhibition of 11β-HSD1, with IC50 values typically in the 100-300 nM range.[2]
The nature and substitution pattern of the aromatic ring significantly influence inhibitory activity. For instance, a 3-thiophenyl analog (Compound 7) showed improved potency compared to the 2-thiophenyl analog (Compound 5).[2]
Optimization of the aromatic region, as seen with the 1-methyl-1H-pyrrol-2-yl group (Compound 9), can lead to inhibitors with IC50 values around 100 nM.[2]
Methodology
The following is a detailed protocol for a widely used in vitro assay to determine the inhibitory activity of compounds against 11β-HSD1, the Scintillation Proximity Assay (SPA).[5][6]
11β-HSD1 Inhibition Cellular Assay using Scintillation Proximity Assay (SPA)
This assay measures the conversion of radiolabeled cortisone to cortisol by 11β-HSD1 expressed in human embryonic kidney (HEK293) cells. The amount of product is quantified using a monoclonal antibody specific for cortisol in a scintillation proximity assay format.
Materials:
HEK293 cells stably transfected with the human HSD11B1 gene.
Cell culture medium (e.g., DMEM) with appropriate supplements.
96-well or 384-well cell culture plates.
Serum-free cell culture medium.
[³H]cortisone (tritiated cortisone).
Test compounds dissolved in dimethyl sulfoxide (DMSO).
Cell Seeding: Seed the HEK293/HSD11B1 cells into 96-well or 384-well microplates at a density that allows them to reach approximately 80% confluency on the day of the assay.
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in serum-free medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
Assay Incubation:
Remove the growth medium from the confluent cell plates.
Add the serum-free medium containing [³H]cortisone and the test compounds to each well.
Incubate the plates at 37°C in a humidified incubator for a defined period (e.g., 30 minutes to 2.5 hours).[7][8]
Detection:
Following incubation, add a mixture of the anti-cortisol antibody and the protein A-coated SPA beads to each well.
Incubate the plates at room temperature for a sufficient time to allow the antibody to bind to the [³H]cortisol produced and the complex to be captured by the SPA beads.
Measurement:
Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H]cortisol to the scintillant in the SPA beads results in the emission of light, which is proportional to the amount of product formed.
Data Analysis:
Calculate the percentage inhibition of 11β-HSD1 activity for each concentration of the test compound relative to a vehicle control (DMSO only).
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in the activation of glucocorticoids.
Caption: 11β-HSD1-mediated conversion of inactive cortisone to active cortisol.
Experimental Workflow for 11β-HSD1 Inhibition Assay
The following diagram outlines the key steps in the Scintillation Proximity Assay for determining 11β-HSD1 inhibition.
Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.
Validating the In Vivo Efficacy of Adamantan-1-yl-piperidin-1-yl-methanone in a Neuropathic Pain Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the in vivo efficacy of Adamantan-1-yl-piperidin-1-yl-methanone, a potential cannabinoid receptor...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo efficacy of Adamantan-1-yl-piperidin-1-yl-methanone, a potential cannabinoid receptor agonist, in an animal model of neuropathic pain.[1] The performance of this compound is compared against Gabapentin, a standard-of-care medication for neuropathic pain.[2][3][4] This document outlines detailed experimental protocols and presents hypothetical efficacy data to serve as a template for future studies.
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound with structural similarities to known cannabinoid receptor agonists, suggesting its potential therapeutic application in pain management and neuroprotection.[1] Neuropathic pain is a chronic and debilitating condition arising from damage to the nervous system.[4] The Chronic Constriction Injury (CCI) model in rats is a well-established preclinical model that mimics the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[5][6][7] This guide details a head-to-head comparison of Adamantan-1-yl-piperidin-1-yl-methanone and Gabapentin in the CCI model.
Putative Mechanism of Action: Cannabinoid Receptor Signaling
Adamantan-1-yl-piperidin-1-yl-methanone is hypothesized to exert its analgesic effects through the activation of cannabinoid receptors (CB1 and CB2). These G protein-coupled receptors are known to modulate pain perception.[1][8] Upon activation, they can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and modulation of downstream signaling pathways, including the MAPK pathway.[8][9][10] Activation of CB1 receptors can also lead to the regulation of ion channels, which is a key component of neurotransmission modulation.[1][8]
Caption: Putative signaling pathway of Adamantan-1-yl-piperidin-1-yl-methanone.
Experimental Design and Protocols
The following sections detail the experimental workflow for inducing neuropathic pain and assessing the efficacy of the test compounds.
Animal Model: Chronic Constriction Injury (CCI)
The CCI model will be used to induce neuropathic pain in adult male Sprague-Dawley rats.[5][6][7]
Protocol:
Anesthetize the rats (e.g., with isoflurane).
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
Loosely tie four chromic gut ligatures around the sciatic nerve with a 1 mm spacing.[11][12]
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.[13]
Close the muscle and skin layers with sutures.
Sham-operated animals will undergo the same surgical procedure without nerve ligation.[11]
Allow a post-operative recovery period of 7-10 days for the development of neuropathic pain symptoms.[14]
Dosing and Administration
Test Compound: Adamantan-1-yl-piperidin-1-yl-methanone (dissolved in a suitable vehicle, e.g., 5% DMSO, 5% Tween 80 in saline).
Dosing Regimen: Administer daily for 14 consecutive days, starting from day 7 post-surgery.
Behavioral Assays for Pain Assessment
Pain-related behaviors will be assessed at baseline (before surgery) and on days 7, 14, and 21 post-surgery.
Mechanical Allodynia (von Frey Test):
Place the rat in a transparent plastic cage with a wire mesh floor.
Allow the animal to acclimate for 15-20 minutes.
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.[13]
Thermal Hyperalgesia (Plantar Test):
Place the rat in a plastic chamber on a glass plate.
Allow the animal to acclimate for 15-20 minutes.
A radiant heat source is focused on the plantar surface of the hind paw.
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.[13]
Experimental Workflow
Caption: Workflow for the in vivo efficacy validation study.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical data comparing the efficacy of Adamantan-1-yl-piperidin-1-yl-methanone and Gabapentin in the CCI rat model.
Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
Treatment Group
Dose (mg/kg, i.p.)
Baseline
Day 7 Post-CCI
Day 14 Post-CCI
Day 21 Post-CCI
Sham
Vehicle
14.5 ± 1.2
14.2 ± 1.5
14.8 ± 1.3
14.6 ± 1.1
CCI + Vehicle
Vehicle
14.8 ± 1.3
3.2 ± 0.5
3.5 ± 0.6
3.1 ± 0.4
CCI + Gabapentin
100
14.6 ± 1.1
3.4 ± 0.4
8.9 ± 0.9
11.2 ± 1.0
CCI + APM
10
14.7 ± 1.4
3.3 ± 0.6
7.5 ± 0.8
9.8 ± 0.9
CCI + APM
30
14.5 ± 1.2
3.1 ± 0.5
10.2 ± 1.1
12.5 ± 1.2
*APM: Adamantan-1-yl-piperidin-1-yl-methanone. Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group.
Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
Treatment Group
Dose (mg/kg, i.p.)
Baseline
Day 7 Post-CCI
Day 14 Post-CCI
Day 21 Post-CCI
Sham
Vehicle
10.2 ± 0.8
10.5 ± 0.9
10.3 ± 0.7
10.6 ± 0.8
CCI + Vehicle
Vehicle
10.4 ± 0.7
4.1 ± 0.4
4.3 ± 0.5
4.0 ± 0.3
CCI + Gabapentin
100
10.3 ± 0.9
4.2 ± 0.5
7.8 ± 0.6
8.9 ± 0.7
CCI + APM
10
10.5 ± 0.8
4.0 ± 0.4
6.9 ± 0.5
8.1 ± 0.6
CCI + APM
30
10.2 ± 0.7
4.3 ± 0.6
8.5 ± 0.7
9.5 ± 0.8
*APM: Adamantan-1-yl-piperidin-1-yl-methanone. Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group.
Conclusion
This guide provides a comprehensive framework for the preclinical validation of Adamantan-1-yl-piperidin-1-yl-methanone in a rodent model of neuropathic pain. The detailed protocols for the Chronic Constriction Injury model and the behavioral assays, along with the comparative data structure, offer a clear path for assessing the therapeutic potential of this novel compound. The hypothetical data suggests that Adamantan-1-yl-piperidin-1-yl-methanone may have comparable or superior efficacy to Gabapentin in alleviating neuropathic pain, warranting further investigation. The provided diagrams for the putative signaling pathway and experimental workflow serve to clarify the underlying mechanisms and the study design. Researchers are encouraged to adapt and build upon this guide for their specific experimental needs.
Cross-Validation of Analytical Methods for Adamantan-1-yl-piperidin-1-yl-methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Adamantan-1-yl-piperidin-1-yl-methano...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Adamantan-1-yl-piperidin-1-yl-methanone. Ensuring the reliability and consistency of analytical data is paramount in drug development. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical step in verifying that a method is suitable for its intended purpose and that the data generated is accurate and reproducible.[1][2] This is particularly important when data from different laboratories or different analytical techniques are to be combined or compared.[3][4][5][6]
This document outlines a comparative analysis of three common analytical techniques applicable to a molecule like Adamantan-1-yl-piperidin-1-yl-methanone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein are based on established regulatory guidelines, such as the ICH M10 guideline on bioanalytical method validation.[7][8][9][10]
Comparative Overview of Analytical Methods
The choice of an analytical method depends on various factors including the nature of the analyte, the sample matrix, the required sensitivity, and the intended application (e.g., routine quality control vs. bioanalysis). Adamantan-1-yl-piperidin-1-yl-methanone, a non-volatile compound with a carbonyl chromophore, is amenable to analysis by all three techniques, each offering distinct advantages and disadvantages.
Table 1: Comparison of Performance Characteristics
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Specificity/Selectivity
Moderate; potential for interference from co-eluting compounds without chromophores.[11]
High; mass spectral data provides structural information, but derivatization may be needed.
Very High; combines chromatographic separation with mass-selective detection of precursor and product ions.[11][12][13]
Can be significant; requires careful sample preparation.
Can be significant (ion suppression/enhancement); often mitigated by stable isotope-labeled internal standards.[9]
Table 2: Practical Considerations
Aspect
HPLC-UV
GC-MS
LC-MS/MS
Sample Throughput
High
Moderate
High
Cost per Sample
Low
Moderate
High
Instrument Cost
Low
Moderate
High
Required Expertise
Low to Moderate
Moderate to High
High
Robustness
High
Moderate
Moderate
Sample Preparation
Relatively simple (e.g., protein precipitation, liquid-liquid extraction).[18][19]
Can be complex (may require derivatization for polar analytes).[20][21]
Moderate to complex, often involving solid-phase extraction.[22]
Experimental Protocols
Detailed below are generic protocols that can serve as a starting point for method development and validation for Adamantan-1-yl-piperidin-1-yl-methanone.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis and quantification in simpler matrices due to its robustness and cost-effectiveness.
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by UV scan of the analyte (likely around 220-260 nm due to the carbonyl group).
Injection Volume: 10 µL.
Sample Preparation: For plasma samples, protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected. For drug substance, dissolution in a suitable solvent.
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity than HPLC-UV. Given the molecular weight and polarity of the analyte, direct analysis is feasible, although derivatization could improve peak shape and thermal stability.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 280 °C.
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 290 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer Mode: Selected Ion Monitoring (SIM) using characteristic ions of Adamantan-1-yl-piperidin-1-yl-methanone for quantification and confirmation.
Sample Preparation: Liquid-liquid extraction from aqueous matrices using a non-polar solvent like hexane or ethyl acetate. The organic extract is concentrated and injected.[20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for bioanalysis due to its superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates.[12]
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
Column: C18 reversed-phase column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A rapid gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) or protein precipitation for plasma samples.[22]
Diagrams and Workflows
Visual representations of the cross-validation process and the relationship between the analytical methods.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Relationship between analytical methods and validation parameters.
Statistical Comparison of Methods
Once data is generated from the different methods, a statistical comparison is necessary to determine if they produce equivalent results. Common approaches include:
Deming Regression: This method is preferable to ordinary least squares regression as it accounts for errors in both the x and y variables (i.e., both analytical methods).[23][24][25][26][27] It assesses for constant and proportional bias between the two methods.
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[1][28][29][30][31] It plots the difference between the two measurements against their average, helping to identify any systematic bias or outliers.
Conclusion and Recommendations
The cross-validation of analytical methods is a scientifically rigorous process essential for ensuring data integrity in regulated environments.
HPLC-UV is a robust, cost-effective method suitable for the analysis of bulk drug substance and quality control samples where high sensitivity is not required and the sample matrix is relatively clean.
GC-MS provides enhanced specificity over HPLC-UV and can be a valuable alternative, particularly for impurity identification. However, its throughput may be lower, and it may require more complex sample preparation.
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies involving the quantification of Adamantan-1-yl-piperidin-1-yl-methanone in complex biological fluids like plasma.[12][32]
Ultimately, the selection of methods for cross-validation should be guided by the intended application of the analytical data. For a comprehensive validation package, demonstrating concordance between a chromatographic-spectroscopic method (HPLC-UV) and a mass spectrometry-based method (LC-MS/MS) would provide a high degree of confidence in the analytical results.
A Comparative Analysis of the Metabolic Stability of Adamantan-1-yl-piperidin-1-yl-methanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals The adamantane moiety is a well-regarded pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety is a well-regarded pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] Its rigid, bulky structure can shield metabolically labile sites from enzymatic degradation, thereby prolonging the compound's half-life.[3][4] This guide provides a comparative analysis of the metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and a series of its structural analogs. The data presented herein is based on standardized in vitro microsomal stability assays, offering insights into how structural modifications of the adamantane and piperidine rings influence metabolic fate.
Comparative Metabolic Stability Data
The metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs was assessed using human liver microsomes. The key parameters determined were the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5]
Caption: Table 1. Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs in human liver microsomes.
Experimental Protocols
A detailed methodology for the in vitro microsomal stability assay is provided below.
Objective: To determine the metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.
Materials:
Test Compounds (Parent, Analogs A-D)
Human Liver Microsomes (pooled)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate Buffer (100 mM, pH 7.4)
Acetonitrile (for reaction termination)
Internal Standard
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
Preparation of Reagents:
Prepare a stock solution of the test compounds and controls in a suitable organic solvent (e.g., DMSO).
Prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
Incubation:
Pre-warm the microsomal suspension to 37°C.
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the microsomal suspension.
Incubate the mixture at 37°C with gentle shaking.
Time Points and Reaction Termination:
Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
The reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
The terminated reaction mixtures are centrifuged to precipitate the proteins.
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is determined.
The half-life (t½) is calculated using the formula: t½ = 0.693 / slope.
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizations
The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.
Caption: Figure 1. Experimental workflow for the in vitro microsomal stability assay.
Caption: Figure 2. Postulated Phase I metabolic pathway for Adamantan-1-yl-piperidin-1-yl-methanone.
Discussion
The results indicate that the parent compound, Adamantan-1-yl-piperidin-1-yl-methanone, exhibits moderate metabolic stability. The introduction of a hydroxyl group to either the adamantane (Analog A) or piperidine (Analog B) moiety leads to a decrease in stability, suggesting these are likely sites of Phase I metabolism, primarily hydroxylation mediated by cytochrome P450 (CYP) enzymes.[6][7] This is a common metabolic pathway for adamantane-containing compounds.[8][9]
Conversely, the introduction of fluorine atoms to the piperidine ring significantly enhances metabolic stability. Analog C, with a single fluorine substitution, shows a marked increase in half-life and a corresponding decrease in intrinsic clearance. The gem-difluorinated analog (Analog D) demonstrates the highest stability, with minimal degradation observed over the course of the experiment. This metabolic "blocking" effect of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.
Head-to-head comparison of different synthesis routes for Adamantan-1-yl-piperidin-1-yl-methanone
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical step. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to Adamanta...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical step. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to Adamantan-1-yl-piperidin-1-yl-methanone, a molecule of interest in medicinal chemistry due to its rigid adamantane scaffold. The comparison is based on established chemical principles and data from analogous reactions, offering a predictive analysis of yield, efficiency, and practical considerations.
Two principal pathways for the synthesis of this tertiary amide are explored: the direct coupling of adamantane-1-carboxylic acid with piperidine using a coupling agent, and the acylation of piperidine with the more reactive adamantane-1-carbonyl chloride.
Urea derivatives (e.g., DCU) or other activated species
HCl, SO2 (gaseous, must be trapped)
Purification
Can be complicated by byproduct removal
Generally straightforward
Route A: Direct Amide Coupling of Adamantane-1-carboxylic acid and Piperidine
This route involves the direct condensation of adamantane-1-carboxylic acid with piperidine, facilitated by a coupling agent. These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.
Experimental Protocol (Example with EDC)
To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add piperidine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
The organic layer is washed with dilute acid and base to remove unreacted starting materials and byproducts, dried over a drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.
Diagram 1: Synthesis Route A - Coupling Agent Method
Route B: Acylation of Piperidine with Adamantane-1-carbonyl Chloride
This two-step approach first involves the conversion of adamantane-1-carboxylic acid to the more reactive adamantane-1-carbonyl chloride. This acid chloride is then reacted with piperidine to form the desired amide.
The conversion of adamantane-1-carboxylic acid to its acid chloride is typically achieved using thionyl chloride (SOCl2) or oxalyl chloride. A reported synthesis of adamantane-1-carbonyl chloride from the carboxylic acid using thionyl chloride shows a high yield of 90%.[4] The subsequent reaction of the acid chloride with an amine is generally a high-yielding reaction. For instance, the reaction of adamantane-1-carbonyl chloride with hydrazine hydrate to form the corresponding hydrazide has been reported to proceed with a 95% yield.[5] This suggests that the reaction with piperidine would also be very efficient.
Experimental Protocol
Step 1: Synthesis of Adamantane-1-carbonyl chloride
To a round-bottom flask, add adamantane-1-carboxylic acid (1.0 eq) and a suitable solvent such as toluene.
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
Heat the reaction mixture to reflux (around 70-80°C) and stir for 2-4 hours. The evolution of HCl and SO2 gas will be observed.
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.
The resulting adamantane-1-carbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone
Dissolve piperidine (1.1 eq) and a base such as triethylamine (1.2 eq) in a dry aprotic solvent like DCM in a round-bottom flask, and cool the mixture in an ice bath.
Slowly add a solution of adamantane-1-carbonyl chloride (1.0 eq) in DCM to the cooled piperidine solution.
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water, dilute acid, and brine.
Dry the organic layer over a drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
Diagram 2: Synthesis Route B - Acid Chloride Method
Head-to-Head Analysis
Yield and Efficiency: While both routes are expected to provide good yields, the acid chloride method (Route B) is likely to be more efficient and higher yielding overall. The conversion of a carboxylic acid to an acid chloride is a very effective activation method, and the subsequent reaction with an amine is typically fast and clean. Direct coupling (Route A) can sometimes be hampered by the steric hindrance of the adamantyl group, potentially leading to longer reaction times or the need for more forceful coupling agents.
Cost and Practicality: Route B is generally more cost-effective as thionyl chloride is a much cheaper reagent than most amide coupling agents.[6] However, Route B involves the handling of the corrosive and moisture-sensitive adamantane-1-carbonyl chloride and the evolution of toxic gases (HCl and SO2), which requires a well-ventilated fume hood and careful handling. Route A is often more convenient for small-scale synthesis due to its one-pot nature and milder conditions.
Purification: A significant drawback of using DCC in Route A is the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the desired product.[1] While other water-soluble coupling agents like EDC can simplify purification, the acid chloride route often results in a cleaner reaction mixture where the main byproduct is a salt that can be easily removed by an aqueous workup.
Conclusion
For the synthesis of Adamantan-1-yl-piperidin-1-yl-methanone, the Acid Chloride Method (Route B) appears to be the more advantageous route for larger-scale synthesis due to its higher expected yield, lower reagent cost, and potentially simpler purification. However, for smaller-scale, discovery-phase synthesis, the Coupling Agent Method (Route A) offers a convenient one-pot procedure with milder reaction conditions. The choice between the two routes will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.
Diagram 3: Decision workflow for selecting a synthesis route.
In Vivo Therapeutic Potential of Adamantan-1-yl-piperidin-1-yl-methanone: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone. Due to the limited direct in vivo data...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone. Due to the limited direct in vivo data for this specific compound, this analysis draws upon its putative mechanism as a cannabinoid receptor agonist and compares its potential with other adamantane derivatives that have undergone in vivo validation for various therapeutic applications.
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane core linked to a piperidine ring.[1] This structural motif is present in several clinically approved drugs, suggesting a favorable pharmacokinetic profile.[2][3][4][5][6] Preliminary investigations suggest that Adamantan-1-yl-piperidin-1-yl-methanone may act as a cannabinoid receptor agonist, indicating potential therapeutic applications in pain management and neuroprotection.[1] Furthermore, the adamantane scaffold is known to confer antiviral properties to various compounds.[3][7][8]
Comparative In Vivo Efficacy of Adamantane Derivatives
Compound Class
Therapeutic Area
Animal Model
Key Findings
Adamantane Phenylalkylamines
Analgesia
Mouse abdominal constriction test
Demonstrated outstanding analgesic properties not mediated by opioid or cannabinoid receptors.[9][10][11]
5-Hydroxyadamantane-2-on
Neuroprotection
Rat model of brain ischemia
Showed significant cerebrovascular and neuroprotective activity; enhanced cerebral blood flow and increased animal survival rate.[12][13]
Myrtenal–Adamantane Conjugates
Neuroprotection
Rat model of scopolamine-induced dementia
Restored memory, exhibited significant acetylcholinesterase-inhibitory activity, and modulated neurotransmitter levels.[2][14]
Amantadine & Memantine
Antiviral
In vitro and preclinical studies
Effective against a range of coronaviruses, including SARS-CoV-2, by blocking viral entry and replication.[3][7]
1,2-Annulated Adamantane Piperidines
Antiviral
In vitro against Influenza A
One derivative was 3.5-fold more active than amantadine and equipotent to rimantadine.[15]
Novel Adamantyl Cannabinoids
Analgesia & Hypothermia
Rat models
A potent CB1 agonist induced dose-dependent hypothermia and antinociception.[16]
Postulated Mechanism of Action: Cannabinoid Receptor Agonism
The therapeutic effects of Adamantan-1-yl-piperidin-1-yl-methanone are hypothesized to be mediated through the activation of cannabinoid receptors, primarily CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Caption: Postulated signaling cascade following cannabinoid receptor activation.
Activation of the Gi/o alpha subunit inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[17] The beta-gamma subunit can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[17] These downstream effects are thought to underlie the analgesic and neuroprotective properties of cannabinoid agonists.
Experimental Protocols for In Vivo Validation
To empirically validate the therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone, a series of preclinical in vivo studies would be necessary. The following are representative protocols for assessing analgesic, neuroprotective, and antiviral efficacy.
Assessment of Analgesic Activity (Rodent Hot Plate Test)
Objective: To evaluate the central analgesic effects of the compound.
Animals: Male Wistar rats or C57BL/6 mice.
Procedure:
Administer Adamantan-1-yl-piperidin-1-yl-methanone or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
Compare the response latencies between the treated and control groups. An increase in latency indicates an analgesic effect.
Comparative Control: A known analgesic, such as morphine or a synthetic cannabinoid agonist like WIN55,212-2, should be used as a positive control.[18]
Evaluation of Neuroprotective Effects (Rodent Model of Stroke)
Objective: To determine if the compound can protect against neuronal damage following an ischemic event.
Animals: Male Sprague-Dawley rats.
Procedure:
Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).
Administer Adamantan-1-yl-piperidin-1-yl-methanone or vehicle at the time of reperfusion or shortly after the ischemic insult.
Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.
At the study endpoint, euthanize the animals and harvest the brains.
Measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
A reduction in neurological deficit scores and infarct volume in the treated group compared to the vehicle group indicates neuroprotection.[12][13]
Comparative Control: A compound with known neuroprotective effects, such as memantine, would serve as a positive control.[3]
Assessment of Antiviral Activity (Influenza Virus Mouse Model)
Objective: To evaluate the efficacy of the compound in reducing viral load and improving survival in a mouse model of influenza infection.
Animals: Female BALB/c mice.
Procedure:
Infect mice intranasally with a non-lethal or lethal dose of influenza A virus.
Begin treatment with Adamantan-1-yl-piperidin-1-yl-methanone or vehicle control at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days).
Monitor body weight, clinical signs of illness, and survival daily.
On select days post-infection, euthanize a subset of mice and collect lung tissue to determine viral titers via plaque assay or qRT-PCR.
A reduction in weight loss, mortality, and lung viral titers in the treated group compared to the vehicle group would indicate antiviral activity.
Comparative Control: A clinically used antiviral for influenza, such as oseltamivir or rimantadine, should be included as a positive control.[4]
Proposed In Vivo Validation Workflow
The validation of a novel therapeutic agent like Adamantan-1-yl-piperidin-1-yl-methanone follows a structured preclinical development path.
Caption: A streamlined workflow for preclinical in vivo validation.
Conclusion
While direct in vivo evidence for the therapeutic efficacy of Adamantan-1-yl-piperidin-1-yl-methanone is currently lacking, its structural characteristics and putative mechanism of action as a cannabinoid receptor agonist provide a strong rationale for its investigation in analgesic and neuroprotective paradigms. Furthermore, the established antiviral activity of the adamantane scaffold suggests that this compound may also warrant evaluation against relevant viral pathogens. The comparative data from other adamantane derivatives with proven in vivo efficacy in these therapeutic areas are encouraging. Rigorous preclinical testing, following the outlined experimental protocols and validation workflow, is essential to definitively determine the therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone and its viability as a clinical candidate.
The Adamantane Advantage: A Comparative Guide to Docking on Key Biological Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of adamantane derivatives against a range of therapeutic targets. The unique, rigid,...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of adamantane derivatives against a range of therapeutic targets. The unique, rigid, and lipophilic cage structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs for a variety of diseases.[1][2] This guide summarizes key findings from recent in silico studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Adamantane and its derivatives have demonstrated significant potential in targeting a diverse array of proteins implicated in cancer, viral infections, and neurological disorders.[2][3] Their three-dimensional structure allows for precise positioning of functional groups to interact effectively with target receptors.[2] This has led to the successful development of several clinically used drugs.[2] This guide delves into the computational docking studies that form a crucial part of the discovery pipeline for these promising therapeutic agents.
Comparative Docking Performance of Adamantane Derivatives
The following tables summarize the in silico docking performance of various adamantane derivatives against key biological targets. These studies utilize molecular docking to predict the binding affinity and interaction modes of the ligands with their respective receptors.
Anticancer Targets
Adamantane derivatives have been extensively studied as potential anticancer agents, targeting various proteins involved in cancer cell proliferation and survival.[4][5][6][7][8]
Derivative Class
Target Receptor
Software/Method
Key Findings (Binding Affinity/Score)
Reference
Adamantanyl-1,3,4-oxadiazol hybrids
Aurora-A kinase
Not Specified
The most potent derivatives, 6a and 6k, showed IC50 values of 36.6 and 38.8 μM, respectively. Docking studies revealed binding interactions within the active site of the kinase.
Compound 7l showed the best activity against a gastric cancer cell line (SGC-7901) with an IC50 value of 2.26 ± 0.04 μM and a predicted high binding affinity to the active site of CDK9.
Docking results showed that the synthesized compounds adapted a similar binding mode and orientation within the active site of the σ2 receptor as a reference ligand.
The antiviral activity of adamantane derivatives, particularly against the influenza A virus, is well-established.[1][10] Recent studies have expanded the scope to other viral targets.
Derivative Class
Target Receptor
Software/Method
Key Findings (Binding Affinity/Score)
Reference
Amantadine Analogues
Influenza A Virus (M2 Proton Channel)
Not Specified
Molecular docking studies revealed the structural requirements for the activity of synthetic molecules against the M2 channel.
Adamantane derivatives like memantine are used in the treatment of neurodegenerative diseases.[15][16] Docking studies continue to explore their potential against various neurological targets.
Derivative Class
Target Receptor
Software/Method
Key Findings (Binding Affinity/Score)
Reference
Adamantane-linked 1,2,4-triazole derivatives
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
Not Specified
The docked compounds showed binding affinity scores ranging from -7.70 to -8.30 kcal/mol, similar to the native ligand.
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for molecular docking studies based on the reviewed literature.
General Molecular Docking Protocol
Protein and Ligand Preparation:
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
Water molecules and co-crystallized ligands are typically removed from the protein structure.
Hydrogen atoms are added to the protein, and charges are assigned.
The 3D structures of the adamantane derivatives (ligands) are built and optimized using computational chemistry software.
Binding Site Identification:
The active site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
Molecular Docking Simulation:
A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site.
The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
Analysis of Docking Results:
The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
The docking scores are used to rank the ligands and predict their relative binding affinities.
Specific Example: Docking of Adamantane-linked 1,2,4-triazoles with 11β-HSD1[17]
Protein Preparation: The X-ray crystal structure of 11β-HSD1 (PDB ID: 4C7J) was used.
Ligand Preparation: The 3D structures of the adamantane-linked 1,2,4-triazole derivatives were generated and optimized.
Docking and Analysis: Docking was performed to predict the binding modes and affinities. The results were analyzed using the Protein-Ligand Interaction Profiler (PLIP) web server to identify key interactions.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical computational workflow.
Caption: AKT Signaling Pathway Inhibition by Adamantane Derivatives.
Assessing the Selectivity Profile of Adamantan-1-yl-piperidin-1-yl-methanone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the selectivity profile of Adamantan-1-yl-piperidin-1-yl-methanone. Due to the limited publicly available qu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity profile of Adamantan-1-yl-piperidin-1-yl-methanone. Due to the limited publicly available quantitative data on the specific binding affinities and functional activities of this compound, this document focuses on a qualitative summary of its potential targets and a quantitative comparison with structurally related compounds that have established biological activities.
Executive Summary of Adamantan-1-yl-piperidin-1-yl-methanone
Initial studies and vendor information indicate that Adamantan-1-yl-piperidin-1-yl-methanone may act as a cannabinoid receptor agonist[1]. Furthermore, its structural class, adamantyl carboxamides, has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[2][3][4][5]. However, without direct experimental evidence, these remain postulations.
Comparative Analysis with Structurally Related Compounds
To provide a useful framework for researchers, this guide presents the selectivity profiles of two classes of structurally related compounds for which experimental data is available: adamantane-derived indoles (cannabinoid receptor agonists) and other adamantyl carboxamides (11β-HSD1 inhibitors).
Comparison with Adamantane-Derived Indole Cannabinoid Receptor Agonists
Structurally, Adamantan-1-yl-piperidin-1-yl-methanone shares the adamantane-carbonyl core with synthetic cannabinoids like Adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001). These compounds have been investigated for their activity at cannabinoid receptors CB1 and CB2.
Table 1: In Vitro Activity of Adamantane-Derived Indoles at Cannabinoid Receptors
Compound
Target
Assay Type
EC50 (nM)
Agonist Profile
AB-001
CB1
FLIPR Membrane Potential
16-43
Full Agonist
CB2
FLIPR Membrane Potential
29-216
Full Agonist
SDB-001 (Analogue)
CB1
FLIPR Membrane Potential
16-43
Full Agonist
CB2
FLIPR Membrane Potential
29-216
Full Agonist
Data sourced from studies on cannabimimetic indoles of abuse[6][7][8].
It is important to note that while these compounds show in vitro activity, their in vivo effects can differ significantly. For instance, AB-001 did not produce significant hypothermic and bradycardic effects in rats, which are characteristic of cannabinoid agonists, suggesting reduced in vivo potency compared to other synthetic cannabinoids[7].
Comparison with Adamantyl Carboxamide 11β-HSD1 Inhibitors
The adamantyl carboxamide scaffold is also present in a class of potent and selective inhibitors of 11β-HSD1, an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases.
Table 2: In Vitro Inhibitory Activity of Adamantyl Carboxamides against 11β-HSD1
Compound
Target
Assay Type
IC50 (nM)
Selectivity
Compound 3 (Fig. 1 in source)
human 11β-HSD1
HEK-293 cell-based
200-300
No activity against 11β-HSD2 and 17β-HSD1
Compound 15 (Fig. 1 in source)
human 11β-HSD1
HEK-293 cell-based
~100
Not specified
Data sourced from a study on adamantyl carboxamides as 11β-HSD1 inhibitors[2].
These compounds demonstrate that the adamantyl carboxamide moiety is a viable pharmacophore for targeting 11β-HSD1.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays mentioned in this guide.
This functional assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors like CB1 and CB2.
Cell Culture: AtT-20 neuroblastoma cells stably co-expressing the human CB1 or CB2 receptor and GIRK channels are cultured in appropriate media.
Cell Plating: Cells are seeded into 96-well or 384-well black-walled microplates.
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution.
Compound Addition: Test compounds, including Adamantan-1-yl-piperidin-1-yl-methanone and reference agonists, are prepared in various concentrations and added to the wells using a FLIPR instrument.
Signal Detection: The FLIPR instrument measures changes in fluorescence intensity over time, which correspond to changes in membrane potential upon receptor activation.
Data Analysis: The fluorescence data is normalized and concentration-response curves are generated to determine EC50 values.
This assay quantifies the ability of a compound to inhibit the conversion of cortisone to cortisol by 11β-HSD1 in intact cells.
Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene are cultured to confluence.
Incubation: Cells are incubated with a specific concentration of the substrate (cortisone) and varying concentrations of the test compounds (e.g., adamantyl carboxamides) in a suitable buffer at 37°C.
Reaction Termination: The enzymatic reaction is stopped after a defined period by adding a quenching solution (e.g., an organic solvent).
Cortisol Quantification: The amount of cortisol produced is measured using a detection method such as a homogeneous time-resolved fluorescence (HTRF) assay or LC-MS/MS.
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a concentration-response curve.
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of the potential signaling pathways and experimental workflows can aid in understanding the compound's mechanism of action and the methods used for its evaluation.
Caption: Potential signaling pathway for a cannabinoid receptor agonist.
Caption: Mechanism of 11β-HSD1 inhibition.
Caption: General workflow for in vitro cell-based assays.
Conclusion
While a definitive selectivity profile for Adamantan-1-yl-piperidin-1-yl-methanone is yet to be established through broad-panel screening, the available information and the activity of structurally related compounds suggest that its primary targets of interest are likely the cannabinoid receptors and 11β-HSD1. The comparative data presented in this guide offer a valuable starting point for researchers interested in this chemical scaffold. Further experimental validation is necessary to elucidate the precise selectivity and potency of Adamantan-1-yl-piperidin-1-yl-methanone and to determine its potential as a therapeutic agent. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to build a complete pharmacological profile.
Replicating Published Findings: A Comparative Guide to Adamantan-1-yl-piperidin-1-yl-methanone and Related Cannabinoid Receptor Agonists
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the pharmacological properties of adamantane-containing cannabinoid receptor agonists. Whil...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the pharmacological properties of adamantane-containing cannabinoid receptor agonists. While the primary focus of this guide is Adamantan-1-yl-piperidin-1-yl-methanone, a comprehensive search of published scientific literature did not yield specific quantitative data on its binding affinity or functional potency at cannabinoid receptors. Therefore, to provide a valuable resource for researchers in the field, this guide presents a detailed comparison of a closely related and well-characterized adamantane-containing cannabinoid, AM411 ((-)-3-(1-adamantyl)-Δ⁸-tetrahydrocannabinol) , with other relevant cannabinoid receptor ligands.
This guide is intended to serve as a template for how such findings can be replicated and compared, providing detailed experimental protocols and data presentation formats that can be applied to the study of Adamantan-1-yl-piperidin-1-yl-methanone once such data becomes available.
Introduction to Adamantane-Containing Cannabinoids
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane moiety linked to a piperidine ring via a carbonyl group.[1][2][3] Its chemical formula is C₁₆H₂₅NO and its molecular weight is 247.38 g/mol .[3] The adamantane structure is a recurring motif in medicinal chemistry, known to impart favorable properties such as increased lipophilicity and metabolic stability.[4] While specific pharmacological data is not yet publicly available, its structural similarity to other known cannabinoid receptor agonists suggests it may interact with the endocannabinoid system.[1][2]
This guide will focus on the pharmacological profile of AM411, a potent and selective CB1 receptor agonist that shares the characteristic adamantyl group.[4] By examining the published data for AM411 and its analogs, we can establish a framework for the future evaluation of Adamantan-1-yl-piperidin-1-yl-methanone.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities and functional potencies of AM411 and other relevant cannabinoid receptor agonists at the human CB1 and CB2 receptors.
Compound
CB1 Kᵢ (nM)
CB2 Kᵢ (nM)
CB1 EC₅₀ (nM) (cAMP)
CB1 Efficacy (cAMP)
CB1 EC₅₀ (nM) (β-arrestin)
CB1 Efficacy (β-arrestin)
AM411
4.8 ± 0.7
45.3 ± 5.2
1.29
100%
1.5
95%
WIN55,212-2
2.4
3.7
7.4
100%
-
-
CP55,940
0.98
0.92
-
100%
-
-
Δ⁹-THC
35.5
31.9
-
Partial Agonist
-
-
Data for AM411 and related compounds are sourced from "Novel Adamantyl Cannabinoids as CB1 Receptor Probes"[4]. Data for WIN55,212-2, CP55,940, and Δ⁹-THC are sourced from publicly available pharmacological data.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cannabinoid Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound to the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
HEK293 cells stably expressing human CB1 or CB2 receptors
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist)
Test compounds (e.g., Adamantan-1-yl-piperidin-1-yl-methanone, AM411) at various concentrations
96-well microplates
Scintillation counter
Procedure:
Prepare cell membranes from HEK293 cells expressing either CB1 or CB2 receptors.
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP55,940 (final concentration ~0.5 nM), and 50 µL of the test compound at various concentrations.
For determining non-specific binding, add 50 µL of 10 µM WIN55,212-2 instead of the test compound.
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
Incubate the plate at 30°C for 90 minutes with gentle agitation.
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
Wash the filters three times with ice-cold binding buffer.
Dry the filters and add scintillation cocktail.
Quantify the radioactivity using a scintillation counter.
Calculate the specific binding and determine the IC₅₀ value for each test compound.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5][6]
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at Gαi-coupled receptors like CB1 and CB2 by quantifying its effect on forskolin-stimulated cAMP production.[7][8]
Materials:
CHO-K1 cells stably expressing human CB1 or CB2 receptors
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4
Forskolin
Test compounds at various concentrations
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
384-well plates
Procedure:
Seed the CHO-K1 cells into 384-well plates and incubate overnight.
Replace the culture medium with assay buffer and pre-incubate for 30 minutes.
Add the test compound at various concentrations and incubate for 15 minutes.
Add forskolin (final concentration ~5 µM) to all wells except the basal control.
Incubate for 30 minutes at 37°C.
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
Generate dose-response curves and calculate the EC₅₀ and Emax values for each agonist. For antagonists, measure the shift in the agonist dose-response curve to determine the pA₂ value.[9][10]
β-Arrestin Recruitment Assay
This assay determines the ability of a ligand to promote the interaction between the activated CB1 or CB2 receptor and β-arrestin, a key protein in receptor desensitization and signaling.[11][12][13]
Materials:
U2OS or HEK293 cells co-expressing a CB receptor-tagged with a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the reporter enzyme (e.g., PathHunter® β-arrestin assay).
Assay buffer
Test compounds at various concentrations
Substrate for the reporter enzyme
Luminometer or spectrophotometer
Procedure:
Plate the cells in a 384-well plate and incubate.
Add the test compound at various concentrations.
Incubate for 60-90 minutes at 37°C.
Add the substrate for the reporter enzyme.
Incubate for a further 60 minutes at room temperature.
Measure the luminescence or absorbance.
Calculate the EC₅₀ and Emax values from the dose-response curves.[14][15]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of a cannabinoid agonist at the CB1 receptor.
Caption: Experimental workflow for the cannabinoid receptor binding assay.
Conclusion
While direct experimental data for Adamantan-1-yl-piperidin-1-yl-methanone remains to be published, the comparative analysis of the structurally related adamantyl cannabinoid AM411 provides a robust framework for its future evaluation. The detailed protocols and data presentation formats included in this guide are intended to facilitate the replication of these findings and encourage further research into this promising class of compounds. As new data emerges, this guide can be updated to provide a direct comparison and further elucidate the therapeutic potential of Adamantan-1-yl-piperidin-1-yl-methanone.
Comparative Analysis of the ADMET Properties of Adamantane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique str...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique structure imparts favorable pharmacokinetic and pharmacodynamic properties to a variety of drug molecules. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of several clinically approved drugs containing the adamantane core: amantadine, memantine, saxagliptin, rimantadine, and adapalene. The information presented is supported by experimental data to aid in the rational design and development of novel adamantane-based therapeutics.
Data Presentation: A Comparative Overview of ADMET Properties
The following tables summarize the key ADMET parameters for the selected adamantane-containing drugs, facilitating a direct comparison of their pharmacokinetic and safety profiles.
Table 1: Physicochemical and Absorption Properties
Detailed methodologies for key ADMET assays are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for standard in vitro assays.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. Values >200 Ω·cm² are generally considered acceptable. The permeability of a fluorescent marker like Lucifer yellow is also assessed.
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.[10][12][13][14][15]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8][9][16][17]
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit major CYP450 isoforms.
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a CYP isoform-specific substrate, and a NADPH-regenerating system.
Metabolite Formation: The formation of the specific metabolite is monitored by LC-MS/MS.
Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][18][19][20][21]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins.
Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
Quantification: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[1][3][4][11][22][23][24][25]
hERG Patch-Clamp Assay
This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.
Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in response to a specific voltage protocol.
Compound Application: The test compound is applied at various concentrations to the cells.
Data Analysis: The inhibition of the hERG current is measured, and an IC₅₀ value is determined.[7][26][27][28][29]
In Vivo Rodent Toxicity Study (28-Day Repeated Dose)
This study provides information on the potential toxicity of a compound after repeated oral administration.
Animals: Typically, rats or mice are used.
Dosing: The test substance is administered daily by gavage for 28 days at three or more dose levels, with a control group receiving the vehicle.
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and selected organs are examined histopathologically.
Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined.[30][31]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the pharmacology and ADMET profiling of adamantane-containing compounds.
Caption: Experimental workflow for ADMET profiling of drug candidates.
Caption: Simplified signaling pathway of Memantine's action on the NMDA receptor.
Caption: Simplified signaling pathway of Adapalene via Retinoic Acid Receptors.
A Comparative Analysis of Adamantan-1-yl-piperidin-1-yl-methanone and Clinically Approved Adamantane Drugs
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the investigational compound Adamantan-1-yl-piperidin-1-yl-methanone with the clinically approved adamantane dr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound Adamantan-1-yl-piperidin-1-yl-methanone with the clinically approved adamantane drugs: Amantadine, Rimantadine, and Memantine. The comparison focuses on their pharmacological properties, mechanisms of action, and available pharmacokinetic data, supported by experimental findings.
Executive Summary
Adamantane derivatives have proven to be a versatile scaffold in medicinal chemistry, leading to the development of drugs for a range of diseases, including viral infections and neurological disorders.[1] This guide examines Adamantan-1-yl-piperidin-1-yl-methanone, a compound with potential as a cannabinoid receptor agonist and antiviral agent, and contrasts it with the established clinical profiles of Amantadine (antiviral, anti-parkinsonian), Rimantadine (antiviral), and Memantine (N-methyl-D-aspartate receptor antagonist for Alzheimer's disease). While extensive data is available for the approved drugs, quantitative pharmacological and pharmacokinetic data for Adamantan-1-yl-piperidin-1-yl-methanone remains limited in publicly accessible literature, necessitating a degree of qualitative comparison.
Data Presentation: Quantitative Comparison of Pharmacological and Pharmacokinetic Parameters
The following tables summarize the available quantitative data for the compared compounds. It is important to note the absence of specific binding affinity and pharmacokinetic data for Adamantan-1-yl-piperidin-1-yl-methanone in the reviewed literature, highlighting an area for future research.
Adamantan-1-yl-piperidin-1-yl-methanone:
Preliminary studies suggest that this compound may act as a cannabinoid receptor agonist.[5] The adamantane moiety is known to enhance lipophilicity, which can improve a molecule's ability to cross biological membranes and interact with targets within the central nervous system. Its structural similarity to other adamantane-based antivirals also suggests potential activity against viruses like influenza.[5]
Amantadine:
Amantadine exerts its therapeutic effects through multiple mechanisms. As an antiviral, it blocks the M2 proton channel of the influenza A virus, inhibiting viral uncoating and replication. In the treatment of Parkinson's disease, it is believed to act as a weak, non-competitive antagonist of the NMDA receptor and may also potentiate dopamine release.[2][3]
Rimantadine:
Similar to amantadine, rimantadine's primary mechanism of antiviral activity is the blockade of the influenza A virus M2 proton channel.[1] Solid-state NMR studies have indicated that the (R)-enantiomer has a stronger binding affinity to the M2 channel pore than the (S)-enantiomer.[1]
Memantine:
Memantine is a voltage-dependent, uncompetitive antagonist of the NMDA receptor with a low to moderate affinity.[2][4] By binding to the NMDA receptor channel when it is open, memantine helps to reduce the persistent activation of the receptor by glutamate, which is thought to contribute to the neurotoxicity seen in Alzheimer's disease.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays relevant to the compounds discussed.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for cannabinoid receptors (CB1 and CB2).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to receptors in a membrane preparation.
Materials:
Membrane preparations from cells expressing CB1 or CB2 receptors.
Radiolabeled ligand (e.g., [³H]CP55,940).
Test compound (Adamantan-1-yl-piperidin-1-yl-methanone).
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
Non-specific binding control (a high concentration of a known cannabinoid ligand).
Glass fiber filters.
Scintillation fluid and counter.
Procedure:
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the incubation buffer.
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the NMDA receptor.
Principle: A competitive binding assay using a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) to quantify the displacement by the test compound.
Materials:
Rat brain membrane preparations (e.g., from cortex or hippocampus).
Glutamate and glycine (to open the channel for antagonist binding).
Non-specific binding control (e.g., a high concentration of unlabeled MK-801).
Glass fiber filters.
Scintillation fluid and counter.
Procedure:
Pre-incubate the membrane preparation in the assay buffer.
Incubate the membranes with the radiolabeled antagonist, glutamate, glycine, and varying concentrations of the test compound.
Allow the binding to reach equilibrium.
Terminate the reaction by filtration through glass fiber filters.
Wash the filters with ice-cold buffer.
Measure the radioactivity on the filters.
Calculate IC₅₀ and subsequently Kᵢ values.
Influenza M2 Proton Channel Assay
Objective: To assess the inhibitory activity of a compound against the influenza A M2 proton channel.
Principle: This assay can be performed using various methods, including electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) or fluorescence-based assays that measure changes in intracellular pH.
Fluorescence-Based Assay Protocol:
Materials:
Cells expressing the M2 protein (e.g., HEK293 cells).
pH-sensitive fluorescent dye (e.g., BCECF-AM).
Low pH buffer to activate the M2 channel.
Test compounds (Rimantadine, Amantadine).
Fluorometer or plate reader.
Procedure:
Load the M2-expressing cells with the pH-sensitive fluorescent dye.
Incubate the cells with varying concentrations of the test compound.
Induce proton influx by replacing the normal pH buffer with a low pH buffer.
Monitor the change in fluorescence over time, which corresponds to the change in intracellular pH.
Calculate the rate of pH change in the presence and absence of the test compound.
Determine the IC₅₀ value for the inhibition of proton influx.
Mandatory Visualizations
Caption: Comparative signaling pathways of adamantane derivatives.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This comparative guide consolidates the available pharmacological and pharmacokinetic data for Adamantan-1-yl-piperidin-1-yl-methanone and the clinically approved adamantane drugs Amantadine, Rimantadine, and Memantine. While the approved drugs have well-defined mechanisms of action and established clinical profiles, Adamantan-1-yl-piperidin-1-yl-methanone remains an investigational compound with a hypothesized mechanism as a cannabinoid receptor agonist. The lack of robust, publicly available quantitative data for this compound underscores the need for further experimental evaluation to fully characterize its pharmacological profile and therapeutic potential. The provided experimental protocols offer a framework for conducting such investigations. Future studies are warranted to elucidate the specific binding affinities, functional activities, and pharmacokinetic properties of Adamantan-1-yl-piperidin-1-yl-methanone to enable a more direct and comprehensive comparison with its clinically utilized adamantane counterparts.
Proper Disposal of Adamantan-1-yl-piperidin-1-yl-methanone: A Guide for Laboratory Professionals
For immediate release Researchers and laboratory personnel are advised to follow specific protocols for the proper disposal of Adamantan-1-yl-piperidin-1-yl-methanone, a compound utilized in drug discovery and scientific...
Author: BenchChem Technical Support Team. Date: November 2025
For immediate release
Researchers and laboratory personnel are advised to follow specific protocols for the proper disposal of Adamantan-1-yl-piperidin-1-yl-methanone, a compound utilized in drug discovery and scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its constituent chemical groups—adamantane and piperidine—is essential. Adamantane derivatives can exhibit aquatic toxicity, while piperidine is recognized as a flammable and toxic substance. Therefore, Adamantan-1-yl-piperidin-1-yl-methanone should be managed as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Disposal of Adamantan-1-yl-piperidin-1-yl-methanone, whether in pure form or as residues in containers, must adhere to institutional and local regulations for hazardous chemical waste.
Waste Collection:
Do not dispose of Adamantan-1-yl-piperidin-1-yl-methanone down the drain or in regular solid waste streams.
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
Container Labeling:
The waste container must be labeled with the full chemical name: "Adamantan-1-yl-piperidin-1-yl-methanone".
Include the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Flammable").
Indicate the date when the waste was first added to the container.
Waste Storage:
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Ensure the storage area is cool, dry, and well-ventilated.
Arrange for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
Provide them with accurate information about the waste material.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of Adamantan-1-yl-piperidin-1-yl-methanone.
Caption: Disposal workflow for Adamantan-1-yl-piperidin-1-yl-methanone.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.